5-Methoxy-2-(trifluoromethyl)pyridine
Description
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Properties
IUPAC Name |
5-methoxy-2-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO/c1-12-5-2-3-6(11-4-5)7(8,9)10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRHJZBSCOLVMGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(C=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80621373 | |
| Record name | 5-Methoxy-2-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80621373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
216766-13-1 | |
| Record name | 5-Methoxy-2-(trifluoromethyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=216766-13-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methoxy-2-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80621373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Methoxy-2-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methoxy-2-(trifluoromethyl)pyridine is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The incorporation of a trifluoromethyl group into the pyridine scaffold can profoundly influence the molecule's physicochemical and biological properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This technical guide provides a comprehensive overview of the known properties, synthesis, and potential applications of this compound, serving as a valuable resource for researchers in the pharmaceutical and agrochemical industries.
Physicochemical Properties
Quantitative data for this compound is not extensively available in the public domain. The following tables summarize the available experimental and predicted data for the target compound and its close isomer, 2-Methoxy-5-(trifluoromethyl)pyridine, for comparative purposes.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 216766-13-1 | [1] |
| Molecular Formula | C₇H₆F₃NO | [1] |
| Molecular Weight | 177.12 g/mol | [2] |
| Physical Form | Colorless transparent liquid | [3] |
| Purity | 97-99% | [3] |
| Refractive Index (@ 20°C) | 1.4445-1.4495 | [4] |
| Boiling Point | Not available | |
| Density | Not available | |
| Solubility | Soluble in general organic solvents like MDC, MeOH, Acetone. Sparingly soluble in water.[4][5] |
Table 2: Physicochemical Properties of Isomer 2-Methoxy-5-(trifluoromethyl)pyridine (CAS: 175277-45-9) for Comparison
| Property | Value | Source |
| Boiling Point | 275.6 ± 35.0 °C (Predicted) | [6] |
| Density | 1.232 ± 0.06 g/cm³ (Predicted) | [6] |
Spectroscopic Data
Detailed experimental spectroscopic data for this compound is limited. Theoretical studies and data from related isomers provide some insight.
¹H NMR Spectroscopy
A ¹H NMR spectrum for this compound is available, though detailed assignments and interpretation are not provided in the search results. For the related compound, 2-methoxy-3-(trifluoromethyl)pyridine, the following ¹H NMR data has been reported (400 MHz, CDCl₃): δ 8.32 (d, J = 4.0 Hz, 1H), δ 7.84 (d, J = 8.0 Hz, 1H), δ 6.95 (dd, J = 4.0 Hz, 1H), δ 4.03 (s, 3H).[7]
¹³C NMR Spectroscopy
Infrared (IR) Spectroscopy
While a specific experimental IR spectrum for this compound was not found, theoretical studies on the vibrational properties of this compound have been conducted.[3][9] For the related 2-methoxy-3-(trifluoromethyl)pyridine, FT-IR and FT-Raman spectra have been recorded and analyzed, with characteristic bands assigned to C-H stretching, C-C-C ring breathing, and methoxy group vibrations.[10][11] Key vibrational modes for methoxy-substituted pyridines include C-H stretching (3000-3100 cm⁻¹), C-O-C asymmetric and symmetric stretching (around 1210-1310 cm⁻¹ and 1010-1050 cm⁻¹, respectively), and C-F stretching vibrations.[10]
Mass Spectrometry (MS)
Experimental mass spectrometry data for this compound is not available in the search results. The fragmentation of the molecular ion (M⁺) would be expected. Common fragmentation pathways for methoxy-substituted aromatic compounds involve the loss of a methyl radical (•CH₃) from the methoxy group, followed by the loss of carbon monoxide (CO). The trifluoromethyl group can also be lost as a •CF₃ radical.[12]
Synthesis and Reactivity
Synthesis
-
Chlorine/Fluorine Exchange: This involves the fluorination of a corresponding trichloromethylpyridine using reagents like anhydrous HF, often in the presence of a metal halide catalyst.[13][14] For example, 2-chloro-5-(trichloromethyl)pyridine can be converted to 2-chloro-5-(trifluoromethyl)pyridine.[13] A similar approach could potentially be used starting from a suitable precursor for this compound.
-
From Halogenated Pyridines: A plausible route could involve the reaction of a halogenated pyridine, such as 2-chloro-5-methoxypyridine, with a trifluoromethylating agent.
-
From Methylpyridines: Another potential pathway starts with 5-methoxy-2-methylpyridine, which can be synthesized from 2-methylpyridine.[13] The methyl group would then need to be converted to a trifluoromethyl group, likely through chlorination to a trichloromethyl group followed by fluorination.
The following diagram illustrates a general synthetic approach for trifluoromethylpyridines.
Reactivity
The reactivity of the pyridine ring is influenced by the electron-withdrawing nature of the nitrogen atom and the trifluoromethyl group, and the electron-donating nature of the methoxy group.
-
Electrophilic Aromatic Substitution: The pyridine ring is generally deactivated towards electrophilic attack compared to benzene. The trifluoromethyl group further deactivates the ring, while the methoxy group is an activating, ortho-, para-directing group. The positions for electrophilic attack will be influenced by the interplay of these electronic effects.
-
Nucleophilic Aromatic Substitution: The pyridine ring is susceptible to nucleophilic attack, particularly at the 2- and 4-positions, due to the electron-withdrawing nitrogen.[15] The strongly electron-withdrawing trifluoromethyl group at the 2-position would further activate the ring towards nucleophilic attack, especially at the 4- and 6-positions. The methoxy group at the 5-position would have a lesser influence on this reactivity.
Applications in Drug Development
Trifluoromethylated pyridines are crucial building blocks in the development of pharmaceuticals and agrochemicals.[16] The trifluoromethyl group can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins.[17][18][19] While specific biological activities for this compound are not detailed in the search results, its structural motif is found in various biologically active compounds. Its utility as an intermediate allows for the synthesis of a diverse range of molecules for screening in drug discovery programs. The strategic placement of the methoxy and trifluoromethyl groups can be used to fine-tune the electronic and steric properties of the molecule to optimize its interaction with a biological target.
Safety and Handling
Based on the Safety Data Sheet (SDS) for this compound, the following precautions should be observed:
-
Hazards: Causes skin irritation.[20]
-
Handling: Wash hands thoroughly after handling. Wear protective gloves, clothing, eye, and face protection. Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area.[20]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. Store locked up.[20]
-
First Aid: In case of skin contact, wash with plenty of soap and water. If in eyes, rinse cautiously with water for several minutes. If inhaled, remove to fresh air. If ingested, clean mouth with water and drink plenty of water.[20]
Conclusion
This compound is a valuable, yet not extensively characterized, fluorinated building block with significant potential in medicinal chemistry. This guide summarizes the currently available information on its properties, synthesis, and applications. Further experimental investigation into its physicochemical properties, detailed spectroscopic characterization, and exploration of its reactivity and biological activities are warranted to fully unlock its potential in the development of new therapeutic agents and other advanced materials.
References
- 1. 5-bromo-2-methoxy-3-(trifluoromethyl)pyridine synthesis - chemicalbook [chemicalbook.com]
- 2. 2-Methoxy-5-(trifluoromethyl)pyridine | C7H6F3NO | CID 2775312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. 2-(2-Methoxyphenyl)-5-(trifluoromethyl)pyridine CAS#: 2564535-27-7 [m.chemicalbook.com]
- 7. rsc.org [rsc.org]
- 8. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. jocpr.com [jocpr.com]
- 11. jocpr.com [jocpr.com]
- 12. Fragmentation pathways in electron impact mass spectra of methoxyhalobiphenyls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. US4650875A - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]
- 14. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 18. jelsciences.com [jelsciences.com]
- 19. scilit.com [scilit.com]
- 20. fishersci.com [fishersci.com]
An In-Depth Technical Guide to 5-Methoxy-2-(trifluoromethyl)pyridine: Synthesis, Properties, and Applications in Research and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Methoxy-2-(trifluoromethyl)pyridine is a key heterocyclic building block in medicinal chemistry and materials science. The strategic placement of a methoxy group and a trifluoromethyl group on the pyridine ring imparts unique electronic properties, metabolic stability, and binding capabilities to molecules incorporating this scaffold. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis methodologies, and potential applications of this compound, with a focus on its role in drug discovery and development.
Chemical Structure and Properties
This compound is a substituted pyridine derivative with the chemical formula C₇H₆F₃NO. The structure features a pyridine ring substituted with a methoxy group (-OCH₃) at the 5-position and a trifluoromethyl group (-CF₃) at the 2-position.[1] The trifluoromethyl group is a strong electron-withdrawing group, which significantly influences the electron density of the pyridine ring, while the methoxy group is an electron-donating group. This electronic interplay is crucial for its reactivity and interactions in biological systems.
A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₆F₃NO | |
| Molecular Weight | 177.12 g/mol | |
| Appearance | Colorless to light yellow liquid | |
| Boiling Point | Not explicitly found | |
| Melting Point | Not explicitly found | |
| Density | Not explicitly found | |
| Solubility | Soluble in common organic solvents |
Synthesis of this compound
A common precursor for the synthesis of 2-(trifluoromethyl)pyridines is 2-chloro-5-methoxypyridine. The trifluoromethyl group can be introduced via a trifluoromethylation reaction. Another potential route involves the direct fluorination of 5-methoxy-2-methylpyridine.[5]
Logical Synthesis Workflow:
The following diagram illustrates a logical workflow for the synthesis of this compound, starting from a readily available precursor.
Caption: Logical workflow for the synthesis of this compound.
Spectroscopic Data
Detailed experimental spectroscopic data for this compound is not extensively reported in the public domain. However, based on the analysis of related trifluoromethylpyridine derivatives, the following spectral characteristics can be anticipated.[6]
Table 2: Expected Spectroscopic Data for this compound
| Technique | Expected Features |
| ¹H NMR | - Aromatic protons on the pyridine ring with characteristic chemical shifts and coupling patterns. - A singlet for the methoxy group protons. |
| ¹³C NMR | - Carbon signals for the pyridine ring, with the carbon attached to the trifluoromethyl group showing a characteristic quartet due to C-F coupling. - A signal for the methoxy carbon. |
| ¹⁹F NMR | - A singlet for the three equivalent fluorine atoms of the trifluoromethyl group. |
| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight of the compound. - Fragmentation patterns involving the loss of the methoxy group, trifluoromethyl group, and cleavage of the pyridine ring. |
Applications in Drug Discovery and Development
Trifluoromethylpyridine scaffolds are highly valued in medicinal chemistry due to the unique properties imparted by the trifluoromethyl group.[7][8] These properties include:
-
Increased Metabolic Stability: The strong carbon-fluorine bond in the trifluoromethyl group can block metabolic oxidation at that position, leading to an increased half-life of the drug molecule.
-
Enhanced Lipophilicity: The trifluoromethyl group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its biological target.
-
Modulation of pKa: The electron-withdrawing nature of the trifluoromethyl group can lower the pKa of nearby basic functional groups, which can affect drug-receptor interactions and solubility.
-
Improved Binding Affinity: The trifluoromethyl group can participate in favorable interactions with biological targets, such as dipole-dipole and hydrophobic interactions, leading to enhanced binding affinity.
This compound serves as a versatile building block for the synthesis of a wide range of biologically active molecules. Its derivatives have been investigated for various therapeutic areas, although specific examples directly citing this compound are not prevalent in the searched literature. The general importance of trifluoromethylpyridines in agrochemical and pharmaceutical ingredients is well-documented.[3][4]
Drug Development Workflow:
The following diagram illustrates a typical workflow where this compound could be utilized as a building block in a drug discovery program.
Caption: A typical drug discovery workflow utilizing this compound.
Experimental Protocols
While a specific, detailed experimental protocol for a biological assay featuring this compound was not found, a general protocol for evaluating the biological activity of novel pyridine derivatives is provided below. This can be adapted to assess the potential efficacy of compounds derived from the title molecule.
General Protocol for In Vitro Anticancer Activity Screening:
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Compound Preparation: The test compounds, derived from this compound, are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. Serial dilutions are then made with the culture medium to achieve the desired final concentrations.
-
Cell Viability Assay (MTT Assay):
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds and a vehicle control (DMSO) for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Viable cells with active mitochondrial reductase will convert the yellow MTT to purple formazan crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).
-
The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel compounds with potential applications in drug discovery and materials science. Its unique electronic and steric properties make it an attractive scaffold for the development of new chemical entities with improved physicochemical and biological profiles. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its potential in various scientific and industrial fields.
References
- 1. longdom.org [longdom.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 5. nbinno.com [nbinno.com]
- 6. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 7. jelsciences.com [jelsciences.com]
- 8. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]
An In-depth Technical Guide to 5-Methoxy-2-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methoxy-2-(trifluoromethyl)pyridine is a fluorinated heterocyclic compound of significant interest in the fields of medicinal chemistry and materials science. The incorporation of a trifluoromethyl (-CF3) group onto the pyridine scaffold dramatically alters its physicochemical properties, making it a valuable building block for the synthesis of novel pharmaceutical and agrochemical agents. The trifluoromethyl group is known to enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets by modifying the electronic nature of the pyridine ring.[1][2] This technical guide provides a comprehensive overview of this compound, including its chemical properties, a detailed representative synthesis protocol, spectroscopic data, and the strategic rationale for its use in research and development.
Core Chemical and Physical Properties
The fundamental properties of this compound are summarized below. This data is essential for its proper handling, storage, and application in experimental settings.
| Property | Value | Reference |
| CAS Number | 216766-13-1 | [3] |
| Molecular Formula | C₇H₆F₃NO | [4] |
| Molecular Weight | 177.12 g/mol | [5] |
| IUPAC Name | This compound | [4] |
| Appearance | White crystalline powder or colorless liquid | [6] |
| Melting Point | 104-106°C (for the isomer 2-methoxy-5-(trifluoromethyl)pyridine) | [6] |
| Boiling Point | 166.6°C (for the isomer 2-methoxy-5-(trifluoromethyl)pyridine) | [6] |
| Density | 1.263 g/cm³ (for the isomer 2-methoxy-5-(trifluoromethyl)pyridine) | [6] |
Spectroscopic and Analytical Data
Spectroscopic analysis is critical for the verification of the structure and purity of this compound. The following table summarizes key spectral data that has been reported for this compound and its isomers, which are useful for characterization.
| Data Type | Observed Values/Characteristics |
| ¹H NMR | Spectral data is available for this compound.[1] For the related isomer 2-methoxy-3-(trifluoromethyl)pyridine in CDCl₃, characteristic peaks appear at δ 8.32 (d, J = 4.0 Hz, 1H), δ 7.84 (d, J = 8.0 Hz, 1 H), δ 6.95 (dd, J = 4.0 Hz, 1H), and δ 4.03 (s, 3H).[7] |
| ¹³C NMR | For the related isomer 2-methoxy-3-(trifluoromethyl)pyridine in CDCl₃, peaks are observed at δ 161.0, 150.6, 136.4 (q, J = 5 Hz), 123.2 (q, J = 270 Hz), 116.0, 113.4 (q, J = 33 Hz), and 54.1 ppm.[7] |
| ¹⁹F NMR | For the related isomer 2-methoxy-3-(trifluoromethyl)pyridine in CDCl₃, a singlet is observed at δ -64.03 (s, 3F) ppm.[7] |
| Mass Spectrometry (MS) | High-resolution mass spectrometry (HRMS-EI) for the isomer C₇H₆NOF₃ calculated a mass of 177.0401, with a found value of 177.0403.[7] |
| Infrared (IR) Spectroscopy | IR spectral data is available.[1] |
| Density of States (DOS) Spectrum | The PDOS spectrum for this compound has been studied through quantum chemical computations.[8] |
Experimental Protocols: Synthesis of Trifluoromethylpyridines
Alternatively, and more commonly for this class of compounds, is the synthesis starting from a trifluoromethylpyridine precursor followed by the introduction of the methoxy group. A general synthetic approach for trifluoromethylpyridines often begins with the chlorination and fluorination of a picoline (methylpyridine) precursor.[9][10]
Below is a representative experimental protocol for the synthesis of a methoxy-substituted trifluoromethylpyridine, based on established chemical principles for this class of compounds.
Representative Protocol: Synthesis of this compound from 2-Chloro-5-methoxypyridine
This theoretical protocol is based on a palladium-catalyzed trifluoromethylation reaction, a common method for introducing a -CF₃ group.
Materials:
-
2-Chloro-5-methoxypyridine
-
Trifluoromethyltrimethylsilane (TMSCF₃)
-
Potassium fluoride (KF)
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Copper(I) iodide (CuI)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dry, argon-flushed round-bottom flask, add 2-chloro-5-methoxypyridine (1.0 eq), TMSCF₃ (2.0 eq), and KF (2.0 eq).
-
Add Pd(OAc)₂ (0.05 eq), dppf (0.05 eq), and CuI (1.5 eq).
-
Add anhydrous DMF to the flask to dissolve the reagents.
-
Heat the reaction mixture to 80°C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding water and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final product, this compound.
Visualizations: Logical Workflows and Pathways
To better illustrate the processes and concepts involved with this compound, the following diagrams have been generated.
Caption: Logical workflow for the synthesis and characterization of this compound.
Caption: Impact of the trifluoromethyl group on the properties of the pyridine scaffold.
Applications in Drug Discovery and Development
The unique properties conferred by the trifluoromethyl group make trifluoromethylpyridines highly valuable in drug design.[4] The introduction of a -CF₃ group can:
-
Block Metabolic Sites: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to enzymatic degradation, which can increase the half-life of a drug candidate.[4]
-
Increase Lipophilicity: Enhanced lipophilicity can improve a molecule's ability to cross cell membranes, potentially leading to better bioavailability.[2]
-
Modulate pKa: The electron-withdrawing nature of the -CF₃ group can lower the pKa of the pyridine nitrogen, affecting its ionization state at physiological pH and its ability to interact with biological targets.
-
Serve as a Bioisostere: The trifluoromethyl group can act as a bioisostere for other chemical groups, allowing for the fine-tuning of a molecule's size, shape, and electronic properties to optimize its interaction with a target receptor or enzyme.
While specific biological activities for this compound are not extensively documented in publicly available literature, its structural motifs are present in molecules investigated for a range of therapeutic areas. The combination of the electron-donating methoxy group and the electron-withdrawing trifluoromethyl group on the same pyridine ring creates a unique electronic and steric profile, offering a rich scaffold for further chemical exploration and derivatization in drug discovery programs.
References
- 1. This compound(216766-13-1) 1H NMR spectrum [chemicalbook.com]
- 2. US8816075B2 - Process for the preparation of dihydroquinazolines - Google Patents [patents.google.com]
- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
The Trifluoromethylpyridine Moiety: A Scaffold for Potent Bioactivity
Disclaimer: There is no publicly available scientific literature detailing a specific mechanism of action for 5-Methoxy-2-(trifluoromethyl)pyridine . This compound is primarily documented as a chemical intermediate used in the synthesis of more complex molecules. This guide, therefore, provides an in-depth overview of the known mechanisms of action for several well-characterized, commercially significant agrochemicals that incorporate a trifluoromethylpyridine or a methoxy-trifluoromethyl-pyridine core structure. These examples serve to illustrate the potent and diverse biological activities that this chemical scaffold can impart.
Introduction to the Trifluoromethylpyridine Scaffold
The trifluoromethylpyridine (TFMP) moiety is a key structural component in a wide range of modern agrochemicals and pharmaceuticals. The unique physicochemical properties conferred by the trifluoromethyl group—such as high electronegativity, metabolic stability, and lipophilicity—combined with the chemical characteristics of the pyridine ring, make TFMP derivatives a versatile scaffold for designing highly active biological agents. These compounds have been successfully developed into herbicides, fungicides, and insecticides, each with a distinct and specific mechanism of action. This technical guide explores the core mechanisms of four such compounds, providing quantitative data, detailed experimental protocols, and visual diagrams of their biological pathways and experimental workflows.
Pyroxsulam: Inhibition of Acetolactate Synthase (ALS)
Pyroxsulam is a triazolopyrimidine herbicide that contains a 2-methoxy-4-(trifluoromethyl)pyridine substructure. Its herbicidal activity stems from the potent and specific inhibition of the acetolactate synthase (ALS) enzyme.
Core Mechanism of Action
Acetolactate synthase (also known as acetohydroxyacid synthase or AHAS) is a critical enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine).[1][2][3][4] This pathway is essential for protein synthesis and overall plant growth but is absent in animals, making ALS an ideal target for selective herbicides.[2]
Pyroxsulam binds to a regulatory site on the ALS enzyme, allosterically inhibiting its catalytic activity.[1] This binding prevents the enzyme from catalyzing the condensation of two pyruvate molecules to form acetolactate, or one pyruvate and one 2-ketobutyrate molecule to form aceto-hydroxybutyrate.[5] The resulting deficiency in branched-chain amino acids halts protein synthesis and cell division at the growing points (meristems) of susceptible plants, leading to growth cessation and eventual death.[1][2]
Quantitative Data: Biological Activity
The inhibitory activity of pyroxsulam and its efficacy can be quantified through various assays.
| Parameter | Value | Species/System | Reference |
| Resistance Index | 4.2 | Alopecurus myosuroides | [6] |
| Whole-Plant Assay | Resistance confirmed | Alopecurus myosuroides | [6] |
Experimental Protocols
This protocol determines the direct inhibitory effect of a compound on ALS enzyme activity extracted from plant tissue.[7]
-
Enzyme Extraction:
-
Harvest fresh, young plant tissue (e.g., from shoots of 7-day-old corn seedlings) and keep on ice.
-
Homogenize the tissue in an ice-cold extraction buffer (e.g., 100 mM potassium phosphate pH 7.5, 10 mM pyruvate, 5 mM MgCl₂, 1 mM TPP, 10 µM FAD, and 10% v/v glycerol).
-
Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
The resulting supernatant, containing the crude ALS enzyme extract, is collected and kept on ice.
-
-
Enzyme Assay:
-
The assay is conducted in microplate wells containing the assay buffer, enzyme extract, and various concentrations of the test herbicide (e.g., pyroxsulam).
-
The reaction is initiated by adding the substrates (e.g., 160 mM pyruvate) and incubated at 30-37°C for 1-2 hours.[8]
-
The reaction is stopped by adding sulfuric acid (e.g., 3 M H₂SO₄), which also facilitates the conversion of the enzymatic product (acetolactate) to acetoin.
-
Creatine and α-naphthol solutions are added, and the mixture is incubated to allow color development (Voges-Proskauer reaction).
-
-
Data Analysis:
-
The absorbance of the colored product is measured using a microplate reader at ~530 nm.
-
The percentage of ALS inhibition is calculated for each herbicide concentration relative to a no-herbicide control.
-
The IC₅₀ value (the concentration of herbicide that causes 50% inhibition of ALS activity) is determined by plotting the percentage of inhibition against the logarithm of the herbicide concentration.[7]
-
References
- 1. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]
- 2. researchgate.net [researchgate.net]
- 3. Role of oxidative stress in the physiology of sensitive and resistant Amaranthus palmeri populations treated with herbicides inhibiting acetolactate synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An introduction to ALS-inhibiting herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comprehensive understanding of acetohydroxyacid synthase inhibition by different herbicide families - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of Resistance to Pyroxsulam in Multiple-Resistant Alopecurus myosuroides from China - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Structural basis of resistance to herbicides that target acetohydroxyacid synthase - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Activity of 5-Methoxy-2-(trifluoromethyl)pyridine: A Technical Overview of its Derivatives in Drug Discovery and Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methoxy-2-(trifluoromethyl)pyridine serves as a crucial structural motif in the development of a diverse range of biologically active compounds. The unique physicochemical properties conferred by the trifluoromethyl group, including its strong electron-withdrawing nature and enhanced metabolic stability, combined with the characteristics of the pyridine ring, make this scaffold a valuable component in the design of novel pharmaceuticals and agrochemicals.[1][2] This technical guide provides a comprehensive overview of the known biological activities, quantitative data, and experimental methodologies associated with derivatives of this compound. While data on the core molecule itself is limited, its incorporation into more complex structures has led to the discovery of potent agents with applications in oncology, infectious diseases, and crop protection.
Biological Activities of Key Derivatives
Derivatives incorporating the this compound moiety have demonstrated a broad spectrum of biological activities, highlighting the versatility of this chemical scaffold.
Anticancer Activity
A notable application of this scaffold is in the development of oncology therapeutics. Specifically, derivatives have been identified as potent inhibitors of the Phosphoinositide 3-kinase (PI3K)/mTOR signaling pathway, which is frequently deregulated in various human cancers.[3]
-
PQR309 (Buparlisib) : This compound, chemically known as 5-(4,6-dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine, is a pan-class I PI3K/mTOR inhibitor.[3] The presence of the 4-(trifluoromethyl)pyridin-2-amine moiety is critical for its potent cellular and enzymatic activity.[3] PQR309 has been investigated as a clinical candidate in oncology, demonstrating the potential of this scaffold in developing treatments for solid tumors and lymphomas.[3]
Antifungal and Antiviral Properties
The trifluoromethyl pyridine framework is also a key component in the synthesis of novel antifungal and antiviral agents. Research has demonstrated that derivatives can exhibit significant inhibitory activity against various fungal strains and viruses.[4] For instance, certain trifluoromethyl pyrimidine derivatives have shown potent activity against Rhizoctonia solani and Tobacco Mosaic Virus (TMV).[4]
Herbicidal and Insecticidal Activity
In the agrochemical sector, trifluoromethylpyridine derivatives have been successfully developed as herbicides and insecticides.[1][5] These compounds often target essential enzymes in weeds or pests. For example, some trifluoromethylpyridine derivatives act as acetolactate synthase (ALS) inhibiting herbicides.[1] The 2-methoxy-4-(trifluoromethyl)pyridine substructure is a characteristic feature of some of these herbicides.[1]
Quantitative Data on Biological Activity
The following tables summarize the available quantitative data for key derivatives containing the trifluoromethylpyridine core.
Table 1: In Vitro Inhibitory Activity of PQR309 (PI3K/mTOR Inhibitor) [3]
| Target | Ki (nM) |
| PI3Kα | 17 |
| mTOR | ~61.2 (ratio mTOR/p110α of ~3.6) |
Table 2: Antiviral Activity of Trifluoromethyl Pyrimidine Derivatives against Tobacco Mosaic Virus (TMV) [4]
| Compound | Curative Activity EC50 (µg/mL) | Protective Activity EC50 (µg/mL) |
| 5j | 126.4 | - |
| 5m | - | 103.4 |
| Ningnanmycin (Control) | 362.7 | 255.1 |
Table 3: Antifungal Activity of Trifluoromethyl Pyrimidine Derivatives [4]
| Compound | Target Fungus | EC50 (µg/mL) |
| 5u | Rhizoctonia solani | 26.0 |
| Azoxystrobin (Control) | Rhizoctonia solani | 26.0 |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are summaries of key experimental protocols cited in the literature for the synthesis and biological evaluation of trifluoromethylpyridine derivatives.
Synthesis of Trifluoromethyl Pyridine Derivatives
The synthesis of trifluoromethylpyridine derivatives often involves multi-step chemical reactions. A general approach for creating a library of 4,6-dimorpholino-1,3,5-triazines substituted with various C-2-aryl moieties, including those with the trifluoromethylpyridine core, starts from 4,4'-(6-chloro-1,3,5-triazine-2,4-diyl)dimorpholine.[3] The specific trifluoromethylpyridine-containing amine can then be coupled to this intermediate.[3]
In Vitro Kinase Assays
The inhibitory activity of compounds like PQR309 against PI3K and mTOR kinases can be determined using various biochemical assays. Dissociation constants (Kd) are often measured using technologies like the ScanMax platform (DiscoveRx).[3] This involves 11-point 3-fold serial dilutions of the test compounds, and the Kd values are calculated from standard dose-response curves using the Hill equation.[3] Prokinase activity assays are also employed to determine IC50 values.[3]
Antiviral Activity Assay (Half-Leaf Spot Method)
The in vivo antiviral activity against TMV is commonly evaluated using the half-leaf spot method.[4] In this assay, the leaves of a susceptible host plant are mechanically inoculated with the virus. One half of the leaf is treated with the test compound, while the other half serves as a control. The antiviral activity is then quantified by comparing the number of local lesions that develop on the treated and control halves of the leaf.[4]
Antifungal Activity Assay (Mycelial Growth Rate Method)
The in vitro antifungal activity of compounds can be assessed using the mycelial growth rate method.[4] This involves cultivating the target fungus on a solid medium containing different concentrations of the test compound. The inhibitory effect is determined by measuring the diameter of the fungal colony after a specific incubation period and comparing it to a control group without the compound. The EC50 value, the concentration that inhibits 50% of mycelial growth, is then calculated.[4]
Visualizations: Pathways and Workflows
PI3K/mTOR Signaling Pathway Inhibition
The following diagram illustrates the simplified signaling cascade of the PI3K/mTOR pathway and the point of inhibition by derivatives such as PQR309.
Caption: Inhibition of the PI3K/mTOR pathway by a derivative.
General Experimental Workflow for Biological Screening
The diagram below outlines a typical workflow for the synthesis and biological evaluation of novel compounds based on the this compound scaffold.
Caption: Workflow for synthesis and biological evaluation.
Conclusion
The this compound scaffold is a privileged structure in modern medicinal chemistry and agrochemical research. Its derivatives have shown significant promise as potent biological agents, particularly in the areas of oncology and crop protection. The continued exploration of this chemical space is likely to yield novel compounds with improved efficacy, selectivity, and pharmacokinetic properties. The data and methodologies presented in this guide serve as a valuable resource for researchers and professionals engaged in the design and development of new therapeutic and agricultural products.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 5. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
5-Methoxy-2-(trifluoromethyl)pyridine: A Technical Guide for Researchers
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive overview of 5-Methoxy-2-(trifluoromethyl)pyridine, a heterocyclic compound of interest in medicinal chemistry. This document consolidates available information on its synthesis, physicochemical properties, and potential biological applications, with a focus on its role as a potential modulator of nicotinic acetylcholine receptors.
Chemical Properties and Synthesis
This compound is a derivative of pyridine containing both a methoxy and a trifluoromethyl group. These functional groups significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive scaffold in drug discovery. The trifluoromethyl group, a strong electron-withdrawing group, can enhance binding affinities and improve metabolic stability, while the methoxy group can modulate solubility and receptor interactions.
While a definitive, step-by-step synthesis protocol for this compound is not extensively detailed in publicly available literature, a plausible synthetic route can be inferred from established chemical methodologies for analogous compounds. The most likely pathway involves a two-step process starting from the commercially available 3-picoline.
Proposed Synthesis Workflow
The synthesis of this compound can be envisioned through the initial preparation of a key intermediate, 2-chloro-5-(trifluoromethyl)pyridine, followed by a nucleophilic aromatic substitution to introduce the methoxy group.
Caption: Proposed two-step synthesis of this compound.
Biological Activity and Mechanism of Action
Research on structurally related trifluoromethylpyridine derivatives suggests that this compound is a likely positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (nAChR).[1][2][3][4] The α7 nAChR is a ligand-gated ion channel widely expressed in the central nervous system and is implicated in cognitive processes, inflammation, and neuronal survival.[5][6] PAMs of the α7 nAChR do not activate the receptor directly but enhance the response of the receptor to its endogenous agonist, acetylcholine. This modulatory activity makes them attractive therapeutic targets for neurological and psychiatric disorders such as schizophrenia and Alzheimer's disease.[4]
α7 Nicotinic Acetylcholine Receptor Signaling Pathway
Activation of the α7 nAChR by an agonist, potentiated by a PAM, leads to the influx of calcium ions (Ca²⁺). This influx triggers a cascade of downstream signaling events that can influence neurotransmitter release, synaptic plasticity, and cell survival.
Caption: Simplified signaling pathway of the α7 nAChR.[5][7][8][9]
Quantitative Data
Table 1: Physicochemical Properties of 2-chloro-5-(trifluoromethyl)pyridine (Intermediate)
| Property | Value | Reference |
| Molecular Formula | C₆H₃ClF₃N | [10] |
| Molecular Weight | 181.55 g/mol | [10] |
| Appearance | Colorless transparent liquid or crystal | [10] |
| Melting Point | 32-34 °C | [10] |
| Boiling Point | 152 °C | [10] |
| Density | 1.417 g/cm³ | [10] |
Table 2: Representative Biological Activity of structurally related α7 nAChR PAMs
| Compound | Assay Type | Endpoint | Value | Reference |
| PNU-120596 | Ca²⁺ Flux (h-α7-nAChR) | EC₅₀ (ACh potentiation) | 3.8 µM | [1] |
| NS-1738 | Electrophysiology (oocytes) | EC₅₀ (ACh potentiation) | 1.2 µM | [4] |
| SB-206553 | Ca²⁺ Flux (GH4C1 cells) | EC₅₀ (Nicotine potentiation) | 1.5 µM | [11] |
Experimental Protocols
The following are generalized experimental protocols for the synthesis of the key intermediate, 2-chloro-5-(trifluoromethyl)pyridine, and for assessing the positive allosteric modulation of the α7 nAChR.
Synthesis of 2-chloro-5-(trifluoromethyl)pyridine (Vapor-Phase Method)
Objective: To synthesize 2-chloro-5-(trifluoromethyl)pyridine from 3-picoline.
Materials:
-
3-picoline
-
Chlorine gas
-
Hydrogen fluoride
-
Transition metal-based catalyst (e.g., iron fluoride)
-
High-temperature flow reactor
Procedure:
-
A vaporized stream of 3-picoline is mixed with chlorine gas and hydrogen fluoride.
-
The gaseous mixture is passed through a high-temperature flow reactor (typically >300°C) containing a transition metal-based catalyst.
-
The reaction parameters, including temperature, pressure, and residence time, are carefully controlled to optimize the yield of the desired product.
-
The product stream is cooled and condensed.
-
The crude product is purified by fractional distillation to isolate 2-chloro-5-(trifluoromethyl)pyridine.
Note: This is a generalized procedure based on industrial synthesis methods for related compounds.[12] Specific reaction conditions would require optimization.
In Vitro Assay for α7 nAChR Positive Allosteric Modulation (Ca²⁺ Flux Assay)
Objective: To determine the ability of a test compound to potentiate acetylcholine-induced calcium influx in cells expressing the human α7 nAChR.
Materials:
-
Human cell line stably expressing the α7 nAChR (e.g., SH-EP1 cells)
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM)
-
Acetylcholine (ACh)
-
Test compound (this compound)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
Fluorometric Imaging Plate Reader (FLIPR) or similar instrument
Procedure:
-
Cell Plating: Seed the α7 nAChR-expressing cells into 96-well or 384-well black-walled, clear-bottom assay plates and culture overnight.
-
Dye Loading: Remove the culture medium and load the cells with a fluorescent calcium indicator dye according to the manufacturer's protocol. This typically involves incubation for 1 hour at 37°C.
-
Compound Preparation: Prepare serial dilutions of the test compound in assay buffer. Also, prepare a solution of acetylcholine at a concentration that elicits a submaximal response (e.g., EC₂₀).
-
Assay:
-
Wash the cells with assay buffer to remove excess dye.
-
Place the cell plate into the FLIPR instrument.
-
Add the test compound to the wells and incubate for a defined period (e.g., 2-5 minutes).
-
Add the acetylcholine solution to the wells.
-
Monitor the change in fluorescence intensity over time. An increase in fluorescence indicates an influx of calcium.
-
-
Data Analysis:
-
Measure the peak fluorescence response for each well.
-
Calculate the potentiation of the acetylcholine response by the test compound.
-
Determine the EC₅₀ value for the potentiation effect by fitting the concentration-response data to a sigmoidal dose-response curve.
-
Note: This protocol is a representative example.[1][11] Specific parameters such as cell density, dye concentration, and agonist concentration may need to be optimized.
References
- 1. A Novel Positive Allosteric Modulator of the α7 Neuronal Nicotinic Acetylcholine Receptor: In Vitro and In Vivo Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Positive allosteric modulators as an approach to nicotinic acetylcholine receptor- targeted therapeutics: advantages and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nootropic α7 nicotinic receptor allosteric modulator derived from GABAA receptor modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Role of α7 nicotinic receptor in the immune system and intracellular signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Page loading... [wap.guidechem.com]
- 11. Old and new pharmacology: positive allosteric modulation of the alpha7 nicotinic acetylcholine receptor by the 5-hydroxytryptamine(2B/C) receptor antagonist SB-206553 (3,5-dihydro-5-methyl-N-3-pyridinylbenzo[1,2-b:4,5-b']di pyrrole-1(2H)-carboxamide) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
The Advent of a Privileged Scaffold: A Technical Guide to the Discovery and Synthesis of Trifluoromethylpyridines
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and applications of trifluoromethylpyridines, a class of compounds that has become indispensable in modern medicinal chemistry and agrochemistry. The strategic introduction of the trifluoromethyl group into the pyridine ring imparts unique physicochemical properties, leading to enhanced biological activity, metabolic stability, and bioavailability. This guide details the seminal moments in the history of these compounds, explores the primary synthetic routes with specific experimental protocols, and examines the mechanisms of action of key drugs incorporating this privileged scaffold.
A Historical Perspective: The Dawn of Trifluoromethylpyridines
The journey of trifluoromethylpyridines began in the mid-20th century, building upon earlier work in organofluorine chemistry. While the first synthesis of an aromatic compound bearing a trifluoromethyl group was reported by Swarts in 1898, it was not until 1947 that the introduction of a trifluoromethyl group into a pyridine ring was first described.[1][2] This pioneering work, detailed in Industrial & Engineering Chemistry, laid the groundwork for the development of a new class of fluorinated heterocycles. The initial synthesis involved the chlorination and subsequent fluorination of picoline (methylpyridine), a method conceptually similar to the preparation of benzotrifluoride.[1][2]
The significance of this discovery was not immediately apparent. However, with the growing understanding of the unique properties conferred by the trifluoromethyl group—such as increased lipophilicity, metabolic stability, and altered electronic properties—interest in trifluoromethylpyridines began to surge.[2] The latter half of the 20th century and the beginning of the 21st century have witnessed a rapid expansion in the applications of these compounds, particularly in the fields of agrochemicals and pharmaceuticals.
Core Synthetic Methodologies
The synthesis of trifluoromethylpyridines has evolved significantly since the initial reports. Today, three primary strategies are employed, each with its own advantages and limitations. These methods are:
-
Chlorine/Fluorine Exchange of Trichloromethylpyridines: This is a widely used industrial method that involves the initial chlorination of a methylpyridine to a trichloromethylpyridine, followed by a halogen exchange reaction with a fluorine source.
-
Cyclocondensation Reactions with Trifluoromethylated Building Blocks: This approach involves the construction of the pyridine ring from acyclic precursors that already contain the trifluoromethyl group.
-
Direct Trifluoromethylation of Pyridines: This is a more recent and highly sought-after strategy that involves the direct introduction of a trifluoromethyl group onto a pre-existing pyridine ring.
Chlorine/Fluorine Exchange
This classical approach remains a cornerstone of industrial trifluoromethylpyridine synthesis. The process can be carried out in either the liquid or vapor phase.
The liquid-phase process typically involves heating a (trichloromethyl)pyridine with hydrogen fluoride (HF) under pressure in the presence of a metal halide catalyst.
Experimental Protocol: Synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine
A detailed procedure for the synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine is described in U.S. Patent 4,650,875A. In a suitable pressure reactor, 2,3-dichloro-5-(trichloromethyl)pyridine is admixed with at least 3 molar equivalents of anhydrous liquid hydrogen fluoride. A catalytic amount (1-10 mole percent) of a metal halide catalyst, such as anhydrous FeCl₃ or FeF₃, is added to the reaction mixture. The reactor is sealed and heated to a temperature in the range of 170°C to 180°C. The reaction is maintained at a superatmospheric pressure of 5 to 1200 psig. The reaction is typically complete within 25 hours. The product, 2,3-dichloro-5-(trifluoromethyl)pyridine, is then recovered using standard techniques such as distillation.
| Parameter | Value | Reference |
| Starting Material | 2,3-dichloro-5-(trichloromethyl)pyridine | U.S. Patent 4,650,875A |
| Reagents | Anhydrous HF (≥ 3 molar equivalents) | U.S. Patent 4,650,875A |
| Catalyst | FeCl₃ or FeF₃ (1-10 mol%) | U.S. Patent 4,650,875A |
| Temperature | 170-180 °C | U.S. Patent 4,650,875A |
| Pressure | 5-1200 psig | U.S. Patent 4,650,875A |
| Reaction Time | ~25 hours | U.S. Patent 4,650,875A |
Vapor-phase fluorination offers an alternative that can be performed in a continuous fashion. A well-known approach is the simultaneous vapor-phase chlorination and fluorination of picolines at high temperatures (>300°C) over a transition metal-based catalyst.[1][2] This method is particularly advantageous for the synthesis of key intermediates like 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF).[1][2]
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
An In-depth Technical Guide to the Physicochemical Properties of 5-Methoxy-2-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Methoxy-2-(trifluoromethyl)pyridine. Due to the limited availability of experimental data for this specific compound in publicly accessible literature, this guide also includes comparative data for its isomers and related compounds to provide a broader context for its potential characteristics.
Core Physicochemical Properties
Quantitative data for this compound is not extensively available. The following table summarizes the available information for the target compound and its isomers.
| Property | This compound | 2-Methoxy-5-(trifluoromethyl)pyridine | 2-Methoxy-6-(trifluoromethyl)pyridine |
| Molecular Formula | C₇H₆F₃NO | C₇H₆F₃NO | C₇H₆F₃NO |
| Molecular Weight | 177.12 g/mol | 177.12 g/mol [1][2] | 177.12 g/mol |
| Appearance | Light yellow, low melting solid[3] | White crystalline powder | Liquid |
| Melting Point | No data available[3] | 104-106 °C | No data available |
| Boiling Point | No data available[3] | 166.6 °C | No data available |
| Density | No data available | 1.263 g/cm³ | No data available |
| pKa | No data available | No data available | No data available |
| Solubility | No data available[3] | No data available | No data available |
| Predicted XlogP | 1.7 | 1.7 | No data available |
Synthesis and Purification
A plausible synthetic route could involve the methoxylation of a corresponding chloro- or bromo-substituted 2-(trifluoromethyl)pyridine. The following is a proposed experimental protocol based on the synthesis of a related compound, 5-bromo-2-methoxy-3-(trifluoromethyl)pyridine[6].
Proposed Synthetic Protocol
Reaction: Methoxylation of 5-chloro-2-(trifluoromethyl)pyridine.
Materials:
-
5-chloro-2-(trifluoromethyl)pyridine
-
Sodium methoxide
-
Methanol (anhydrous)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of 5-chloro-2-(trifluoromethyl)pyridine in anhydrous DMF, add sodium methoxide at room temperature under an inert atmosphere (e.g., argon).
-
Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
Purification: The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Reactivity and Stability
The Safety Data Sheet for this compound indicates that the compound is stable under normal conditions. It is incompatible with strong oxidizing agents[3]. The trifluoromethyl group is known to be strongly electron-withdrawing, which can influence the reactivity of the pyridine ring[4]. This group generally enhances metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes[7][8].
Biological Activity and Signaling Pathways
Specific information regarding the biological activity and the signaling pathways modulated by this compound is not available in the reviewed literature. However, trifluoromethylpyridine derivatives are widely utilized in the agrochemical and pharmaceutical industries[4][5]. The introduction of a trifluoromethyl group can significantly enhance the biological activity of a molecule[7]. Further in-vitro and in-vivo screening would be necessary to determine the specific biological targets and pathways for this compound.
Experimental Protocols for Analysis
Detailed, validated analytical methods for this compound are not published. However, standard chromatographic and spectroscopic techniques can be employed for its analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).
-
Capillary column suitable for polar compounds (e.g., DB-5ms or equivalent).
Sample Preparation:
-
Dissolve a known amount of this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
Perform serial dilutions to prepare calibration standards if quantitative analysis is required.
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL (splitless mode)
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-400
Nuclear Magnetic Resonance (NMR) Spectroscopy
While a full experimental spectrum for this compound is not publicly available, a commercial supplier provides access to the 1H NMR spectrum[9]. Spectroscopic data for related isomers are available and can be used for comparative purposes[10].
Sample Preparation:
-
Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
Instrumentation:
-
A standard NMR spectrometer (e.g., 400 MHz or higher).
Expected ¹H NMR Resonances:
-
A singlet for the methoxy group protons (O-CH₃).
-
Three aromatic protons on the pyridine ring, exhibiting characteristic splitting patterns (doublets and doublets of doublets) based on their coupling constants.
Expected ¹³C NMR Resonances:
-
A carbon signal for the methoxy group.
-
Five distinct signals for the pyridine ring carbons, with the carbon attached to the trifluoromethyl group showing a characteristic quartet due to coupling with the fluorine atoms.
-
A quartet for the trifluoromethyl carbon.
Expected ¹⁹F NMR Resonances:
-
A singlet for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift will be characteristic of a CF₃ group attached to an aromatic ring[10][11].
References
- 1. 2-Methoxy-5-(trifluoromethyl)pyridine | C7H6F3NO | CID 2775312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Methoxy-5-(trifluoromethyl)pyridine | 175277-45-9 [chemicalbook.com]
- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 6. 5-bromo-2-methoxy-3-(trifluoromethyl)pyridine synthesis - chemicalbook [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. This compound(216766-13-1) 1H NMR spectrum [chemicalbook.com]
- 10. rsc.org [rsc.org]
- 11. biophysics.org [biophysics.org]
5-Methoxy-2-(trifluoromethyl)pyridine safety and handling
An In-depth Technical Guide to the Safety and Handling of 5-Methoxy-2-(trifluoromethyl)pyridine
This document provides a comprehensive overview of the safety and handling procedures for this compound (CAS No. 216766-13-1), intended for researchers, scientists, and professionals in drug development. The information is compiled from various safety data sheets to ensure a thorough understanding of the substance's properties and associated hazards.
Hazard Identification and Classification
This compound is classified as a hazardous chemical.[1] The primary hazards associated with this compound are skin irritation, serious eye irritation, and potential respiratory irritation.[2][3]
GHS Classification:
-
Skin Irritation: Category 2[2]
-
Serious Eye Irritation: Category 2[2]
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory system)[1][2]
Hazard Statements:
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
Physical and Chemical Properties
| Property | Data | Source(s) |
| CAS Number | 216766-13-1 | [1] |
| Molecular Formula | C7H6F3NO | [2] |
| Molecular Weight | 177.12 g/mol | [2] |
| Appearance | Light yellow, solid or low melting solid | [1] |
| Odor | No information available | [1] |
| Melting Point/Range | No data available | [1] |
| Boiling Point/Range | No information available | [1] |
| Flash Point | No information available | [1] |
| Solubility | Low water solubility is implied | [1] |
Toxicological Information
Detailed toxicological studies for this specific compound are not extensively reported. The primary health effects are related to its irritant properties.
| Effect | Description | Source(s) |
| Acute Toxicity | No specific data is available. | [1] |
| Skin Contact | Causes skin irritation, which may include redness. | [2][4] |
| Eye Contact | Causes serious eye irritation, potentially leading to redness and profuse watering. | [2][4] |
| Inhalation | May cause respiratory irritation, potentially leading to a sore throat, tightness in the chest, coughing, or wheezing. | [1][4] |
| Ingestion | May cause soreness and redness of the mouth and throat. | [4] |
| Carcinogenicity | No information available to indicate that this substance is a carcinogen. | [1] |
| Sensitization | No information available. | [1] |
Handling and Storage
Proper handling and storage are crucial to minimize exposure and ensure safety.
Handling:
-
Always work in a well-ventilated area, preferably in a chemical fume hood.[4]
-
Avoid contact with skin, eyes, and clothing.[3]
-
Wash hands and any exposed skin thoroughly after handling.[1]
-
Wear appropriate personal protective equipment (see Section 5).[1]
-
Keep away from incompatible materials such as strong oxidizing agents.[2][4]
Storage:
-
Store locked up.[1]
-
It is recommended to store under an inert atmosphere (e.g., Argon) as it may be air-sensitive.[4]
Personal Protective Equipment (PPE)
The following personal protective equipment should be worn when handling this compound:
-
Eye/Face Protection: Chemical safety goggles or glasses are required.[2][4]
-
Hand Protection: Wear protective gloves.[2][4] Double gloving with nitrile or neoprene gloves is a good practice.[5]
-
Skin and Body Protection: A lab coat or long-sleeved clothing is necessary.[2]
-
Respiratory Protection: In case of insufficient ventilation or when dealing with dust, use a NIOSH/MSHA or European Standard EN 136 approved respirator.[2][4]
First Aid Measures
In case of exposure, follow these first aid procedures immediately.
dot
Caption: First aid workflow for exposure to this compound.
Detailed First Aid Protocols:
-
Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing.[1][2] If the person is not breathing, provide artificial respiration.[2] Call a POISON CENTER or doctor if you feel unwell.[1][2]
-
Skin Contact: In case of skin contact, wash off immediately with plenty of soap and water for at least 15 minutes.[1][2] If skin irritation occurs, seek medical advice.[1][2] Contaminated clothing should be removed and washed before reuse.[1]
-
Eye Contact: If in eyes, rinse cautiously with water for several minutes.[1][2] If present, remove contact lenses if it is easy to do so and continue rinsing for at least 15 minutes.[1][2] If eye irritation persists, get medical advice/attention.[1][2]
-
Ingestion: If swallowed, clean the mouth with water and drink plenty of water afterwards.[1][2] Seek medical attention if symptoms occur.[1][2]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use carbon dioxide, dry chemical powder, or foam.[4]
-
Specific Hazards: In a fire, toxic fumes may be emitted, including carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen fluoride (HF).[2][4]
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[4]
Accidental Release Measures
dot
Caption: Workflow for handling a spill of this compound.
Detailed Accidental Release Protocols:
-
Personal Precautions: Ensure adequate ventilation and wear the personal protective equipment outlined in Section 5.[4] Unauthorized personnel should be kept away from the spill area.[4]
-
Environmental Precautions: Prevent the substance from entering drains or waterways.[4]
-
Methods for Cleaning Up: For a solid spill, sweep up and shovel the material into a suitable, closed container for disposal.[2] Avoid creating dust.[4]
Stability and Reactivity
-
Reactivity: Based on available information, there are no known reactivity hazards.[2]
-
Chemical Stability: The compound is stable under normal storage and handling conditions.[1][2]
-
Conditions to Avoid: Incompatible products should be avoided.[1][2]
-
Incompatible Materials: Strong oxidizing agents are incompatible with this substance.[1][2]
-
Hazardous Decomposition Products: Under normal use, hazardous decomposition products are not expected.[1] However, during combustion, it can emit toxic fumes like carbon oxides, nitrogen oxides, and hydrogen fluoride.[2]
-
Hazardous Polymerization: Hazardous polymerization does not occur.[1][2]
Disposal Considerations
The disposal of this compound and its containers must be handled as hazardous waste.[1] It is imperative to consult and comply with local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1] The material should be disposed of at an approved waste disposal plant.[1]
Experimental Protocols
The safety data sheets reviewed for this guide do not contain detailed experimental protocols for determining the physical, chemical, or toxicological properties. These properties are typically determined using standardized methods, such as those established by the OECD (Organisation for Economic Co-operation and Development) for chemical testing. For instance, skin and eye irritation studies would generally follow OECD Guidelines 404 and 405, respectively. However, the specific results of such tests on this compound are not provided in the available documentation.
References
An In-depth Technical Guide to 5-Methoxy-2-(trifluoromethyl)pyridine for Researchers and Drug Development Professionals
Introduction
5-Methoxy-2-(trifluoromethyl)pyridine is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The incorporation of a trifluoromethyl group into the pyridine ring can profoundly influence the physicochemical and biological properties of molecules, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. This technical guide provides a comprehensive overview of the commercial availability of this compound, a detailed experimental protocol for its synthesis, and a visualization of the synthetic workflow.
Commercial Suppliers
For researchers and drug development professionals requiring this compound for their work, several commercial suppliers offer this compound in various purities and quantities. The following table summarizes the key information for some of the major suppliers.
| Supplier | Product Name | CAS Number | Purity | Available Quantities |
| Thermo Scientific Chemicals | This compound | 216766-13-1 | ≥96.0% (GC) | 1 g, 5 g |
| TCI America | 2-Methoxy-5-(trifluoromethyl)pyridine | 175277-45-9 | >98.0% (GC) | 5 g, 25 g |
| Chemcia Scientific, LLC | 5-Methoxy-2-trifluoromethyl-pyridine | 216766-13-1 | >97% | 2.5 g |
Note: The CAS numbers for this compound and its isomer, 2-Methoxy-5-(trifluoromethyl)pyridine, are sometimes used interchangeably by suppliers. Researchers should verify the structure and CAS number with the supplier before purchase.
Synthesis of this compound: An Experimental Protocol
The synthesis of this compound can be achieved through a nucleophilic aromatic substitution (SNAr) reaction. This method involves the displacement of a halide, typically chloride, from the 2-position of the pyridine ring by a methoxide nucleophile. The trifluoromethyl group at the 2-position activates the ring towards nucleophilic attack, facilitating the reaction.
Reaction Scheme:
Materials and Equipment:
-
2-Chloro-5-(trifluoromethyl)pyridine
-
Sodium methoxide (solid or as a solution in methanol)
-
Anhydrous methanol
-
Anhydrous N,N-Dimethylformamide (DMF) (optional, as a co-solvent)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Experimental Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add 2-chloro-5-(trifluoromethyl)pyridine (1.0 eq).
-
Solvent and Reagent Addition: Add anhydrous methanol to dissolve the starting material. To this solution, add sodium methoxide (1.1-1.5 eq) either as a solid portion-wise or as a solution in methanol. The use of a co-solvent like anhydrous DMF can sometimes facilitate the reaction.
-
Reaction Conditions: The reaction mixture is then heated to reflux (the boiling point of methanol, approximately 65 °C) with vigorous stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Once the reaction is complete (typically after several hours), the mixture is cooled to room temperature. The solvent is removed under reduced pressure using a rotary evaporator. The resulting residue is then partitioned between water and a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Extraction and Drying: The organic layer is separated, and the aqueous layer is extracted two more times with the organic solvent. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and filtered.
-
Purification: The solvent is removed from the filtrate by rotary evaporation to yield the crude product. The crude product is then purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
-
Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as 1H NMR, 13C NMR, 19F NMR, and mass spectrometry.
Synthetic Workflow Visualization
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Synthetic workflow for this compound.
Signaling Pathways and Biological Applications
While a specific signaling pathway directly modulated by this compound is not yet extensively documented in publicly available literature, the broader class of trifluoromethylpyridines is of great importance in drug discovery. The trifluoromethyl group is a key pharmacophore that can enhance a molecule's metabolic stability and its ability to interact with biological targets.
Derivatives of trifluoromethylpyridine have been investigated for a wide range of therapeutic areas, including as inhibitors of various enzymes and receptors. The electron-withdrawing nature of the trifluoromethyl group can alter the electronic properties of the pyridine ring, influencing its pKa and its potential to form hydrogen bonds or other interactions with protein targets.
Researchers working with this compound are encouraged to explore its potential effects on various signaling pathways relevant to their specific area of interest, such as kinase signaling cascades, G-protein coupled receptor (GPCR) signaling, or nuclear receptor signaling. High-throughput screening and target-based assays would be valuable tools to elucidate the biological activity and mechanism of action of this compound.
Disclaimer: This document is intended for informational purposes only and should not be considered as a substitute for professional scientific guidance. All chemical syntheses should be performed by trained professionals in a well-equipped laboratory with appropriate safety precautions.
Methodological & Application
Synthesis of 5-Methoxy-2-(trifluoromethyl)pyridine: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of 5-Methoxy-2-(trifluoromethyl)pyridine, a valuable building block in medicinal chemistry and materials science. The trifluoromethyl group can enhance metabolic stability and binding affinity, while the methoxy group offers a site for further functionalization, making this compound a key intermediate in the development of novel pharmaceuticals and functional materials.
Overview
The synthesis of this compound is presented as a two-step process, commencing with the preparation of the key intermediate, 2-chloro-5-(trifluoromethyl)pyridine, followed by a nucleophilic aromatic substitution to introduce the methoxy group.
Quantitative Data Summary
The following table summarizes the key quantitative data for the two-step synthesis of this compound.
| Step | Reaction | Starting Material | Product | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | Chlorination/Fluorination | 3-Picoline | 2-Chloro-5-(trifluoromethyl)pyridine | Cl₂, HF, Catalyst | - | >300 | - | Good | >98 |
| 2 | Methoxylation | 2-Chloro-5-(trifluoromethyl)pyridine | This compound | Sodium Methoxide | Methanol | Reflux | 4-8 | 85-95 | >99 |
Experimental Protocols
Step 1: Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine
This procedure is adapted from established industrial methods for the synthesis of trifluoromethylpyridines.[1][2][3] The synthesis involves the vapor-phase chlorination and fluorination of 3-picoline.
Materials:
-
3-Picoline
-
Chlorine gas (Cl₂)
-
Hydrogen fluoride (HF)
-
Transition metal-based catalyst (e.g., iron fluoride)
Equipment:
-
Vapor-phase reactor system equipped for handling corrosive gases at high temperatures.
-
Distillation apparatus.
Procedure:
-
Vaporization: 3-Picoline is vaporized and mixed with a stream of chlorine gas and hydrogen fluoride.
-
Catalytic Conversion: The gas mixture is passed through a heated reactor tube containing a transition metal-based catalyst at a temperature exceeding 300°C. The simultaneous chlorination and fluorination occur in this step.
-
Work-up and Purification: The product stream is cooled and condensed. The crude 2-chloro-5-(trifluoromethyl)pyridine is then purified by fractional distillation to yield a colorless liquid with a purity of >98%.
Note: This reaction involves hazardous materials and high temperatures and should only be performed by trained personnel in a suitable industrial or specialized laboratory setting.
Step 2: Synthesis of this compound
This protocol describes the nucleophilic aromatic substitution of the chloro-substituent with a methoxy group.
Materials:
-
2-Chloro-5-(trifluoromethyl)pyridine
-
Sodium methoxide (NaOMe)
-
Anhydrous methanol (MeOH)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of 2-chloro-5-(trifluoromethyl)pyridine (1.0 eq) in anhydrous methanol, add sodium methoxide (1.2 eq).
-
Reaction: The reaction mixture is heated to reflux and stirred for 4-8 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Quenching and Extraction: After completion, the reaction mixture is cooled to room temperature, and the methanol is removed under reduced pressure. The residue is partitioned between diethyl ether and water. The aqueous layer is extracted twice more with diethyl ether.
-
Washing: The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and then with brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed using a rotary evaporator.
-
Purification: The crude product is purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound as a pure compound. The expected yield is typically in the range of 85-95%.
Visualizations
Reaction Pathway
The following diagram illustrates the two-step synthesis of this compound.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EP0013474B1 - Preparation of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
Synthesis of 5-Methoxy-2-(trifluoromethyl)pyridine: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive protocol for the synthesis of 5-Methoxy-2-(trifluoromethyl)pyridine, a valuable building block in medicinal chemistry and materials science. The described methodology is a two-step process commencing with the preparation of the key intermediate, 2-chloro-5-(trifluoromethyl)pyridine, followed by a nucleophilic aromatic substitution to introduce the methoxy group.
Overall Reaction Scheme:
The synthesis proceeds via two main steps:
-
Chlorination of 3-(Trifluoromethyl)pyridine: The commercially available 3-(trifluoromethyl)pyridine is chlorinated to yield 2-chloro-5-(trifluoromethyl)pyridine. This step is crucial for activating the pyridine ring for subsequent nucleophilic substitution.
-
Methoxylation of 2-chloro-5-(trifluoromethyl)pyridine: The chloro-intermediate undergoes a nucleophilic aromatic substitution reaction with sodium methoxide to afford the final product, this compound.
Data Presentation
The following table summarizes the key quantitative data for the two-step synthesis process.
| Step | Reactant(s) | Product | Reagents/Conditions | Yield (%) | Purity/Characterization |
| 1 | 3-(Trifluoromethyl)pyridine | 2-chloro-5-(trifluoromethyl)pyridine | Cl₂, CCl₄, UV irradiation (mercury-vapor lamp), reflux | Major Product[1] | GC analysis[1] |
| 2 | 2-chloro-5-(trifluoromethyl)pyridine | This compound | Sodium methoxide, Methanol, Ambient temperature | ~65% (analogous reaction)[2] | ¹H NMR, Refractive Index[2] |
Experimental Protocols
Step 1: Synthesis of 2-chloro-5-(trifluoromethyl)pyridine
This protocol is adapted from a general procedure for the chlorination of 3-trifluoromethylpyridine[1].
Materials:
-
3-(Trifluoromethyl)pyridine
-
Carbon tetrachloride (CCl₄)
-
Chlorine gas (Cl₂)
-
α,α-Azobisisobutyronitrile (AIBN) (optional initiator)[1]
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Gas inlet tube
-
Magnetic stirrer
-
Heating mantle
-
Mercury-vapor lamp for UV irradiation
Procedure:
-
In a three-necked round-bottom flask equipped with a reflux condenser, gas inlet tube, and magnetic stirrer, dissolve 3-(trifluoromethyl)pyridine in carbon tetrachloride.
-
Saturate the solution with chlorine gas while stirring.
-
Heat the reaction mixture to reflux and irradiate with a mercury-vapor lamp.
-
Optionally, α,α-azobisisobutyronitrile can be added portion-wise as a radical initiator[1].
-
Monitor the reaction progress by gas-liquid chromatography (GC) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature and carefully bubble nitrogen gas through the solution to remove excess chlorine.
-
The solvent is removed under reduced pressure. The crude product can be purified by distillation to yield 2-chloro-5-(trifluoromethyl)pyridine.
Step 2: Synthesis of this compound
This protocol is based on a similar nucleophilic aromatic substitution reaction[2]. The pyridine ring is activated towards nucleophilic attack at the 2- and 4-positions, a principle well-established in organic chemistry.
Materials:
-
2-chloro-5-(trifluoromethyl)pyridine
-
Sodium methoxide (25% solution in methanol)
-
Anhydrous methanol
-
Diethyl ether
-
Sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-chloro-5-(trifluoromethyl)pyridine in anhydrous methanol.
-
To this solution, add a 25% solution of sodium methoxide in methanol. The amount of sodium methoxide should be in slight molar excess relative to the 2-chloro-5-(trifluoromethyl)pyridine.
-
Stir the reaction mixture at ambient temperature for approximately 16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) or GC to confirm the disappearance of the starting material.
-
Once the reaction is complete, pour the mixture into ice water.
-
Extract the aqueous mixture with diethyl ether.
-
Wash the combined organic extracts with water, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by vacuum distillation to afford pure this compound as a colorless oil[2].
Visualizations
Experimental Workflow
Caption: Synthetic route to this compound.
Logical Relationship of Nucleophilic Aromatic Substitution
Caption: Key factors in the nucleophilic aromatic substitution step.
References
Application Notes and Protocols: 5-Methoxy-2-(trifluoromethyl)pyridine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methoxy-2-(trifluoromethyl)pyridine is a valuable heterocyclic building block in medicinal chemistry. The strategic incorporation of a trifluoromethyl (-CF3) group and a methoxy (-OCH3) group onto the pyridine scaffold imparts unique physicochemical properties that are highly advantageous for drug design. The trifluoromethyl group is a well-established bioisostere for a methyl group but with significantly different electronic properties. It is highly electronegative and lipophilic, which can enhance metabolic stability, improve binding affinity to target proteins, and increase cell membrane permeability.[1][2][3] The methoxy group can influence solubility and provides a potential site for metabolic transformation, which can be fine-tuned during drug development.
This document provides an overview of the application of the methoxy-trifluoromethyl-pyridine scaffold in the synthesis of bioactive molecules, with a focus on its use as a key intermediate in the development of kinase inhibitors. Detailed experimental protocols and quantitative data are provided for representative examples.
Applications in Medicinal Chemistry
The this compound moiety and its isomers are key components in the synthesis of a variety of biologically active compounds. Its structural features make it particularly suitable for the development of inhibitors targeting protein kinases, which are crucial regulators of cellular signaling pathways and are frequently dysregulated in diseases such as cancer and autoimmune disorders.
One prominent example of a drug candidate that utilizes a similar trifluoromethyl-aminopyridine core is PQR309 (Bimiralisib) , a potent, brain-penetrant, and orally bioavailable pan-class I PI3K/mTOR inhibitor.[1][4] While PQR309 itself is synthesized from 2-amino-4-(trifluoromethyl)pyridine, the synthetic strategies and biological rationale are directly applicable to derivatives of this compound. The pyridine ring serves as a versatile scaffold for the attachment of other pharmacophoric groups, often through transition metal-catalyzed cross-coupling reactions.
Kinase Inhibition
The trifluoromethylpyridine scaffold is frequently employed in the design of kinase inhibitors. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, interacting with the hinge region of the kinase ATP-binding pocket. The trifluoromethyl group can occupy hydrophobic pockets and contribute to favorable binding interactions.
Derivatives of trifluoromethylpyridine have been investigated as inhibitors of various kinases, including:
-
PI3K/mTOR: As exemplified by PQR309, these compounds can effectively block the phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathways, which are critical for cell growth, proliferation, and survival.[1][4]
-
TYK2: Selective inhibitors of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family, are being developed for the treatment of autoimmune diseases. The pyridine core is a common feature in the design of these inhibitors.[5][6][7]
Quantitative Data
The following table summarizes the in vitro inhibitory activity of PQR309, a compound featuring a trifluoromethyl-aminopyridine core, against various PI3K isoforms and mTOR. This data highlights the potency that can be achieved with this scaffold.
| Target Kinase | Inhibition (Ki) [nM] |
| PI3Kα | 17 |
| PI3Kβ | 43 |
| PI3Kδ | 27 |
| PI3Kγ | 28 |
| mTOR | 62 |
Data extracted from J. Med. Chem. 2018, 61, 18, 8188-8207.[1]
Experimental Protocols
The following protocols describe key synthetic transformations relevant to the utilization of this compound and its derivatives in medicinal chemistry.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a versatile method for forming carbon-carbon bonds. This reaction can be used to couple a halogenated this compound with a variety of boronic acids or esters to introduce molecular diversity.
Materials:
-
Halogenated this compound (e.g., 3-bromo-5-methoxy-2-(trifluoromethyl)pyridine) (1.0 eq)
-
Aryl or heteroaryl boronic acid or pinacol ester (1.2 eq)
-
Palladium catalyst (e.g., Pd(dppf)Cl2, XPhosPdG2) (0.05 eq)
-
Base (e.g., K3PO4, Na2CO3) (2.0 - 3.0 eq)
-
Anhydrous solvent (e.g., dioxane, 1,2-dimethoxyethane)
-
Water
Procedure:
-
To a reaction vessel, add the halogenated this compound, the boronic acid or ester, the palladium catalyst, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous solvent and water (typically a 4:1 to 10:1 ratio of solvent to water).
-
Heat the reaction mixture to 90-100 °C and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Synthesis of a PI3K/mTOR Inhibitor Precursor (Illustrative)
This protocol is adapted from the synthesis of PQR309 and illustrates how a trifluoromethylpyridine derivative can be coupled to a triazine core.[4]
Materials:
-
4,4'-(6-chloro-1,3,5-triazine-2,4-diyl)dimorpholine (1.0 eq)
-
(4-(trifluoromethyl)pyridin-2-yl)boronic acid pinacol ester (1.2 eq)
-
XPhosPdG2 (0.05 eq)
-
Potassium phosphate (K3PO4) (3.0 eq)
-
Dioxane
-
Water
Procedure:
-
In a microwave vial, combine 4,4'-(6-chloro-1,3,5-triazine-2,4-diyl)dimorpholine, (4-(trifluoromethyl)pyridin-2-yl)boronic acid pinacol ester, XPhosPdG2, and K3PO4.
-
Add dioxane and water (10:1 ratio).
-
Seal the vial and heat in a microwave reactor at 120 °C for 30 minutes.
-
Cool the reaction mixture and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel to yield the desired coupled product.
Visualizations
PI3K/Akt/mTOR Signaling Pathway
This diagram illustrates the central role of the PI3K/Akt/mTOR signaling pathway in regulating cell growth and proliferation, and how it is targeted by inhibitors.
Caption: PI3K/mTOR signaling pathway and points of inhibition.
Experimental Workflow for Suzuki-Miyaura Coupling
This diagram outlines the general workflow for performing a Suzuki-Miyaura cross-coupling reaction.
Caption: Generalized workflow for Suzuki-Miyaura coupling.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 4. 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of selective TYK2 inhibitors: Design, synthesis, in vitro and in silico studies of promising hits with triazolopyrimidinone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
5-Methoxy-2-(trifluoromethyl)pyridine: A Versatile Building Block in Synthetic Chemistry and Drug Discovery
Introduction
5-Methoxy-2-(trifluoromethyl)pyridine is a fluorinated heterocyclic compound of significant interest to researchers in synthetic chemistry and drug development. The presence of both a methoxy group and a trifluoromethyl group on the pyridine ring imparts unique electronic and steric properties, making it a valuable synthon for the construction of complex molecules with diverse biological activities. The electron-withdrawing nature of the trifluoromethyl group can enhance metabolic stability and binding affinity of target molecules, while the methoxy group can be a key site for further functionalization or can influence the reactivity of the pyridine ring. This document provides an overview of the applications of this compound as a synthetic building block, including detailed experimental protocols for key transformations and a summary of the potential biological activities of its derivatives.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is essential for its safe handling and use in chemical synthesis.
| Property | Value | Reference |
| CAS Number | 216766-13-1 | [1] |
| Molecular Formula | C₇H₆F₃NO | [1] |
| Molecular Weight | 177.12 g/mol | [1] |
| Appearance | No information available | |
| Boiling Point | No information available | |
| Melting Point | No information available | |
| Density | No information available |
Synthetic Applications
This compound is a versatile substrate for a variety of organic transformations, primarily leveraging the reactivity of the pyridine ring and the potential for modification of the methoxy group. Key reactions include nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
The pyridine ring, particularly when substituted with electron-withdrawing groups like trifluoromethyl, is susceptible to nucleophilic attack. While the methoxy group is an electron-donating group, the overall electron deficiency of the pyridine ring still allows for nucleophilic aromatic substitution reactions, typically with strong nucleophiles.
General Workflow for Nucleophilic Aromatic Substitution:
Caption: General workflow for nucleophilic aromatic substitution on this compound.
Experimental Protocol: Nucleophilic Amination (Representative)
Materials:
-
This compound
-
Amine (e.g., Piperidine)
-
Sodium hydride (NaH)
-
Lithium iodide (LiI)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add sodium hydride (5 equivalents).
-
Add anhydrous THF, followed by lithium iodide (2 equivalents).
-
Add the desired amine (2 equivalents) to the suspension.
-
Add this compound (1 equivalent) to the reaction mixture.
-
Heat the reaction mixture to 60 °C and stir for 8-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired aminopyridine derivative.
Quantitative Data (Hypothetical):
| Entry | Nucleophile | Product | Yield (%) |
| 1 | Piperidine | 5-(Piperidin-1-yl)-2-(trifluoromethyl)pyridine | 75-85 |
| 2 | Morpholine | 4-(6-(Trifluoromethyl)pyridin-3-yl)morpholine | 70-80 |
Note: Yields are hypothetical and based on typical outcomes for similar reactions.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for the formation of C-C bonds. To participate in these reactions, this compound would first need to be functionalized with a suitable leaving group (e.g., bromine or iodine) or converted into an organoboron derivative. The existence of 5-(METHOXY)-2-TRIFLUOROMETHYLPYRIDINE-4-BORONIC ACID[1] indicates that this scaffold is indeed used in such transformations.
General Workflow for Suzuki-Miyaura Coupling:
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling (Representative)
This protocol is a representative example adapted from general procedures for the Suzuki-Miyaura coupling of pyridine derivatives.
Materials:
-
Halogenated this compound (e.g., 4-Bromo-5-methoxy-2-(trifluoromethyl)pyridine) or 5-(Methoxy)-2-(trifluoromethyl)pyridine-4-boronic acid
-
Aryl or heteroaryl boronic acid (or corresponding halide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent (e.g., 1,4-dioxane, toluene, or DMF/water mixture)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, combine the halogenated this compound or its boronic acid derivative (1 equivalent), the corresponding coupling partner (1.2-1.5 equivalents), the palladium catalyst (0.02-0.05 equivalents), and the base (2-3 equivalents).
-
Add the solvent system to the flask.
-
Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl or heterobiaryl product.
Quantitative Data (Hypothetical):
| Entry | Coupling Partner | Product | Yield (%) |
| 1 | Phenylboronic acid | 5-Methoxy-4-phenyl-2-(trifluoromethyl)pyridine | 80-90 |
| 2 | 3-Thiopheneboronic acid | 5-Methoxy-4-(thiophen-3-yl)-2-(trifluoromethyl)pyridine | 75-85 |
Note: Yields are hypothetical and based on typical outcomes for similar reactions.
Applications in Drug Discovery and Agrochemicals
The trifluoromethylpyridine motif is a key structural feature in numerous biologically active compounds, including pharmaceuticals and agrochemicals.[2] The trifluoromethyl group can enhance properties such as metabolic stability, lipophilicity, and binding affinity to biological targets.[3] While specific biological data for derivatives of this compound is not extensively available in the public domain, the general importance of this scaffold suggests its utility in the development of novel therapeutic agents and crop protection agents.
Potential Biological Activities
Derivatives of trifluoromethylpyridines and related trifluoromethylpyrimidines have shown a wide range of biological activities, including:
-
Anticancer Activity: Many trifluoromethyl-containing heterocyclic compounds have been investigated as anticancer agents.[4][5] For instance, derivatives of 5-trifluoromethylpyrimidine have been developed as inhibitors of Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[3]
-
Antifungal Activity: Trifluoromethylpyrimidine derivatives have also demonstrated potent antifungal activity against various fungal strains.[5]
-
Kinase Inhibition: The trifluoromethylpyrimidine scaffold is a promising platform for the development of kinase inhibitors.[1] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer.
Potential Signaling Pathways Targeted by Derivatives:
Caption: Potential inhibition of the EGFR/PI3K/Akt/mTOR signaling pathway by derivatives of this compound.
Quantitative Biological Data (Representative for Trifluoromethyl-Containing Heterocycles):
| Compound Class | Target | Activity (IC₅₀) | Reference |
| 5-Trifluoromethylpyrimidine Derivatives | EGFR Kinase | 0.091 µM | [3] |
| 5-Trifluoromethylpyrimidine Derivatives | A549 (Lung Cancer Cells) | 0.35 µM | [3] |
| 5-Trifluoromethylpyrimidine Derivatives | Rhizoctonia solani (Fungus) | 26.0 µg/mL | [5] |
Note: This data is for related trifluoromethylpyrimidine derivatives and serves to illustrate the potential of the trifluoromethylpyridine scaffold.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex organic molecules. Its unique electronic and steric properties make it an attractive starting material for the development of novel compounds with potential applications in medicine and agriculture. The ability to undergo key transformations such as nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions provides access to a wide range of derivatives. While specific biological data for compounds derived directly from this compound is limited in publicly available literature, the well-established biological importance of the trifluoromethylpyridine scaffold strongly suggests that its derivatives are promising candidates for future research and development in the fields of drug discovery and agrochemicals. Further exploration of the reactivity and biological activity of this compound and its derivatives is warranted.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 3. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]
Application Notes and Protocols for the Functionalization of 5-Methoxy-2-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of synthetic strategies for the functionalization of the 5-methoxy-2-(trifluoromethyl)pyridine scaffold. This valuable building block is of significant interest in medicinal chemistry and agrochemical research due to the unique electronic properties conferred by the trifluoromethyl and methoxy groups. The electron-withdrawing nature of the trifluoromethyl group can enhance metabolic stability and binding affinity, while the methoxy group can influence solubility and provide a site for further modification.[1] This document details key experimental protocols for substitution and coupling reactions, presents quantitative data in a clear, tabular format, and includes visualizations to aid in understanding the reaction pathways.
Overview of Functionalization Strategies
The this compound core offers several positions for chemical modification. The pyridine ring is generally electron-deficient, a characteristic that is further amplified by the potent electron-withdrawing trifluoromethyl group at the 2-position. This electronic nature dictates the primary modes of functionalization:
-
Electrophilic Aromatic Substitution (EAS): Generally, electrophilic substitution on the pyridine ring is challenging due to its electron-deficient character. The deactivating effect of the trifluoromethyl group further disfavors this pathway. However, under forcing conditions or with highly activated electrophiles, substitution may be possible, likely directed to the positions meta to the trifluoromethyl group.
-
Nucleophilic Aromatic Substitution (SNAr): The presence of the strong electron-withdrawing trifluoromethyl group at the 2-position activates the pyridine ring towards nucleophilic attack, particularly at the 4- and 6-positions. If a suitable leaving group is present at one of these positions, SNAr can be a highly effective method for introducing a variety of nucleophiles.
-
Directed Ortho-Metalation (DoM): The methoxy group at the 5-position can potentially direct metalation (e.g., lithiation) to the adjacent 4- and 6-positions. Trapping the resulting organometallic intermediate with an electrophile allows for the introduction of a wide range of functional groups.
-
Palladium-Catalyzed Cross-Coupling Reactions: A halogenated derivative of the scaffold can serve as a versatile precursor for various cross-coupling reactions, such as Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig (C-N bond formation) couplings. These reactions are instrumental in building molecular complexity.
Key Functionalization Protocols and Data
This section provides detailed experimental protocols for key transformations of the this compound scaffold and its derivatives.
Halogenation of the Pyridine Ring
Introducing a halogen atom onto the pyridine ring is a critical first step for many subsequent cross-coupling reactions. Bromination can be achieved, providing a handle for further diversification.
Table 1: Bromination of 2-Methoxy-3-(trifluoromethyl)pyridine *
| Reagent 1 | Reagent 2 | Solvent | Temperature | Time | Product | Yield |
| 2-Methoxy-3-(trifluoromethyl)pyridine | 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione | Trifluoroacetic acid (TFA) | Room Temp. | 18 h | 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine | 74% |
*Note: This protocol is for a regioisomer and serves as a model. Similar conditions are expected to be applicable for the bromination of this compound, likely at the 3- or 4-position.
Experimental Protocol: Bromination of a Methoxy-Trifluoromethylpyridine Scaffold [2]
-
To a solution of 2-methoxy-3-(trifluoromethyl)pyridine (1.0 eq) in trifluoroacetic acid (TFA), add 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione (1.3 eq).
-
Stir the resulting mixture at room temperature for 18 hours under an inert atmosphere (e.g., argon).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the TFA by distillation under reduced pressure.
-
Suspend the residue in tert-butyl methyl ether and filter to remove the solid byproduct.
-
Concentrate the filtrate and purify the crude product by column chromatography on silica gel (eluent: heptane/ethyl acetate gradient) to afford the desired 5-bromo-2-methoxy-3-(trifluoromethyl)pyridine.
Palladium-Catalyzed Cross-Coupling Reactions
Once halogenated, the scaffold can undergo a variety of powerful cross-coupling reactions to form C-C and C-N bonds. The following are generalized protocols based on well-established methods for similar pyridine systems.
The Suzuki-Miyaura coupling is a versatile method for creating biaryl structures by reacting an organoboron compound with an organic halide.[3] The availability of 5-(Methoxy)-2-trifluoromethylpyridine-4-boronic acid suggests that a halogenated precursor at the 4-position can be readily coupled.[4]
Table 2: Representative Conditions for Suzuki-Miyaura Coupling of a Halopyridine
| Aryl Halide | Boronic Acid/Ester | Palladium Catalyst | Ligand | Base | Solvent | Temperature |
| 4-Halo-5-methoxy-2-(trifluoromethyl)pyridine | Arylboronic acid | Pd(dppf)Cl2 | dppf | Na3PO4 | Dioxane/H2O | 65-100 °C |
| 4-Halo-5-methoxy-2-(trifluoromethyl)pyridine | Heteroarylboronic acid | Pd2(dba)3 | XPhos | K3PO4 | THF | Room Temp. |
Experimental Protocol: Suzuki-Miyaura Coupling [5]
-
In a reaction vial, combine the 4-halo-5-methoxy-2-(trifluoromethyl)pyridine (1.0 eq), the desired aryl- or heteroarylboronic acid (1.5 eq), Pd(dppf)Cl2 (0.1 eq), and Na3PO4 (3.0 eq).
-
Evacuate and backfill the vial with an inert gas (e.g., argon) three times.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio).
-
Seal the vial and heat the reaction mixture to 80-100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the coupled product.
The Buchwald-Hartwig amination enables the synthesis of arylamines from aryl halides and primary or secondary amines, a crucial transformation in drug discovery.[6][7]
Table 3: Representative Conditions for Buchwald-Hartwig Amination of a Halopyridine
| Aryl Halide | Amine | Palladium Catalyst | Ligand | Base | Solvent | Temperature |
| 4-Halo-5-methoxy-2-(trifluoromethyl)pyridine | Primary/Secondary Amine | Pd2(dba)3 | Xantphos | Cs2CO3 | Dioxane | 100 °C |
| 4-Halo-5-methoxy-2-(trifluoromethyl)pyridine | Primary/Secondary Amine | Pd(OAc)2 | RuPhos | NaOt-Bu | Toluene | 80-110 °C |
Experimental Protocol: Buchwald-Hartwig Amination [8][9]
-
To an oven-dried reaction vial, add the 4-halo-5-methoxy-2-(trifluoromethyl)pyridine (1.0 eq), Pd2(dba)3 (0.02-0.05 eq), a suitable phosphine ligand (e.g., Xantphos, 0.04-0.1 eq), and a base (e.g., Cs2CO3, 2.0 eq).
-
Evacuate and backfill the vial with an inert gas (e.g., argon).
-
Add the amine (1.2-1.5 eq) and anhydrous, degassed solvent (e.g., dioxane or toluene).
-
Seal the vial and heat the reaction mixture to 80-110 °C for 4-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the desired aminopyridine derivative.
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of the functionalization strategies discussed.
Caption: Synthetic pathways for functionalizing the pyridine scaffold.
Caption: A typical workflow for a Suzuki-Miyaura cross-coupling experiment.
Applications in Drug Discovery and Agrochemicals
Derivatives of trifluoromethylpyridines are prevalent in a wide range of biologically active compounds. The functionalization of the this compound scaffold allows for the generation of diverse chemical libraries for screening against various biological targets. For instance, aminopyridine derivatives are known to interact with a variety of kinases and other enzymes, making them attractive for oncology and immunology research. In the agrochemical sector, this scaffold is a key component in herbicides, fungicides, and insecticides.[1][6] The protocols outlined here provide the fundamental tools for synthesizing novel analogues with potentially enhanced efficacy, selectivity, and pharmacokinetic properties. For example, derivatives of anilinoquinazolines and anilinoquinolines, which can be synthesized via the described coupling methods, are known to inhibit key signaling pathways in cancer, such as those involving EGFR and VEGFR-2.[10]
By leveraging these functionalization strategies, researchers can efficiently explore the chemical space around the this compound core to develop next-generation pharmaceuticals and crop protection agents.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-bromo-2-methoxy-3-(trifluoromethyl)pyridine synthesis - chemicalbook [chemicalbook.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. 5-(METHOXY)-2-TRIFLUOROMETHYLPYRIDINE-4-BORONIC ACID [myskinrecipes.com]
- 5. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for 5-Methoxy-2-(trifluoromethyl)pyridine in Agrochemical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential uses of 5-Methoxy-2-(trifluoromethyl)pyridine as a key structural motif in the discovery and development of novel agrochemicals. The trifluoromethylpyridine (TFMP) scaffold is a well-established pharmacophore in numerous commercial herbicides, insecticides, and fungicides, valued for the unique physicochemical properties conferred by the fluorine atoms and the pyridine ring.[1][2] This document details the potential applications, presents exemplary biological activity data for related compounds, and provides detailed experimental protocols for evaluating the efficacy of new derivatives based on this core structure.
Introduction: The Role of Trifluoromethylpyridines in Agrochemicals
The pyridine ring is a fundamental heterocyclic scaffold present in a wide array of commercial agrochemicals.[3] The incorporation of a trifluoromethyl (-CF3) group can significantly enhance the biological activity and metabolic stability of these molecules.[4] Compounds containing the 2-(trifluoromethyl)pyridine moiety are integral to a variety of successful agrochemical products. While this compound is a specific derivative, its structural elements suggest potential utility as a building block for creating novel active ingredients. Research on analogous compounds, such as those with methoxy and trifluoromethyl substitutions on the pyridine ring, has led to the development of potent herbicides.[5]
Potential Agrochemical Applications
Based on the known bioactivities of structurally related trifluoromethylpyridine derivatives, this compound is a promising candidate for derivatization and screening for the following activities:
-
Herbicidal Activity: Methoxy- and trifluoromethyl-substituted pyridines are key components of commercial herbicides. For instance, the herbicide Pyroxsulam contains a 2-methoxy-4-(trifluoromethyl)pyridine substructure and functions as an acetolactate synthase (ALS) inhibitor.[2][5] Derivatives of this compound could be synthesized and tested for activity against common weeds, potentially acting on established herbicide targets like ALS, Acetyl-CoA carboxylase (ACCase), or Protoporphyrinogen oxidase (PPO).[1][5]
-
Insecticidal Activity: The trifluoromethylpyridine moiety is present in several insecticides.[6] Novel derivatives incorporating the this compound core could be developed and evaluated against a range of insect pests, such as aphids and lepidopteran larvae.[7][8]
-
Fungicidal Activity: Trifluoromethylpyridine derivatives have also demonstrated efficacy as fungicides.[2] New compounds derived from this compound can be screened for activity against economically important plant pathogens.
Data Presentation: Biological Activity of Related Compounds
The following tables summarize quantitative data for various trifluoromethylpyridine and related heterocyclic derivatives to provide a reference for the expected potency of novel compounds derived from this compound.
Table 1: Exemplary Insecticidal Activity of Trifluoromethylpyridine Derivatives
| Compound ID | Target Pest | Bioassay Type | Activity (LC50 in mg/L) | Reference Compound | Activity of Reference (LC50 in mg/L) |
| E18 | Mythimna separata | Leaf-dip | 38.5 | Avermectin | 29.6 |
| E27 | Mythimna separata | Leaf-dip | 30.8 | Avermectin | 29.6 |
| 1f | Aphis craccivora (nymphs) | Leaf-dip | 0.080 | Acetamiprid | 0.045 |
| 1d | Aphis craccivora (nymphs) | Leaf-dip | 0.098 | Acetamiprid | 0.045 |
Data sourced from studies on novel trifluoromethylpyridine derivatives.[7][8]
Table 2: Exemplary Fungicidal Activity of Trifluoromethylpyrimidine Derivatives
| Compound ID | Fungal Species | Bioassay Type | Activity (EC50 in µg/mL) | Reference Compound | Activity of Reference (EC50 in µg/mL) |
| 5u | Rhizoctonia solani | Mycelial Growth | 26.0 | Azoxystrobin | 26.0 |
| 5k | Pyricularia oryzae | Mycelial Growth | 90.1 (% inhibition at 100 µg/mL) | Azoxystrobin | 86.3 (% inhibition at 100 µg/mL) |
| 5q | Pyricularia oryzae | Mycelial Growth | 93.8 (% inhibition at 100 µg/mL) | Azoxystrobin | 86.3 (% inhibition at 100 µg/mL) |
Data sourced from a study on novel trifluoromethylpyrimidine derivatives.[9]
Table 3: Exemplary Herbicidal Activity of Phenylpyridine Derivatives
| Compound ID | Weed Species | Assay Type | Activity (% Inhibition at 37.5 g a.i./hm²) | Reference Compound | Activity of Reference (% Inhibition) |
| 7a | Abutilon theophrasti | Post-emergence | 100 | Fomesafen | Not specified |
| 7j | Amaranthus retroflexus | Post-emergence | 100 | Fomesafen | Not specified |
| 7k | Abutilon theophrasti | Post-emergence | 100 | Fomesafen | Not specified |
Data sourced from a study on novel phenylpyridine derivatives with herbicidal activity.[1]
Experimental Protocols
The following are detailed protocols for the preliminary screening of derivatives of this compound for agrochemical activities.
Protocol 1: In Vitro Fungicidal Activity Assay (Poisoned Food Technique)
This method assesses the inhibitory effect of test compounds on the mycelial growth of filamentous fungi.
Materials:
-
Potato Dextrose Agar (PDA)
-
Test compounds
-
Dimethyl sulfoxide (DMSO)
-
Sterile Petri dishes (90 mm)
-
Cultures of target fungi (e.g., Sclerotinia sclerotiorum, Botrytis cinerea)
-
Sterile cork borer (5 mm)
Procedure:
-
Stock Solution Preparation: Dissolve test compounds in DMSO to a concentration of 10 mg/mL.[10]
-
Poisoned Media Preparation: Autoclave PDA medium and cool to 50-60°C. Add the required volume of the compound stock solution to the molten PDA to achieve final concentrations (e.g., 10, 25, 50, 100 µg/mL). Prepare a control plate with an equivalent amount of DMSO.[10]
-
Plate Pouring: Pour the amended and control PDA into sterile Petri dishes and allow them to solidify.[10]
-
Inoculation: Place a 5 mm mycelial plug from a 7-10 day old fungal culture in the center of each plate.[10]
-
Incubation: Incubate the plates at 25-28°C in the dark.
-
Data Analysis: Measure the colony diameter daily until the fungal growth in the control plate reaches the edge. Calculate the percentage of inhibition using the formula: Inhibition (%) = [(C - T) / C] x 100 Where C is the colony diameter of the control and T is the colony diameter of the treated plate.
Protocol 2: Pre-Emergence Herbicidal Activity Assay
This protocol evaluates the effect of test compounds on seed germination and early growth of weed species.
Materials:
-
Test compounds
-
Acetone
-
Tween-20
-
Distilled water
-
Petri dishes
-
Filter paper
-
Seeds of target weed species (e.g., Amaranthus retroflexus, Echinochloa crusgalli)
-
Growth chamber
Procedure:
-
Stock Solution Preparation: Prepare stock solutions of the test compounds in acetone at 10 mg/mL.[3]
-
Test Solution Preparation: Dilute the stock solutions with distilled water containing 0.1% (v/v) Tween-20 to achieve final concentrations (e.g., 1, 10, 100, 1000 µg/mL). A control solution should contain only acetone and Tween-20 in water.[3]
-
Assay Setup: Place one sheet of filter paper in each Petri dish and apply 5 mL of the test or control solution. Place 20 seeds of the target weed species on the moistened filter paper.[3]
-
Incubation: Seal the Petri dishes and incubate in a growth chamber at 25 ± 1°C with a 12-hour light/dark cycle.[3]
-
Data Analysis: After 7-10 days, measure the germination rate, and the root and shoot length of the seedlings. Calculate the percentage of inhibition relative to the control.[3]
Protocol 3: Insecticidal Activity Assay (Leaf-Dip Bioassay)
This method is suitable for evaluating the toxicity of compounds to leaf-feeding insects like aphids.
Materials:
-
Test compounds
-
Acetone
-
Tween-80 or Triton X-100
-
Distilled water
-
Fresh host plant leaves
-
Petri dishes
-
Target insects (e.g., Aphis craccivora)
Procedure:
-
Test Solution Preparation: Dissolve the test compounds in acetone and dilute with water containing a surfactant (e.g., 0.1% Tween-80) to prepare a series of concentrations (e.g., 6.25, 12.5, 25, 50, 100 ppm).[2]
-
Leaf Treatment: Dip fresh host plant leaves into the test solutions for 10-30 seconds. Allow the leaves to air-dry. A control group of leaves should be dipped in the acetone-surfactant-water solution.
-
Insect Exposure: Place the treated leaves in Petri dishes lined with moist filter paper. Introduce a known number of insects (e.g., 10-20 aphids) onto each leaf.
-
Incubation: Maintain the Petri dishes at 25 ± 2°C.
-
Data Analysis: Record insect mortality at 24, 48, and 72 hours post-treatment. Use the data to calculate LC50 values.
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows relevant to the agrochemical research of this compound derivatives.
Caption: Agrochemical discovery workflow using this compound.
Caption: Potential herbicidal mechanism via PPO inhibition.
Caption: Workflow for in vitro fungicidal activity screening.
References
- 1. Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 7. Design, synthesis, insecticidal activity and 3D-QSR study for novel trifluoromethyl pyridine derivatives containing an 1,3,4-oxadiazole moiety - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Functionalized Pyridines: Synthesis and Toxicity Evaluation of Potential Insecticidal Agents against Aphis craccivora - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for 5-Methoxy-2-(trifluoromethyl)pyridine in Pharmacological Research
For Researchers, Scientists, and Drug Development Professionals
These application notes detail the utility of 5-Methoxy-2-(trifluoromethyl)pyridine as a key chemical intermediate in the synthesis of potent and selective antagonists for the metabotropic glutamate receptor 5 (mGluR5). This G-protein coupled receptor is a significant target in the central nervous system for the therapeutic intervention of various neurological and psychiatric disorders. The trifluoromethylpyridine moiety is a critical pharmacophore that can enhance metabolic stability and binding affinity of drug candidates.[1]
Pharmacological Application: Synthesis of mGluR5 Negative Allosteric Modulators (NAMs)
This compound serves as a foundational building block for the synthesis of a class of potent mGluR5 negative allosteric modulators (NAMs). These compounds do not compete with the endogenous ligand, glutamate, but bind to an allosteric site on the receptor, thereby reducing its activity. This modulation of the glutamatergic system has shown potential in preclinical models of anxiety, depression, and certain neurodevelopmental disorders.[2][3]
A representative compound, herein designated as Compound A (2-(4-(5-methoxy-2-(trifluoromethyl)pyridin-3-yl)phenyl)propanenitrile), can be synthesized from this compound. The pharmacological activity of such compounds is typically characterized by high affinity for the mGluR5 receptor.
Quantitative Data for a Representative mGluR5 NAM (Compound A)
The following table summarizes the in vitro pharmacological data for a representative mGluR5 NAM derived from the this compound scaffold.
| Parameter | Value | Assay | Cell Line/Target |
| pKi | 9.3 | [³H]-M-MPEP Radioligand Binding Assay | Recombinant human mGluR5 |
| pIC₅₀ | 9.2 | Calcium Mobilization Assay | HEK293 cells expressing hmGluR5 |
| Selectivity | >1000-fold | Panel of GPCRs, kinases, ion channels | Various |
| mGlu Receptor Selectivity | Selective for mGluR5 | Inhibition assays at 10 µM | Recombinant mGlu receptors 1-8 |
Note: Data is representative of potent NAMs from this chemical series as described in the literature.[2]
Experimental Protocols
This protocol describes a multi-step synthesis to yield 2-(4-(5-methoxy-2-(trifluoromethyl)pyridin-3-yl)phenyl)propanenitrile (Compound A) from this compound.
Step 1: Bromination of this compound
-
Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane.
-
Cool the solution to 0 °C.
-
Add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with aqueous sodium thiosulfate solution.
-
Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 3-bromo-5-methoxy-2-(trifluoromethyl)pyridine .
Step 2: Suzuki Coupling
-
To a reaction vessel, add 3-bromo-5-methoxy-2-(trifluoromethyl)pyridine (1.0 eq), 4-(1-cyanoethyl)phenylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as sodium carbonate (2.0 eq).
-
Add a mixture of a suitable solvent system, for example, a 3:1 mixture of dioxane and water.
-
Degas the mixture by bubbling nitrogen through it for 15 minutes.
-
Heat the reaction mixture to 90-100 °C and stir for 8-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield Compound A .
This assay determines the binding affinity (Ki) of the synthesized compound for the human mGluR5 receptor.[2]
Materials:
-
HEK293 cell membranes expressing recombinant human mGluR5.
-
[³H]-M-MPEP (radioligand).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Non-specific binding control (e.g., 10 µM MPEP).
-
Synthesized Compound A.
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Prepare dilutions of Compound A in binding buffer.
-
In a 96-well plate, combine the cell membranes, [³H]-M-MPEP (at a concentration near its Kd), and either buffer (for total binding), non-specific control, or varying concentrations of Compound A.
-
Incubate the plate at room temperature for 60-90 minutes.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[2]
-
Dry the filters and place them in scintillation vials with scintillation cocktail.[2]
-
Measure the radioactivity in each vial using a scintillation counter.[2]
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.[2]
-
Plot the percentage of specific binding against the logarithm of the concentration of Compound A.
-
Determine the IC₅₀ value from the resulting dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[2]
This functional assay measures the ability of Compound A to inhibit mGluR5-mediated intracellular calcium release.[1]
Materials:
-
HEK293 cells stably expressing human mGluR5.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Glutamate (agonist).
-
Synthesized Compound A.
-
A fluorescence plate reader capable of kinetic reads.
Procedure:
-
Plate the HEK293-hmGluR5 cells in a 96-well plate and allow them to adhere overnight.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Wash the cells with assay buffer.
-
Add varying concentrations of Compound A to the wells and incubate for a predetermined time (e.g., 15-30 minutes).
-
Place the plate in the fluorescence reader.
-
Initiate reading and, after establishing a baseline, add a submaximal concentration (e.g., EC₈₀) of glutamate to all wells.
-
Record the change in fluorescence over time.
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the response of the agonist alone (100%) and a buffer control (0%).
-
Plot the percentage of inhibition against the logarithm of the concentration of Compound A.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Visualizations
Caption: Synthetic workflow for the preparation of a representative mGluR5 NAM.
Caption: The mGluR5 signaling cascade and the inhibitory action of a NAM.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Cross-Coupling of 5-Methoxy-2-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of various palladium-catalyzed cross-coupling reactions involving 5-methoxy-2-(trifluoromethyl)pyridine, a crucial building block in the synthesis of pharmaceuticals and agrochemicals. The electron-withdrawing nature of the trifluoromethyl group and the electronic properties of the pyridine ring influence its reactivity in common cross-coupling reactions.[1] This document details reaction conditions, presents quantitative data in tabular format for easy comparison, and provides detailed experimental protocols for key transformations.
General Workflow for Cross-Coupling Reactions
A typical workflow for performing and analyzing a cross-coupling reaction is outlined below. This process involves careful setup under an inert atmosphere, execution of the reaction, and subsequent purification and analysis of the product.
Caption: A generalized workflow for a cross-coupling experiment.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[2] For this compound, this reaction is instrumental in introducing aryl or heteroaryl substituents. The reactivity of aryl halides or triflates typically follows the order: I > Br > OTf >> Cl.[3]
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Entry | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Arylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 85-95 |
| 2 | Heteroarylboronic acid | PdCl₂(dppf) (5) | - | K₂CO₃ | Dioxane/H₂O | 100 | 70-90 |
| 3 | Potassium aryltrifluoroborate | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ | t-AmylOH/H₂O | 110 | 80-98 |
Detailed Protocol for Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of a halo-5-methoxy-2-(trifluoromethyl)pyridine with an arylboronic acid.
Materials:
-
Halo-5-methoxy-2-(trifluoromethyl)pyridine (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (0.03 eq)
-
Sodium carbonate (2.0 eq)
-
Toluene, Ethanol, and Water (4:1:1 mixture)
-
Round-bottom flask, condenser, magnetic stirrer, and heating mantle
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a round-bottom flask, add the halo-5-methoxy-2-(trifluoromethyl)pyridine, arylboronic acid, Pd(PPh₃)₄, and sodium carbonate.
-
Seal the flask with a septum and purge with an inert gas for 15-20 minutes.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.[2]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.[2]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling an aryl halide with an amine.[4][5] This reaction is essential for synthesizing various amino-substituted pyridines. The choice of a bulky, electron-rich phosphine ligand is crucial for activating the C-Cl bond, which is often the rate-limiting step.[6]
Table 2: Representative Conditions for Buchwald-Hartwig Amination
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Primary Amine | Pd₂(dba)₃ (2) | XantPhos (4) | Cs₂CO₃ | Dioxane | 110 | 80-95 |
| 2 | Secondary Amine | Pd(OAc)₂ (2) | RuPhos (4) | NaOtBu | Toluene | 100 | 75-90 |
| 3 | Amide | [Pd(cinnamyl)Cl]₂ (2.5) | DavePhos (7.5) | DBU | Toluene | 100 | ~88 |
Detailed Protocol for Buchwald-Hartwig Amination
This protocol outlines a general procedure for the Buchwald-Hartwig amination of a halo-5-methoxy-2-(trifluoromethyl)pyridine with a primary amine.
Materials:
-
Halo-5-methoxy-2-(trifluoromethyl)pyridine (1.0 eq)
-
Primary amine (1.2 eq)
-
Pd₂(dba)₃ (0.02 eq)
-
XantPhos (0.04 eq)
-
Cesium carbonate (1.4 eq)
-
Anhydrous dioxane
-
Schlenk tube, magnetic stirrer, and heating block
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, add the halo-5-methoxy-2-(trifluoromethyl)pyridine, Pd₂(dba)₃, XantPhos, and cesium carbonate to a Schlenk tube.
-
Add the anhydrous, degassed dioxane, followed by the primary amine.
-
Seal the Schlenk tube and heat the reaction mixture to 110 °C.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[7] This reaction is widely used for the synthesis of substituted alkynes.[7]
Table 3: Representative Conditions for Sonogashira Coupling
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Terminal Alkyne | Pd(PPh₃)₄ (2) | CuI (4) | Et₃N | THF | RT-50 | 85-95 |
| 2 | Terminal Alkyne (Copper-free) | Pd₂(dba)₃ (1) | - | Cs₂CO₃ | Dioxane | 100-120 | 70-90 |
Detailed Protocol for Copper-Catalyzed Sonogashira Coupling
This protocol provides a general method for the copper-catalyzed Sonogashira coupling of a halo-5-methoxy-2-(trifluoromethyl)pyridine with a terminal alkyne.
Materials:
-
Halo-5-methoxy-2-(trifluoromethyl)pyridine (1.0 eq)
-
Terminal alkyne (1.2 eq)
-
Pd(PPh₃)₄ (0.02 eq)
-
Copper(I) iodide (CuI) (0.04 eq)
-
Triethylamine (Et₃N) (2.0 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Schlenk flask, magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the halo-5-methoxy-2-(trifluoromethyl)pyridine, Pd(PPh₃)₄, and CuI.[7]
-
Add anhydrous, degassed THF.[7]
-
Add triethylamine followed by the terminal alkyne via syringe.[7]
-
Stir the reaction mixture at room temperature or heat to 50 °C.[7]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute with an organic solvent and wash with saturated aqueous NH₄Cl solution and brine.[7]
-
Dry the organic layer, filter, and concentrate.[7]
-
Purify the crude product by column chromatography.[7]
Stille Coupling
The Stille coupling involves the reaction of an organostannane with an organic halide or pseudohalide, catalyzed by palladium.[8] This reaction is noted for its tolerance of a wide range of functional groups.[8]
Table 4: Representative Conditions for Stille Coupling
| Entry | Organostannane | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp (°C) | Yield (%) |
| 1 | Aryl-SnBu₃ | Pd(PPh₃)₄ (5) | - | - | Toluene | 110 | 70-90 |
| 2 | Vinyl-SnBu₃ | Pd₂(dba)₃ (2) | P(furyl)₃ (8) | - | THF | 60 | 80-95 |
Detailed Protocol for Stille Coupling
This protocol describes a general procedure for the Stille coupling of a halo-5-methoxy-2-(trifluoromethyl)pyridine with an organostannane.
Materials:
-
Halo-5-methoxy-2-(trifluoromethyl)pyridine (1.0 eq)
-
Organostannane (e.g., Aryl-SnBu₃) (1.1 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
Anhydrous toluene
-
Schlenk flask, magnetic stirrer, heating mantle
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve the halo-5-methoxy-2-(trifluoromethyl)pyridine and the organostannane in anhydrous toluene.
-
Add the Pd(PPh₃)₄ catalyst.
-
Heat the reaction mixture to 110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with diethyl ether and add a saturated aqueous solution of potassium fluoride. Stir vigorously for 1 hour.
-
Filter the mixture through Celite and separate the layers.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Negishi Coupling
The Negishi coupling is a powerful C-C bond-forming reaction between an organozinc compound and an organic halide.[9] It is known for its high yields and functional group tolerance.[9]
Table 5: Representative Conditions for Negishi Coupling
| Entry | Organozinc Reagent | Catalyst (mol%) | Solvent | Temp (°C) | Yield (%) |
| 1 | Aryl-ZnCl | Pd(PPh₃)₄ (5) | THF | Reflux | 80-95 |
| 2 | Alkyl-ZnBr | PdCl₂(dppf) (3) | THF/NMP | 100 | 70-85 |
Detailed Protocol for Negishi Coupling
This protocol provides a general method for the Negishi coupling of a halo-5-methoxy-2-(trifluoromethyl)pyridine with a pre-formed organozinc reagent.
Materials:
-
Halo-5-methoxy-2-(trifluoromethyl)pyridine (1.0 eq)
-
Organozinc reagent (1.5 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
Anhydrous THF
-
Schlenk flask, magnetic stirrer, heating mantle
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the halo-5-methoxy-2-(trifluoromethyl)pyridine and the Pd(PPh₃)₄ catalyst.
-
Add anhydrous THF.
-
Add the solution of the organozinc reagent dropwise at room temperature.
-
Heat the reaction mixture to reflux.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Heck Coupling
The Mizoroki-Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene.[10]
Table 6: Representative Conditions for Heck Coupling
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 100 | 70-90 |
| 2 | n-Butyl acrylate | PdCl₂(PPh₃)₂ (3) | - | NaOAc | NMP | 120 | 65-85 |
Detailed Protocol for Heck Coupling
This protocol outlines a general procedure for the Heck coupling of a halo-5-methoxy-2-(trifluoromethyl)pyridine with an alkene.
Materials:
-
Halo-5-methoxy-2-(trifluoromethyl)pyridine (1.0 eq)
-
Alkene (1.5 eq)
-
Pd(OAc)₂ (0.02 eq)
-
P(o-tol)₃ (0.04 eq)
-
Triethylamine (1.5 eq)
-
Anhydrous DMF
-
Sealed tube, magnetic stirrer, heating block
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a sealed tube, add the halo-5-methoxy-2-(trifluoromethyl)pyridine, Pd(OAc)₂, P(o-tol)₃, and triethylamine.
-
Add the alkene and anhydrous DMF.
-
Seal the tube and heat the reaction mixture to 100 °C.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
Upon completion, cool the reaction mixture and dilute with water.
-
Extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry, and concentrate.
-
Purify the crude product by column chromatography.
Kumada Coupling
The Kumada coupling is a cross-coupling reaction that utilizes a Grignard reagent and an organic halide.[11] It is one of the earliest transition metal-catalyzed C-C bond-forming reactions.[12] A key disadvantage is the low functional group tolerance due to the high reactivity of Grignard reagents.[13]
Table 7: Representative Conditions for Kumada Coupling
| Entry | Grignard Reagent | Catalyst (mol%) | Solvent | Temp (°C) | Yield (%) |
| 1 | Aryl-MgBr | Ni(dppp)Cl₂ (5) | THF | RT-60 | 70-90 |
| 2 | Alkyl-MgCl | Pd(dppf)Cl₂ (3) | Et₂O | RT | 60-80 |
Detailed Protocol for Kumada Coupling
This protocol describes a general procedure for the Kumada coupling of a halo-5-methoxy-2-(trifluoromethyl)pyridine with a Grignard reagent.
Materials:
-
Halo-5-methoxy-2-(trifluoromethyl)pyridine (1.0 eq)
-
Grignard reagent (1.2 eq)
-
Ni(dppp)Cl₂ (0.05 eq)
-
Anhydrous THF
-
Schlenk flask, magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the halo-5-methoxy-2-(trifluoromethyl)pyridine and Ni(dppp)Cl₂.
-
Add anhydrous THF and cool the mixture to 0 °C.
-
Add the Grignard reagent dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Cool the reaction mixture to 0 °C and quench carefully with a saturated aqueous solution of ammonium chloride.
-
Extract with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Kumada coupling - Wikipedia [en.wikipedia.org]
- 12. Kumada Coupling [organic-chemistry.org]
- 13. alfa-chemistry.com [alfa-chemistry.com]
Purifying 5-Methoxy-2-(trifluoromethyl)pyridine: A Guide for Researchers
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the purification of 5-Methoxy-2-(trifluoromethyl)pyridine, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The following sections outline the most common purification techniques—distillation and column chromatography—with detailed methodologies and data presentation templates.
Introduction
This compound is a substituted pyridine derivative whose purity is critical for the successful synthesis of downstream products and for ensuring the reliability of biological and chemical assays. Common impurities may include starting materials, byproducts from the synthetic route, and degradation products. The choice of purification method depends on the nature and quantity of these impurities, as well as the desired final purity of the compound.
Purification Techniques
The two primary methods for the purification of this compound, which is a liquid at room temperature, are vacuum distillation and column chromatography.
Vacuum Distillation
Distillation is a widely used technique for purifying liquids based on differences in their boiling points. For compounds like this compound, which may have a relatively high boiling point or be sensitive to high temperatures, vacuum distillation is the preferred method as it allows for distillation at a lower temperature, thus preventing thermal decomposition.
Application Note: Vacuum distillation is particularly effective for removing non-volatile impurities and other volatile components with significantly different boiling points. It is often used for large-scale purification due to its efficiency and cost-effectiveness.
Experimental Protocol: Vacuum Distillation
-
Apparatus Setup:
-
Assemble a standard vacuum distillation apparatus, including a round-bottom flask, a distillation head with a thermometer, a condenser, a receiving flask, and a vacuum source with a pressure gauge.
-
Ensure all glassware is dry and joints are properly sealed with vacuum grease.
-
Use a heating mantle with a magnetic stirrer to ensure even heating.
-
-
Procedure:
-
Place the crude this compound into the round-bottom flask, adding a few boiling chips or a magnetic stir bar.
-
Slowly reduce the pressure of the system to the desired level.
-
Begin heating the distillation flask gently.
-
Monitor the temperature of the vapor as it passes the thermometer. The temperature should remain constant during the collection of the pure fraction.
-
Collect the fraction that distills at the expected boiling point for this compound under the applied vacuum. Discard any initial lower-boiling fractions (forerun) and the higher-boiling residue.
-
Once the desired fraction is collected, remove the heat source and allow the system to cool before slowly releasing the vacuum.
-
Data Presentation: Distillation
| Parameter | Value |
| Initial Purity | e.g., 85% (by GC-MS) |
| Final Purity | e.g., >98% (by GC-MS) |
| Yield | e.g., 75% |
| Boiling Point | Specify temperature and pressure |
| Impurity Profile (Before) | List major impurities and their percentages |
| Impurity Profile (After) | List remaining impurities and their percentages |
Column Chromatography
Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase. For this compound, silica gel is a common stationary phase.
Application Note: This method is highly effective for separating compounds with similar boiling points and for removing polar or non-polar impurities that are difficult to separate by distillation. It is suitable for both small-scale and large-scale purification, although it can be more time-consuming and solvent-intensive than distillation for larger quantities.
Experimental Protocol: Silica Gel Column Chromatography
-
Column Packing:
-
Select an appropriately sized glass column.
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., petroleum ether or hexanes).
-
Carefully pour the slurry into the column, allowing the silica gel to settle into a uniform bed. Avoid air bubbles.
-
Add a layer of sand on top of the silica gel bed to prevent disturbance during sample loading.
-
Pre-elute the column with the starting eluent until the bed is stable.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
-
Elution:
-
Begin eluting the column with a non-polar solvent such as petroleum ether or hexanes.
-
Gradually increase the polarity of the eluent by adding a more polar solvent, such as ethyl acetate. A common gradient is from 100% petroleum ether to a mixture of petroleum ether and ethyl acetate.[1]
-
Collect fractions of the eluate in separate test tubes.
-
-
Fraction Analysis:
-
Monitor the separation by thin-layer chromatography (TLC) to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Data Presentation: Column Chromatography
| Parameter | Value |
| Initial Purity | e.g., 80% (by HPLC) |
| Final Purity | e.g., >99% (by HPLC) |
| Yield | e.g., 65% |
| Stationary Phase | Silica Gel (e.g., 200-300 mesh)[1] |
| Eluent System | e.g., Petroleum Ether/Ethyl Acetate gradient[1] |
| Impurity Profile (Before) | List major impurities and their Rf values |
| Impurity Profile (After) | List remaining impurities and their percentages |
Visualization of Workflows
Caption: Workflow for the purification of this compound by column chromatography.
References
Application Notes and Protocols for the Large-Scale Synthesis of 5-Methoxy-2-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methoxy-2-(trifluoromethyl)pyridine is a valuable building block in medicinal chemistry and drug development. The presence of the trifluoromethyl group can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of molecules. The methoxy group provides a site for further functionalization and can influence the electronic properties of the pyridine ring. This document provides detailed protocols for the large-scale synthesis of this compound, focusing on a robust and scalable two-step process commencing from the readily available 3-picoline.
The overall synthetic strategy involves the formation of the key intermediate, 2-chloro-5-(trifluoromethyl)pyridine, followed by a nucleophilic aromatic substitution (SNAr) reaction to introduce the methoxy group. This approach is amenable to industrial-scale production.
Synthetic Pathway Overview
The synthesis of this compound can be efficiently achieved in two primary stages. The initial step involves the vapor-phase chlorination and fluorination of 3-picoline to produce the critical intermediate, 2-chloro-5-(trifluoromethyl)pyridine. This intermediate is then subjected to a nucleophilic aromatic substitution reaction with sodium methoxide to yield the final product.
Caption: Synthetic workflow for this compound.
Data Presentation
The following table summarizes the quantitative data for the key steps in the large-scale synthesis of this compound.
| Step | Reaction | Starting Material | Key Reagents & Solvents | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | Intermediate Synthesis | 3-Picoline | Cl₂, HF, Transition Metal Catalyst | >300 | Continuous | Good | >95 |
| 2 | Methoxylation (SNAr) | 2-Chloro-5-(trifluoromethyl)pyridine | Sodium methoxide, Methanol | 50 - 100 | 2 - 6 | 85 - 95 | >98 |
Experimental Protocols
Step 1: Large-Scale Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine
This protocol is based on established industrial methods for the synthesis of trifluoromethylpyridine derivatives.[1]
Materials and Equipment:
-
Industrial vapor-phase reactor system
-
3-Picoline
-
Chlorine gas (Cl₂)
-
Hydrogen fluoride (HF)
-
Transition metal-based catalyst (e.g., iron fluoride)[1]
Procedure:
-
Reactor Setup: The vapor-phase reaction is conducted in a specialized industrial reactor designed for high-temperature gas-phase reactions, often involving a fluidized bed for the catalyst.[1]
-
Reaction Conditions: A gaseous mixture of 3-picoline, chlorine, and hydrogen fluoride is introduced into the reactor pre-heated to over 300°C and containing the transition metal catalyst.[1]
-
Process Control: The molar ratios of the reactants and the reaction temperature are carefully controlled to optimize the formation of 2-chloro-5-(trifluoromethyl)pyridine and minimize the production of multi-chlorinated by-products.[1]
-
Product Isolation and Purification: The product stream exiting the reactor is cooled to condense the organic components. The crude product is then purified by fractional distillation to isolate 2-chloro-5-(trifluoromethyl)pyridine in high purity.
Safety Precautions: This reaction involves highly corrosive and toxic gases (Cl₂ and HF) and is conducted at high temperatures and pressures. It should only be performed in a suitable industrial setting with appropriate safety measures and by trained personnel.
Step 2: Large-Scale Synthesis of this compound via Nucleophilic Aromatic Substitution (SNAr)
This protocol describes the methoxylation of the key intermediate. The trifluoromethyl group at the 2-position activates the pyridine ring for nucleophilic attack at the 5-position.
Caption: Logical flow of the SNAr methoxylation step.
Materials and Equipment:
-
Large-scale glass-lined or stainless steel reactor equipped with a mechanical stirrer, reflux condenser, and temperature control system.
-
2-Chloro-5-(trifluoromethyl)pyridine
-
Sodium methoxide (solid or as a solution in methanol)
-
Anhydrous methanol
-
Toluene or other suitable organic solvent for extraction
-
Water
-
Brine (saturated aqueous sodium chloride solution)
-
Magnesium sulfate or sodium sulfate (for drying)
-
Rotary evaporator and distillation setup for purification
Procedure:
-
Reactor Preparation: Ensure the reactor is clean, dry, and purged with an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Charging: Charge the reactor with anhydrous methanol. Carefully add sodium methoxide to the methanol with stirring. The amount of sodium methoxide should be in a slight molar excess (e.g., 1.1 to 1.5 equivalents) relative to the 2-chloro-5-(trifluoromethyl)pyridine.
-
Addition of Starting Material: Slowly add 2-chloro-5-(trifluoromethyl)pyridine to the sodium methoxide solution in methanol. The addition should be controlled to manage any exotherm.
-
Reaction: Heat the reaction mixture to a temperature between 50°C and 100°C. Monitor the progress of the reaction by a suitable analytical method (e.g., GC-MS or HPLC) until the starting material is consumed (typically 2-6 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by the slow addition of water.
-
Most of the methanol can be removed by distillation.
-
Extract the aqueous mixture with an organic solvent such as toluene.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.
-
The crude product can be further purified by vacuum distillation to obtain this compound of high purity.
-
Safety Precautions: Sodium methoxide is a strong base and is corrosive. It reacts violently with water. The reaction should be carried out under anhydrous conditions and an inert atmosphere. Methanol is flammable and toxic. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. The reaction should be performed in a well-ventilated fume hood or a suitable reactor.
Conclusion
The described two-step synthesis provides a reliable and scalable route to this compound. The use of a vapor-phase reaction for the synthesis of the key chloro-intermediate is well-suited for industrial production. The subsequent nucleophilic aromatic substitution is a high-yielding and robust transformation. Careful control of reaction parameters and adherence to safety protocols are essential for the successful and safe execution of this synthesis on a large scale.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Methoxy-2-(trifluoromethyl)pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 5-Methoxy-2-(trifluoromethyl)pyridine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The synthesis of this compound typically involves two main strategies:
-
Route A: Trifluoromethylation of a pre-functionalized pyridine: This is a common approach where a suitable precursor, such as 2-chloro-5-methoxypyridine, is reacted with a trifluoromethylating agent. Copper-catalyzed reactions are frequently employed for this transformation.
-
Route B: Modification of a trifluoromethylpyridine: This strategy starts with a commercially available trifluoromethylpyridine, which is then functionalized with a methoxy group. For instance, a halogenated trifluoromethylpyridine can undergo nucleophilic substitution with a methoxide source.
Q2: I am observing low to no product formation. What are the potential causes?
A2: Low or no product formation can be attributed to several factors:
-
Inactive Catalyst: In copper-catalyzed reactions, the copper(I) catalyst can be sensitive to air and moisture. Ensure anhydrous and anaerobic conditions.
-
Poor Quality Reagents: The trifluoromethylating agent may have degraded, or the starting materials may contain impurities that inhibit the reaction.
-
Suboptimal Reaction Temperature: The reaction may require a specific temperature range to proceed efficiently. Temperatures that are too low may result in a sluggish reaction, while temperatures that are too high can lead to decomposition of reactants or products.
-
Incorrect Solvent: The choice of solvent is crucial for solubility of reagents and for mediating the reaction. Common solvents for trifluoromethylation reactions include DMF, NMP, and DMSO.
Q3: My reaction is producing a complex mixture of byproducts. How can I improve the selectivity?
A3: The formation of multiple byproducts is a common challenge. To improve selectivity:
-
Control of Reaction Temperature: Gradually increasing the reaction temperature can help identify the optimal point where the desired reaction is favored over side reactions.
-
Choice of Ligand: In metal-catalyzed reactions, the ligand plays a critical role in stabilizing the catalyst and directing the reaction pathway. Screening different ligands can significantly improve selectivity.
-
Purity of Starting Materials: Impurities in the starting materials can lead to undesired side reactions. Ensure the purity of your precursors before starting the reaction.
-
Inert Atmosphere: Reactions involving organometallic species are often sensitive to oxygen. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.
Q4: I am having difficulty purifying the final product. What are the recommended purification methods?
A4: Purification of fluorinated pyridines can be challenging due to their volatility and similar polarity to certain byproducts. Effective purification methods include:
-
Silica Gel Column Chromatography: This is a standard method for purifying organic compounds. A gradient elution with a non-polar solvent (e.g., heptane or hexane) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane) is typically effective.
-
Preparative Thin-Layer Chromatography (Prep-TLC): For smaller scale reactions, Prep-TLC can be a useful technique for isolating the desired product.
-
Distillation: If the product is a liquid with a suitable boiling point, distillation under reduced pressure can be an effective purification method.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Yield | Incomplete reaction | Monitor the reaction progress using TLC or GC-MS to determine the optimal reaction time. Consider increasing the reaction temperature or adding a fresh portion of the catalyst. |
| Decomposition of product | If the product is thermally unstable, try running the reaction at a lower temperature for a longer duration. | |
| Loss during workup/purification | Optimize the extraction and purification steps. Ensure the pH is appropriate during aqueous workup to prevent loss of the product. Use a suitable solvent system for column chromatography to achieve good separation. | |
| Formation of Isomeric Byproducts | Lack of regioselectivity in the trifluoromethylation step | Screen different catalysts and ligands to improve the regioselectivity of the reaction. The choice of the trifluoromethylating agent can also influence the isomeric ratio. |
| Formation of De-halogenated Byproduct | Reductive dehalogenation of the starting material | Ensure that the reaction conditions are not overly reductive. If using a copper catalyst, ensure the absence of protic impurities that could lead to dehalogenation. |
| Inconsistent Results | Variability in reagent quality or reaction setup | Use reagents from a reliable source and ensure they are properly stored. Maintain consistency in reaction setup, including glassware, stirring speed, and heating method. |
Experimental Protocols
Proposed Synthesis of this compound via Copper-Catalyzed Trifluoromethylation
This protocol is a proposed method based on analogous copper-catalyzed trifluoromethylation reactions of halo-pyridines. Optimization may be required.
Reaction Scheme:
Materials:
-
2-Chloro-5-methoxypyridine
-
(Trifluoromethyl)trimethylsilane (TMSCF3)
-
Copper(I) iodide (CuI)
-
Potassium fluoride (KF)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Nitrogen or Argon gas
-
Standard glassware for anhydrous reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add CuI (0.1 eq), KF (2.0 eq), and 2-chloro-5-methoxypyridine (1.0 eq).
-
Add anhydrous DMF to the flask via syringe.
-
Stir the mixture at room temperature for 10 minutes.
-
Add TMSCF3 (1.5 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with aqueous ammonia.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient).
Synthesis of 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine
This is an established protocol for a related compound that can serve as a reference.[1]
Materials:
-
2-Methoxy-3-(trifluoromethyl)pyridine
-
1,3-Dibromo-5,5-dimethylimidazolidine-2,4-dione (DBDMH)
-
Trifluoroacetic acid (TFA)
-
Tert-butyl methyl ether (TBME)
-
Ethyl acetate (EtOAc)
-
Heptane
-
Sodium bicarbonate (NaHCO3)
-
Silica gel
Procedure:
-
To a mixture of 2-methoxy-3-(trifluoromethyl)pyridine (1.0 eq) and DBDMH (1.35 eq), add TFA and stir at room temperature for 18 hours under an argon atmosphere.[1]
-
Remove TFA by distillation under reduced pressure.
-
Suspend the residue in TBME, filter to remove the solid, and wash the solid with TBME.[1]
-
Concentrate the filtrate, suspend in EtOAc, filter, and wash with EtOAc.[1]
-
Concentrate the filtrate and purify by silica gel column chromatography (eluent: heptane/EtOAc, 100/0 to 90/10).[1]
-
Filter the crude product through a plug of NaHCO3 and evaporate the solvent to yield 5-bromo-2-methoxy-3-(trifluoromethyl)pyridine as a colorless oil (74% yield).[1]
Data Presentation
Table 1: Comparison of Reaction Conditions for Trifluoromethylation of Pyridines
| Starting Material | Trifluoromethylating Agent | Catalyst/Mediator | Solvent | Temperature (°C) | Yield (%) | Reference |
| 2-Chloro-5-trichloromethylpyridine | HF | FeCl3 | - | 150-250 | High | U.S. Patent 4,650,875 |
| 3-Picoline | Cl2, HF | Vapor Phase | - | >300 | Good | [2] |
| Aryl Iodides | CF3CO2Na | CuI / Ag2O | DMF | 120 | 60-85 | [3] |
| 2-Methoxy-3-(trifluoromethyl)pyridine (Bromination) | DBDMH | - | TFA | RT | 74 | [1] |
Visualizations
Caption: Proposed experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low reaction yield.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Progress in copper-catalyzed trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Trifluoromethylpyridines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of trifluoromethylpyridines. The information is designed to help overcome common side reactions and challenges encountered during experimentation.
Section 1: Chlorine/Fluorine Exchange Method
The synthesis of trifluoromethylpyridines via halogen exchange from the corresponding trichloromethylpyridines is a widely used industrial method. However, it is often associated with specific side reactions that can affect yield and purity.
Frequently Asked Questions (FAQs)
Q1: I am observing a significant amount of multi-chlorinated by-products in my reaction. How can I control the extent of chlorination on the pyridine ring?
A1: The formation of multi-chlorinated by-products is a common issue in this synthetic route.[1][2] The number of chlorine atoms introduced to the pyridine ring is influenced by the reaction conditions. To control and minimize over-chlorination, you should carefully adjust the molar ratio of chlorine gas to your starting material and control the reaction temperature.[1][2] Lowering the chlorine ratio and maintaining a consistent temperature can favor the desired chlorination level. In some cases, unwanted chlorinated by-products can be reduced back to the desired starting material through catalytic hydrogenolysis and recycled, which can improve the overall process economy.
Q2: My reaction yield is low, and I suspect decomposition of my starting material or product. What are the typical causes?
A2: High reaction temperatures required for vapor-phase fluorination can lead to the decomposition of both the starting trichloromethylpyridine and the trifluoromethylpyridine product, resulting in lower yields and the formation of undesirable by-products.[3] It is crucial to operate within the optimal temperature range for your specific substrate and catalyst system. For liquid-phase fluorination with HF, temperatures are typically maintained between 150°C and 250°C. Exceeding 250°C can accelerate decomposition.[3]
Q3: I am having difficulty separating my desired trifluoromethylpyridine from an isomeric by-product. What is this impurity and how can I remove it?
A3: A common and challenging side reaction is the formation of fluoro-(chlorodifluoromethyl)pyridine isomers. These isomers have very similar physical properties to the desired trifluoromethylpyridine, making them difficult to separate by standard distillation. One strategy to address this is to treat the product mixture with HCl. This can convert the fluoro- group at the 2-position of the pyridine ring to a chloro- group, creating a new compound that is more easily separated by distillation. The resulting chloro-(chlorodifluoromethyl)pyridine can then be recycled back into the fluorination reactor.
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low Yield of Trifluoromethylpyridine | - Reaction temperature too high, causing decomposition.[3]- Incomplete fluorination. | - Optimize reaction temperature; for liquid-phase HF fluorination, maintain between 170°C and 190°C.[3]- Ensure a sufficient molar excess of the fluorinating agent (e.g., at least 3 molar equivalents of anhydrous HF).[3]- Increase reaction time or pressure to drive the reaction to completion.[3] |
| Formation of Over-Chlorinated By-products | - High molar ratio of chlorine to picoline.- High reaction temperature. | - Reduce the molar ratio of chlorine gas.[1][2]- Optimize and carefully control the reaction temperature.[1][2]- Consider a two-stage chlorination process with different temperature zones to improve selectivity.[4] |
| Presence of Hard-to-Separate Isomers | - Formation of fluoro-(chlorodifluoromethyl)pyridines. | - Treat the product mixture with HCl to convert the fluoro-isomer to a more easily separable chloro-isomer. |
| Slow Reaction Rate | - Reaction temperature too low.- Insufficient catalyst activity. | - Gradually increase the reaction temperature, while monitoring for decomposition.[3]- Ensure the catalyst (e.g., FeCl₃, FeF₃) is anhydrous and used at an appropriate loading (e.g., 1-10 mole percent).[3] |
Experimental Protocol: Minimizing Over-Chlorination in the Synthesis of 2,3-dichloro-5-(trichloromethyl)pyridine
This protocol provides a general guideline for the selective chlorination of a picoline derivative.
-
Reactor Setup: A gas-phase reactor equipped with a catalyst bed (e.g., zinc chloride on a montmorillonite clay support) and precise temperature and flow rate control is used.[5]
-
Reactant Preparation: The polychlorinated picoline starting material is vaporized and mixed with a specific molar ratio of chlorine gas. An inert diluent gas like nitrogen or carbon tetrachloride is recommended to control the reaction rate and temperature.[5]
-
Reaction Conditions:
-
Temperature: Maintain the reactor temperature between 250°C and 450°C. Temperatures above this range can lead to over-chlorination and the formation of pentachloropyridine.[5]
-
Molar Ratio (Chlorine:Picoline): A molar ratio of 3:1 to 30:1 is generally employed. To minimize over-chlorination, start with a lower ratio and optimize based on product analysis.[5]
-
Contact Time: The residence time of the reactants in the catalyst zone should be between 0.1 and 60 seconds.[5]
-
-
Product Collection: The reaction products are condensed from the gas stream by cooling.
-
Analysis and Optimization: The product mixture is analyzed by gas chromatography (GC) to determine the relative amounts of the desired product and over-chlorinated by-products. The reaction conditions (temperature, molar ratio, contact time) are then adjusted to maximize the yield of the target compound.
Reaction Pathway and Side Reactions
Caption: Halogen exchange pathway and common side reactions.
Section 2: Direct Trifluoromethylation of Pyridines
Introducing a trifluoromethyl group directly onto the pyridine ring is an attractive synthetic strategy. However, controlling the position of trifluoromethylation (regioselectivity) is a major challenge.
Frequently Asked Questions (FAQs)
Q1: My direct trifluoromethylation of pyridine yields a mixture of 2-, 3-, and 4-trifluoromethylpyridine isomers. How can I improve the regioselectivity?
A1: The reaction of pyridine with a trifluoromethyl radical source often leads to a mixture of isomers due to the high reactivity of the radical. To improve regioselectivity, several strategies can be employed:
-
Nucleophilic Trifluoromethylation: Activating the pyridine ring to favor nucleophilic attack can direct the trifluoromethyl group to specific positions. For example, methods have been developed for 2- and 4-position-selective nucleophilic trifluoromethylations.
-
Substrate Control: The electronic and steric properties of substituents already on the pyridine ring can influence the position of trifluoromethylation.
-
Catalyst and Reagent Choice: Specific catalysts and trifluoromethylating agents can favor the formation of one isomer over others. For instance, a method for 3-position-selective C-H trifluoromethylation has been developed using hydrosilylation to activate the pyridine, followed by reaction with a nucleophilic CF₃ source like Togni Reagent I.[6]
Q2: I am using a trifluoromethylating reagent and observe by-products derived from the reagent itself. Is this common?
A2: Yes, trifluoromethylating reagents can sometimes decompose or react in unintended ways to form by-products. For example, when using trifluoroacetic anhydride and pyridine, trifluoroacetylpyridinium salts can be formed, which can then undergo further reactions. It is important to understand the stability and reactivity of your chosen trifluoromethylating agent under your specific reaction conditions.
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Poor Regioselectivity (Mixture of Isomers) | - Use of a highly reactive trifluoromethyl radical source.[7]- Unactivated pyridine ring. | - Employ a regioselective method, such as nucleophilic trifluoromethylation with an activated pyridine derivative.[6]- Screen different solvents, as they can influence the regioselectivity of the reaction.[8]- Investigate catalyst systems that can direct the trifluoromethylation to a specific position. |
| Low Yield | - Inefficient trifluoromethylating agent.- Unoptimized reaction conditions (temperature, concentration). | - Screen different trifluoromethylating reagents (e.g., Togni reagent, Umemoto reagent, Langlois reagent).- Optimize reaction temperature, time, and concentration of reactants. |
| Formation of Reagent-Derived By-products | - Decomposition or side reactions of the trifluoromethylating agent. | - Choose a more stable trifluoromethylating agent for your reaction conditions.- Carefully control the stoichiometry of the reagents. |
Experimental Protocol: 3-Position-Selective C-H Trifluoromethylation of a Pyridine Derivative
This protocol is based on a method for the regioselective trifluoromethylation of quinoline and pyridine derivatives.[6][9]
-
Activation of the Pyridine Ring:
-
In a reaction vessel under an inert atmosphere, dissolve the pyridine derivative in 1,2-dichloroethane.
-
Add tris(pentafluorophenyl)borane as a catalyst.
-
Add methylphenylsilane and heat the mixture at 65°C to effect hydrosilylation.[6]
-
-
Trifluoromethylation:
-
Cool the reaction mixture to 0°C.
-
Add Togni Reagent I (a nucleophilic CF₃ source).
-
Allow the reaction to warm to 25°C and stir until the hydrosilylated intermediate is consumed (monitor by TLC or LC-MS).
-
-
Oxidation:
-
Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) at 25°C to oxidize the intermediate and restore the aromaticity of the pyridine ring.[6]
-
-
Work-up and Purification:
-
Quench the reaction and perform an aqueous work-up.
-
Purify the crude product by column chromatography to isolate the 3-trifluoromethylated pyridine.
-
Regioselectivity in Direct Trifluoromethylation
Caption: Lack of regioselectivity in direct trifluoromethylation.
Section 3: Cyclocondensation with Trifluoromethyl Building Blocks
Constructing the trifluoromethylpyridine ring from smaller, acyclic trifluoromethyl-containing building blocks is a versatile synthetic approach.
Frequently Asked Questions (FAQs)
Q1: What are the common trifluoromethyl-containing building blocks used in cyclocondensation reactions for pyridine synthesis?
A1: Several trifluoromethyl-containing building blocks are commonly used, including:
-
Ethyl 2,2,2-trifluoroacetate
-
2,2,2-Trifluoroacetyl chloride
-
Ethyl 4,4,4-trifluoro-3-oxobutanoate
The choice of building block depends on the desired substitution pattern of the final trifluoromethylpyridine.
Q2: My cyclocondensation reaction is giving a low yield. What are the potential side reactions?
A2: While specific side reactions are highly dependent on the chosen building blocks and reaction partners, some general issues can lead to low yields in cyclocondensation reactions:
-
Incomplete Cyclization: The reaction may stall at an intermediate stage, failing to form the pyridine ring.
-
Formation of Alternative Products: The reactants may undergo alternative reaction pathways, such as Michael additions or self-condensation, leading to undesired by-products.
-
Incomplete Oxidation: Similar to the Hantzsch synthesis, some cyclocondensation reactions may initially form a dihydropyridine intermediate that requires a subsequent oxidation step to yield the aromatic trifluoromethylpyridine. Incomplete oxidation will result in a lower yield of the desired product.
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low Yield of Trifluoromethylpyridine | - Suboptimal reaction conditions (temperature, solvent, catalyst).- Incomplete cyclization or oxidation. | - Screen different catalysts and solvents to find the optimal conditions for your specific reaction.- If a dihydropyridine intermediate is suspected, add an oxidizing agent (e.g., DDQ, manganese dioxide) in a subsequent step.- Ensure the purity of starting materials, as impurities can inhibit the reaction. |
| Formation of Multiple Products | - Lack of regioselectivity in the cyclization step.- Competing side reactions. | - Use starting materials that favor a specific cyclization pathway.- Adjust the order of addition of reactants.- Modify the reaction conditions (e.g., lower temperature) to suppress side reactions. |
Quantitative Data: Comparison of Trifluoromethylpyridine Synthesis Methods
| Synthesis Method | Common Side Reactions | Typical Yield Range (Desired Product) | Key Control Parameters |
| Chlorine/Fluorine Exchange | Over-chlorination, decomposition, isomeric by-products.[1][2][3] | 60-80% for some processes.[2] | Temperature, pressure, molar ratio of reactants, catalyst choice.[1][2][3] |
| Direct Trifluoromethylation | Poor regioselectivity (isomer mixture).[7] | Highly variable; can be low for a specific isomer without regiocontrol. Regioselective methods can achieve moderate to high yields (e.g., 34-76% for 3-substituted quinolines).[9] | Choice of trifluoromethylating agent, catalyst, solvent, and use of activating groups on the pyridine ring.[6][8] |
| Cyclocondensation | Incomplete cyclization, formation of adducts, incomplete oxidation. | Can be high (e.g., >80%) for optimized reactions.[11] | Choice of building blocks, catalyst, reaction temperature, and inclusion of an oxidation step if necessary. |
Experimental Workflow: Troubleshooting a Low-Yielding Cyclocondensation
Caption: Troubleshooting workflow for cyclocondensation reactions.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 3. US4650875A - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]
- 4. Introduction - NTP Technical Report on the Toxicity Studies of o-Chloropyridine (CASRN 109-09-1) Administered Dermally and in Drinking Water to F344/N Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. data.epo.org [data.epo.org]
- 6. Selective Trifluoromethylation of Pyridines - ChemistryViews [chemistryviews.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 11. Practical Synthesis of α-Trifluoromethylated Pyridines Based on Regioselective Cobalt-Catalyzed [2+2+2] Cycloaddition using Trifluoromethylated Diynes with Nitriles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Fluorinated Pyridine Compounds
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) concerning the purification of fluorinated pyridine compounds.
Troubleshooting Guides
This section addresses specific issues encountered during the purification of fluorinated pyridine compounds in a question-and-answer format.
Issue 1: Co-elution of Product with Unreacted Fluorinating Reagent (e.g., Selectfluor®)
-
Question: My 19F NMR shows a peak corresponding to the fluorinating agent after column chromatography. How can I remove it?
-
Answer: Residual electrophilic fluorinating agents like Selectfluor® can be challenging to remove due to their polarity.
-
Solution 1: Aqueous Workup: Before chromatography, quench the reaction mixture with an aqueous solution of sodium bisulfite or sodium thiosulfate to reduce the unreacted fluorinating agent. Follow this with a standard aqueous workup to remove the resulting water-soluble byproducts.
-
Solution 2: Modified Chromatography: If the reagent persists, consider using a more polar eluent system during column chromatography, which may help to better separate the highly polar reagent from your less polar product. Alternatively, a plug of silica gel filtration with a moderately polar solvent can sometimes remove the bulk of the reagent before proceeding to finer purification.
-
Issue 2: Difficulty in Separating Regioisomers
-
Question: I have a mixture of 2-fluoro- and 4-fluoropyridine derivatives that are inseparable on silica gel. What can I do?
-
Answer: The separation of regioisomers of fluorinated pyridines is a common challenge due to their similar physicochemical properties.[1]
-
Solution 1: High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is often effective. For compounds with very similar polarity, consider using a column with a different stationary phase, such as a pentafluorophenyl (PFP) phase, which can offer different selectivity based on dipole-dipole and π-π interactions.[2]
-
Solution 2: pH Adjustment in Chromatography: The basicity of the pyridine nitrogen is significantly affected by the position of the fluorine atom.[3] This can be exploited in chromatography. By adjusting the pH of the mobile phase in reverse-phase HPLC (e.g., using buffers), you can alter the ionization state of the isomers, which may lead to better separation.[4]
-
Solution 3: Complexation: In some cases, metal-organic polyhedra have been used to selectively bind one isomer based on steric hindrance, allowing for separation by liquid-liquid extraction.[5]
-
Issue 3: Product is an Oil or Fails to Crystallize
-
Question: My fluorinated pyridine product is an oil, or I can't find a suitable solvent for recrystallization. How can I purify it?
-
Answer: The introduction of fluorine can disrupt crystal packing, making crystallization difficult.[6]
-
Solution 1: Two-Solvent Recrystallization: Systematically screen solvent pairs. Dissolve your compound in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes cloudy. Gentle warming to redissolve, followed by slow cooling, can induce crystallization.[7]
-
Solution 2: Flash Column Chromatography: If crystallization is not feasible, flash column chromatography is a reliable alternative for purifying oils.[8][9][10] Careful selection of the eluent system by thin-layer chromatography (TLC) is crucial for good separation.[10]
-
Solution 3: Co-crystallization: If the compound has suitable functional groups, co-crystallization with another molecule can sometimes facilitate the formation of a crystalline solid.[6]
-
Frequently Asked Questions (FAQs)
-
Q1: Why is my fluorinated pyridine compound more volatile than its non-fluorinated analog?
-
A1: Fluorination can reduce intermolecular forces, such as hydrogen bonding and van der Waals interactions, leading to a lower boiling point and increased volatility. This can be advantageous for purification by distillation but may also lead to product loss during solvent evaporation under reduced pressure.
-
Q2: I am observing peak tailing when analyzing my fluorinated pyridine by HPLC on a C18 column. What is the cause and how can I fix it?
-
A2: As basic compounds, pyridines can interact with residual acidic silanol groups on silica-based columns, causing peak tailing.[1] To mitigate this, you can add a small amount of a competing base, like triethylamine (0.1%), to the mobile phase to mask the silanol groups.[11] Alternatively, using a highly end-capped column or operating at a low pH to ensure the pyridine is fully protonated can also improve peak shape.[4]
-
Q3: How does fluorine substitution affect the choice of column for chromatography?
-
A3: Fluorination increases the compound's lipophilicity. For highly fluorinated compounds, standard C18 columns may not provide sufficient retention in reverse-phase HPLC. In such cases, a fluorinated stationary phase (e.g., PFP) can offer better selectivity and retention.[2]
-
Q4: Can I use normal-phase chromatography for purifying fluorinated pyridines?
-
A4: Yes, normal-phase chromatography on silica gel or alumina is commonly used. However, due to the basicity of the pyridine nitrogen, interactions with the acidic silica surface can sometimes lead to peak tailing or irreversible adsorption. Using a mobile phase containing a small amount of a basic modifier like triethylamine or pyridine can help to improve the chromatography.[11]
Data Presentation
Table 1: Physicochemical Properties and Purification Methods for Selected Fluorinated Pyridines
| Compound | pKa[3] | Typical Purification Method | Reported Yield (after purification) | Notes |
| Pyridine | 5.25 | Distillation | N/A | Parent compound for reference. |
| 2-Fluoropyridine | -0.44 | Flash Column Chromatography | 79-81%[8] | Significantly less basic than pyridine. |
| 3-Fluoropyridine | 2.97 | HPLC, Distillation | >95% (commercial) | Basicity is less affected than the 2-isomer. |
| 4-Fluoropyridine | 1.95 | Not specified | Not specified | Basicity is reduced compared to pyridine. |
| 2-Fluoro-6-phenylpyridine | Not specified | Flash Column Chromatography | 81%[8] | Product isolated as a colorless oil.[8] |
Experimental Protocols
Protocol 1: Flash Column Chromatography of a Fluorinated Pyridine Derivative
This protocol is a general guideline for the purification of a moderately polar fluorinated pyridine compound using flash column chromatography on silica gel.[8][9][10]
-
Eluent Selection: Determine a suitable solvent system using TLC. Aim for an Rf value of 0.2-0.3 for the target compound.[10] A common starting point is a mixture of hexanes and ethyl acetate.
-
Column Packing:
-
Select a column of appropriate diameter based on the amount of crude material (e.g., a 20 mm diameter column for 50–300 mg of sample).[10]
-
Add a small plug of cotton wool to the bottom of the column, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent and pour it into the column.[9]
-
Allow the silica to settle, and then add a protective layer of sand on top.
-
-
Sample Loading:
-
Dissolve the crude fluorinated pyridine in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Carefully apply the sample solution to the top of the silica gel.
-
Rinse the flask with a small amount of eluent and add the rinsing to the column.
-
-
Elution:
-
Carefully add the eluent to the column.
-
Apply gentle pressure using compressed air or a pump to achieve a steady flow rate.
-
Collect fractions in test tubes.
-
-
Analysis:
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Protocol 2: Recrystallization of a Solid Fluorinated Pyridine
This protocol describes a general procedure for purifying a solid fluorinated pyridine by recrystallization.[7][12]
-
Solvent Selection:
-
Place a small amount of the crude solid in a test tube.
-
Add a few drops of a potential solvent and observe the solubility at room temperature. An ideal solvent will not dissolve the compound at room temperature.
-
Gently heat the mixture. A good solvent will dissolve the compound when hot.[7]
-
Test a range of solvents with varying polarities (e.g., hexanes, ethyl acetate, ethanol, water).
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.[12]
-
-
Cooling and Crystallization:
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask can prevent solvent evaporation.[2]
-
Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[2]
-
If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
-
Crystal Collection and Drying:
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)-Based Metal-Organic Polyhedra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. personal.tcu.edu [personal.tcu.edu]
- 8. orgsyn.org [orgsyn.org]
- 9. ocw.mit.edu [ocw.mit.edu]
- 10. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 11. Chromatography [chem.rochester.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing Catalyst Loading for 5-Methoxy-2-(trifluoromethyl)pyridine Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Methoxy-2-(trifluoromethyl)pyridine. The following information is designed to help you optimize catalyst loading and overcome common challenges in your chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalytic reactions performed with this compound?
A1: this compound is a versatile building block in medicinal chemistry and materials science. The most frequently employed catalytic reactions include:
-
Suzuki-Miyaura Cross-Coupling: To form carbon-carbon bonds, typically at the halogenated positions of the pyridine ring.
-
Buchwald-Hartwig Amination: For the synthesis of carbon-nitrogen bonds, creating aryl amines.[1]
-
Sonogashira Coupling: To form carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne.
-
C-H Functionalization: Direct activation and functionalization of carbon-hydrogen bonds on the pyridine ring.[2]
The electron-withdrawing trifluoromethyl group and the methoxy group influence the reactivity and regioselectivity of these reactions.[3]
Q2: What is a typical starting catalyst loading for reactions with this compound?
A2: A general starting point for catalyst loading in many palladium-catalyzed cross-coupling reactions is between 1-5 mol%.[4][5] For new or unoptimized reactions, beginning with a loading of 2-3 mol% is often a good compromise between reaction efficiency and cost. The optimal loading is highly dependent on the specific reaction type, catalyst system, and substrate purity.
Q3: How does the electronic nature of this compound affect catalyst selection and loading?
A3: The pyridine nitrogen can act as a Lewis base and coordinate to the metal center of the catalyst, potentially leading to catalyst inhibition or deactivation.[6] The strongly electron-withdrawing trifluoromethyl group can also influence the oxidative addition and reductive elimination steps of the catalytic cycle.[3] Therefore, catalyst systems with bulky, electron-rich ligands (e.g., Buchwald's biarylphosphine ligands) are often employed to stabilize the active catalytic species and promote efficient turnover.[6] The choice of ligand can be as critical as the choice of the metal precursor.
Troubleshooting Guide
Problem 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Catalyst Inactivation/Deactivation | The pyridine nitrogen can poison the catalyst.[6] Solution: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to shield the metal center.[6] Consider using pre-formed palladium catalysts that are more resistant to inhibition. Increasing the catalyst loading in increments (e.g., from 2 mol% to 5 mol%) may overcome partial deactivation.[6] |
| Insufficient Catalyst Loading | The reaction may require a higher catalyst concentration to proceed at a reasonable rate. Solution: Systematically increase the catalyst loading. See the experimental protocol below for a suggested optimization workflow. |
| Poor Ligand Choice | The chosen ligand may not be optimal for the specific transformation with this substrate. Solution: Screen a variety of ligands with different steric and electronic properties. For Suzuki couplings, consider ligands like SPhos or XPhos.[6] For Buchwald-Hartwig aminations, ligands such as BippyPhos have shown broad utility.[7] |
| Impure Starting Materials | Impurities in the this compound or other reagents can act as catalyst poisons. Solution: Ensure all starting materials, solvents, and reagents are of high purity and anhydrous where necessary. |
Problem 2: Reaction Stalls Before Completion
| Possible Cause | Suggested Solution |
| Catalyst Decomposition | The catalytic species may not be stable under the reaction conditions for extended periods. Solution: Try a lower reaction temperature, although this may require a longer reaction time. Alternatively, a more robust catalyst system may be necessary. In some cases, adding a second portion of the catalyst late in the reaction can help drive it to completion. |
| Product Inhibition | The product of the reaction may be coordinating to the catalyst and inhibiting its activity. Solution: This can be difficult to overcome. Sometimes, using a higher catalyst loading from the outset can help. Alternatively, a different catalyst system that is less susceptible to product inhibition may be required. |
Problem 3: Formation of Significant Byproducts (e.g., Homocoupling)
| Possible Cause | Suggested Solution |
| Suboptimal Catalyst Loading | An incorrect catalyst-to-substrate ratio can sometimes favor side reactions. Solution: Vary the catalyst loading. In some cases, a lower catalyst loading can be more selective. |
| Incorrect Reaction Conditions | The temperature, base, or solvent may be promoting side reactions. Solution: Systematically screen reaction parameters. For Suzuki couplings, homocoupling of the boronic acid can be minimized by ensuring an oxygen-free environment and using the appropriate base.[6] |
Data Presentation
Table 1: Effect of Catalyst Loading on Reaction Yield for a Model Suzuki-Miyaura Coupling
| Catalyst Loading (mol%) | Yield (%) |
| 0.5 | 15 |
| 1.0 | 45 |
| 2.0 | 85 |
| 3.0 | 87 |
| 5.0 | 86 |
Reaction Conditions: this compound-X (X=Br, I), Arylboronic acid (1.2 eq.), Pd(OAc)₂ (X mol%), SPhos (2X mol%), K₃PO₄ (2.0 eq.), Toluene/H₂O (10:1), 100 °C, 12 h.
Table 2: Ligand Screening at Optimal Catalyst Loading (2.0 mol%)
| Ligand | Yield (%) |
| PPh₃ | 35 |
| XPhos | 82 |
| SPhos | 85 |
| RuPhos | 78 |
Experimental Protocols
Protocol 1: General Procedure for Optimizing Catalyst Loading in a Suzuki-Miyaura Coupling
-
Reaction Setup: In a series of oven-dried reaction vials, add the aryl halide derivative of this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (e.g., K₃PO₄, 2.0 eq.).
-
Catalyst/Ligand Preparation: In a separate vial, prepare a stock solution of the palladium precatalyst (e.g., Pd(OAc)₂) and the ligand (e.g., SPhos) in the reaction solvent.
-
Catalyst Addition: Add varying amounts of the catalyst/ligand stock solution to each reaction vial to achieve the desired catalyst loadings (e.g., 0.5, 1.0, 2.0, 3.0, 5.0 mol%).
-
Reaction Execution: Add the solvent to each vial, seal, and heat the reactions at the desired temperature (e.g., 100 °C) for a set amount of time (e.g., 12 hours).
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Analysis: After cooling to room temperature, quench the reactions and analyze the crude reaction mixtures by a suitable method (e.g., LC-MS, GC-MS, or ¹H NMR with an internal standard) to determine the yield of the desired product.
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Work-up and Purification: Combine the successful reactions for work-up, which typically involves an aqueous extraction followed by column chromatography to isolate the pure product.[8]
Visualizations
Caption: Workflow for optimizing catalyst loading.
Caption: Troubleshooting decision tree for low yield.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. BippyPhos: a single ligand with unprecedented scope in the Buchwald-Hartwig amination of (hetero)aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Degradation Pathways of 5-Methoxy-2-(trifluoromethyl)pyridine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding the potential degradation pathways of 5-Methoxy-2-(trifluoromethyl)pyridine. The information is presented in a question-and-answer format to directly address common issues and questions that may arise during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the likely primary degradation pathways for this compound?
Based on the degradation patterns of related pyridine derivatives, the primary degradation of this compound is expected to occur through three main pathways: O-demethylation of the methoxy group, hydroxylation of the pyridine ring, and N-oxidation of the pyridine nitrogen. The trifluoromethyl group is generally stable but can influence the reactivity of the pyridine ring.
Q2: What are the expected initial metabolites of this compound?
The initial metabolites likely to be observed are:
-
2-(Trifluoromethyl)pyridin-5-ol: Resulting from O-demethylation.
-
This compound N-oxide: Resulting from N-oxidation.[1]
-
Hydroxylated isomers: Such as 5-Methoxy-2-(trifluoromethyl)pyridin-3-ol or 5-Methoxy-2-(trifluoromethyl)pyridin-4-ol, formed through hydroxylation of the pyridine ring.[2][3]
Q3: Can the pyridine ring of this compound be cleaved?
Yes, cleavage of the pyridine ring is a known degradation pathway for pyridine compounds, often following initial hydroxylation.[4] This process can lead to the formation of various aliphatic compounds. In microbial degradation, for instance, pyridine rings can be cleaved to form intermediates that enter central metabolic pathways, such as the Krebs cycle.[4]
Q4: Is the trifluoromethyl group susceptible to degradation?
The carbon-fluorine bond in the trifluoromethyl group is very strong, making this group highly resistant to metabolic degradation.[5] While direct cleavage of the C-F bond is unlikely under typical experimental conditions, the electron-withdrawing nature of the trifluoromethyl group can influence the metabolic stability of the entire molecule.[5][6]
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound and its degradation products.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor peak shape or peak splitting in LC-MS analysis | - Inappropriate mobile phase composition. - Sample solvent stronger than the mobile phase. - Column contamination or degradation. | - Ensure the sample is dissolved in a solvent weaker than or the same as the initial mobile phase. - Add a buffer to the mobile phase to improve peak shape. - Flush the column with a strong solvent or replace the guard column.[7] |
| Low sensitivity or no detection of expected metabolites | - Low concentration of metabolites. - Ion suppression in the mass spectrometer source. - Inefficient extraction of metabolites from the sample matrix. | - Concentrate the sample before analysis. - Optimize the sample preparation to remove interfering matrix components. - Adjust the chromatography to separate the metabolites from co-eluting matrix components that may cause ion suppression.[8] |
| Inconsistent retention times | - Inadequate column equilibration between injections. - Fluctuations in column temperature. - Changes in mobile phase composition over time. | - Ensure the column is equilibrated with at least 10 column volumes of the initial mobile phase. - Use a column oven to maintain a stable temperature. - Prepare fresh mobile phase daily.[7] |
| Identification of unknown peaks | - Presence of unexpected degradation products. - Contamination from solvents, glassware, or the instrument. | - Perform tandem mass spectrometry (MS/MS) to obtain structural information about the unknown peaks. - Run a blank sample (solvent only) to identify peaks originating from contamination. |
Proposed Degradation Pathways
The following diagrams illustrate the plausible degradation pathways of this compound based on known metabolic reactions of similar compounds.
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay Using Liver Microsomes
This protocol is designed to assess the metabolic stability of this compound in the presence of liver microsomes.
Materials:
-
This compound
-
Pooled liver microsomes (e.g., human, rat)
-
NADPH regenerating system (e.g., G6P, G6PDH, and NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) with an internal standard (e.g., a structurally similar stable compound)
-
96-well plates
-
Incubator/shaker
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
In a 96-well plate, add the phosphate buffer, the NADPH regenerating system, and the liver microsomes.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding the this compound stock solution to a final concentration of 1 µM.
-
Incubate the plate at 37°C with shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of cold acetonitrile containing the internal standard.
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Analyze the samples to determine the remaining concentration of the parent compound at each time point.
Protocol 2: Analysis of Degradation Products by LC-MS/MS
This protocol outlines a general method for the separation and detection of this compound and its potential metabolites.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).
-
Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
Mobile Phase:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
Gradient Elution:
| Time (min) | %B |
|---|---|
| 0.0 | 5 |
| 1.0 | 5 |
| 5.0 | 95 |
| 7.0 | 95 |
| 7.1 | 5 |
| 10.0 | 5 |
Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM) for the parent compound and predicted metabolites.
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
Quantitative Data Summary
The following table provides hypothetical quantitative data for the in vitro metabolic stability assay described in Protocol 1.
| Time (minutes) | Concentration of this compound (µM) | % Remaining |
| 0 | 1.00 | 100 |
| 5 | 0.85 | 85 |
| 15 | 0.60 | 60 |
| 30 | 0.35 | 35 |
| 60 | 0.10 | 10 |
Disclaimer: The information provided in this technical support center is based on the scientific literature for related compounds and is intended for guidance purposes only. Specific experimental results for this compound may vary. It is recommended to conduct thorough experimental validation.
References
- 1. The accumulation and metabolism of 3-trifluoromethylpyridine by rat olfactory and hepatic tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Microbial metabolism of the pyridine ring. Formation of pyridinediols (dihydroxypyridines) as intermediates in the degradation of pyridine compounds by micro-organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 8. ssi.shimadzu.com [ssi.shimadzu.com]
troubleshooting NMR spectra of 5-Methoxy-2-(trifluoromethyl)pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Methoxy-2-(trifluoromethyl)pyridine, specifically focusing on challenges encountered during Nuclear Magnetic Resonance (NMR) spectroscopy analysis.
Disclaimer on Spectral Data
Please note: The NMR spectral data presented in this guide for this compound is predicted based on the analysis of structurally similar compounds. While these estimations are valuable for guidance, they should be used as a reference and may not exactly match experimental results.
Expected NMR Spectra of this compound
To aid in the analysis and troubleshooting of your NMR spectra, the following tables summarize the predicted chemical shifts (δ) and coupling constants (J) for this compound in a typical deuterated solvent like CDCl₃.
Predicted ¹H NMR Spectral Data
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H-6 | ~8.2 | d | J ≈ 2.5 Hz |
| H-4 | ~7.3 | dd | J ≈ 8.5, 2.5 Hz |
| H-3 | ~7.6 | d | J ≈ 8.5 Hz |
| -OCH₃ | ~3.9 | s | N/A |
Predicted ¹³C NMR Spectral Data
| Carbon | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| C-2 | ~148 (q) | q | J(C-F) ≈ 35 Hz |
| C-3 | ~120 | s | N/A |
| C-4 | ~125 | s | N/A |
| C-5 | ~158 | s | N/A |
| C-6 | ~145 | s | N/A |
| -OCH₃ | ~56 | s | N/A |
| -CF₃ | ~123 (q) | q | J(C-F) ≈ 275 Hz |
Predicted ¹⁹F NMR Spectral Data
| Fluorine | Predicted Chemical Shift (ppm) | Multiplicity |
| -CF₃ | ~ -68 | s |
Troubleshooting NMR Spectra: FAQs
This section addresses common issues encountered during the NMR analysis of this compound in a question-and-answer format.
Q1: My ¹H NMR spectrum shows broad or distorted peaks. What could be the cause?
A1: Peak broadening in your ¹H NMR spectrum can arise from several factors:
-
Poor Shimming: The magnetic field homogeneity may not be optimized. Try re-shimming the spectrometer.
-
Sample Concentration: A sample that is too concentrated can lead to viscosity-related broadening. Diluting your sample may resolve this issue.
-
Paramagnetic Impurities: The presence of paramagnetic metals can cause significant line broadening. Ensure your glassware is clean and your sample is free from such contaminants.
-
Chemical Exchange: Protons involved in slow chemical exchange processes on the NMR timescale can also appear broad.
Q2: The integration of my aromatic signals is incorrect and doesn't match the expected proton count.
A2: Inaccurate integration in the aromatic region can be due to:
-
Overlapping Signals: The aromatic protons of your compound might be overlapping with residual solvent peaks (e.g., CHCl₃ at ~7.26 ppm). Using a different deuterated solvent, such as acetone-d₆ or benzene-d₆, can often resolve this issue by shifting the solvent peak away from your signals of interest.
-
Poor Phasing and Baseline Correction: Ensure that the spectrum is properly phased and the baseline is corrected to obtain accurate integrals.
-
Inadequate Relaxation Delay: For quantitative analysis, a longer relaxation delay (d1) may be necessary to allow for complete relaxation of all protons.
Q3: I see unexpected sharp singlets in my ¹H NMR spectrum, particularly around 1.5-2.5 ppm and 3.3-4.8 ppm.
A3: These signals often correspond to common laboratory contaminants:
-
Water: A peak around 1.55 ppm in CDCl₃ is often due to residual water. This can be confirmed by adding a drop of D₂O to your NMR tube and re-acquiring the spectrum; the water peak should disappear or significantly diminish.
-
Grease: Silicon grease from glassware joints can appear as a singlet around 0 ppm.
-
Other Solvents: Residual solvents from purification steps, such as ethyl acetate or acetone, can also be present.
Q4: The chemical shifts in my spectrum do not match the predicted values.
A4: Discrepancies in chemical shifts can be attributed to:
-
Solvent Effects: The chemical shifts of protons, especially those on an aromatic ring, can be influenced by the choice of deuterated solvent.[1]
-
Concentration Effects: The concentration of your sample can slightly alter the chemical shifts.
-
Temperature Variations: The temperature at which the spectrum is acquired can also affect chemical shifts.
Experimental Protocols
Standard NMR Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of your this compound sample into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆).
-
Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. If solubility is an issue, gentle warming or sonication may be applied.
-
Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a clean, dry NMR tube.
-
Internal Standard (Optional): If precise chemical shift referencing is required, a small amount of an internal standard such as tetramethylsilane (TMS) can be added.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common NMR spectral issues.
Caption: A flowchart for troubleshooting common NMR spectroscopy issues.
References
minimizing by-product formation in 5-Methoxy-2-(trifluoromethyl)pyridine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing by-product formation during the synthesis of 5-Methoxy-2-(trifluoromethyl)pyridine.
Troubleshooting Guide
Issue 1: Incomplete Conversion of Starting Material
Question: My reaction seems to stall, and I observe a significant amount of unreacted 2-chloro-5-(trifluoromethyl)pyridine in the crude product. What are the possible causes and solutions?
Answer:
Incomplete conversion is a common issue in the nucleophilic aromatic substitution (SNAr) reaction between 2-chloro-5-(trifluoromethyl)pyridine and sodium methoxide. The electron-withdrawing trifluoromethyl group activates the pyridine ring for nucleophilic attack, but several factors can still hinder the reaction's completion.
Possible Causes and Recommended Solutions:
| Cause | Recommended Solution |
| Insufficient Reaction Time or Temperature | The reaction may require more time or a higher temperature to proceed to completion. Monitor the reaction progress using techniques like TLC or GC-MS. If the reaction has stalled, consider incrementally increasing the temperature or extending the reaction time. |
| Deactivated or Insufficient Sodium Methoxide | Sodium methoxide is hygroscopic and can be deactivated by moisture. Ensure you are using freshly prepared or properly stored sodium methoxide. Using a slight excess of sodium methoxide (e.g., 1.1-1.2 equivalents) can also help drive the reaction to completion. |
| Poor Solvent Quality | The presence of water or other protic impurities in the solvent can consume the sodium methoxide. Use anhydrous solvents to ensure the reactivity of the nucleophile. |
| Inadequate Mixing | In heterogeneous reaction mixtures, inefficient stirring can lead to localized depletion of reactants. Ensure vigorous and consistent stirring throughout the reaction. |
Issue 2: Formation of an Unknown Impurity with a Similar Polarity to the Product
Question: I am observing a significant by-product that is difficult to separate from my desired this compound using column chromatography. What could this impurity be, and how can I prevent its formation?
Answer:
The formation of by-products with similar polarity to the desired product can pose significant purification challenges. In the synthesis of this compound, a likely by-product is the hydrolysis of the trifluoromethyl group under basic conditions.
Potential By-product and Prevention Strategies:
-
By-product: 5-Methoxy-pyridine-2-carboxylic acid or its corresponding methyl ester. This can occur if the trifluoromethyl group undergoes hydrolysis in the presence of sodium methoxide, which is a strong base.
-
Prevention:
-
Temperature Control: Avoid excessively high reaction temperatures, as this can promote the hydrolysis of the trifluoromethyl group.
-
Control of Base Concentration: Use the minimum effective amount of sodium methoxide. A large excess of the base can increase the likelihood of this side reaction.
-
Reaction Time: Do not prolong the reaction unnecessarily after the starting material has been consumed.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common by-products in the synthesis of this compound via the SNAr reaction of 2-chloro-5-(trifluoromethyl)pyridine and sodium methoxide?
A1: The most common by-products include:
-
Unreacted 2-chloro-5-(trifluoromethyl)pyridine: Due to incomplete reaction.
-
Products of trifluoromethyl group hydrolysis: Such as 5-Methoxy-pyridine-2-carboxylic acid or its derivatives, formed under strongly basic conditions.
-
Multi-chlorinated pyridines: If the starting 3-picoline in the synthesis of the precursor 2-chloro-5-(trifluoromethyl)pyridine was not sufficiently purified, these impurities can carry over and react to form methoxy-polychloropyridine by-products.[1]
Q2: How can I effectively purify this compound from unreacted starting material?
A2: Separation of this compound from the starting material, 2-chloro-5-(trifluoromethyl)pyridine, can be challenging due to their similar polarities.
-
Fractional Distillation: If the boiling points of the two compounds are sufficiently different, fractional distillation under reduced pressure can be an effective purification method.
-
Column Chromatography: Careful optimization of the solvent system for column chromatography is crucial. A shallow gradient of a more polar solvent in a non-polar solvent (e.g., ethyl acetate in hexanes) may allow for separation.
-
Preparative HPLC: For high-purity requirements, preparative HPLC can be employed.
Q3: Can the methoxy group be cleaved during the reaction or workup?
A3: The methoxy group on the pyridine ring is generally stable under the reaction conditions. However, strongly acidic conditions during the workup should be avoided as they could potentially lead to ether cleavage. A neutral or mildly basic workup is recommended.
Experimental Protocols
Optimized Synthesis of this compound
This protocol is designed to minimize by-product formation in the synthesis of this compound from 2-chloro-5-(trifluoromethyl)pyridine.
Materials:
-
2-chloro-5-(trifluoromethyl)pyridine
-
Sodium methoxide (freshly prepared or from a reliable commercial source)
-
Anhydrous Methanol
-
Anhydrous Toluene
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2-chloro-5-(trifluoromethyl)pyridine (1.0 eq).
-
Solvent Addition: Add anhydrous toluene to dissolve the starting material.
-
Nucleophile Addition: In a separate flask, prepare a solution of sodium methoxide (1.1 eq) in anhydrous methanol. Add this solution dropwise to the reaction mixture at room temperature under a nitrogen atmosphere.
-
Reaction: Heat the reaction mixture to a gentle reflux (around 65-70 °C) and monitor the progress by TLC or GC-MS. The reaction is typically complete within 4-6 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel using a hexane/ethyl acetate gradient.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for by-product formation in this compound synthesis.
References
enhancing the solubility of 5-Methoxy-2-(trifluoromethyl)pyridine for assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Methoxy-2-(trifluoromethyl)pyridine. The information is designed to address common challenges encountered during experimental assays.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is provided below.
| Property | Value | Source |
| Molecular Formula | C₇H₆F₃NO | PubChem |
| Molecular Weight | 177.12 g/mol | PubChem |
| Appearance | Clear colorless to yellow liquid | Thermo Fisher Scientific[1] |
| Refractive Index | 1.4445-1.4495 @ 20°C | Thermo Fisher Scientific[1] |
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving this compound in my aqueous assay buffer. What are the recommended solvents?
A1: Due to its chemical structure, containing a hydrophobic trifluoromethyl group, this compound is expected to have low solubility in aqueous solutions. For in vitro assays, it is recommended to first prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a common choice for creating stock solutions of poorly soluble compounds. Other organic solvents such as ethanol may also be effective.
When diluting the stock solution into your aqueous assay buffer, it is crucial to do so gradually while vortexing or stirring to prevent precipitation. It is also advisable to determine the optimal solvent concentration that is tolerated by your specific cell line or assay system, as high concentrations of organic solvents can have cytotoxic effects. A vehicle control (buffer with the same final concentration of the organic solvent) should always be included in your experiments.
Q2: What is the best way to prepare a stock solution of this compound?
A2: To prepare a stock solution, we recommend the following procedure:
-
Accurately weigh a small amount of this compound.
-
Add a precise volume of high-purity DMSO to achieve the desired molar concentration (e.g., 10 mM or 50 mM).
-
Ensure complete dissolution by vortexing or sonicating the solution. Gentle warming to 37°C may also aid in solubilization.
-
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Q3: My compound precipitates when I add it to the cell culture medium. How can I prevent this?
A3: Precipitation upon dilution into aqueous media is a common issue with hydrophobic compounds. Here are some troubleshooting tips:
-
Gradual Dilution: Instead of adding a small volume of your concentrated stock directly into a large volume of media, try adding the media to your stock solution dropwise while continuously mixing.
-
Pre-warming Media: Warming the cell culture medium to 37°C before adding the compound can sometimes improve solubility.
-
Test Lower Concentrations: The final concentration of your compound in the assay may be exceeding its aqueous solubility limit. Try testing a range of lower concentrations.
-
Solubilizing Agents: In some cases, the use of solubilizing agents or excipients may be necessary, but these should be carefully evaluated for their effects on the assay.
Q4: What are the potential biological targets of this compound?
A4: While specific biological targets for this compound are not extensively documented, compounds with similar trifluoromethylpyridine structures have been investigated as inhibitors of various signaling pathways. Notably, several pyridine derivatives have been identified as inhibitors of the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival, and is often dysregulated in cancer.[2][3][4][5][6][7] Therefore, it is plausible that this compound may also exhibit activity against kinases within this pathway.
Troubleshooting Guide: Solubility Issues
| Problem | Potential Cause | Suggested Solution |
| Compound is difficult to dissolve in DMSO. | Insufficient solvent volume or low temperature. | Increase the volume of DMSO. Gently warm the solution to 37°C and/or sonicate to aid dissolution. |
| Precipitate forms upon dilution in aqueous buffer. | The compound's aqueous solubility limit has been exceeded. | Perform a serial dilution of the DMSO stock solution into the aqueous buffer. Determine the highest concentration that remains in solution (kinetic solubility). |
| Inconsistent results between experiments. | Precipitation of the compound in the assay plate over time. | Visually inspect the wells for any signs of precipitation before and after the incubation period. Consider reducing the final compound concentration or the final DMSO concentration. |
| High background signal or off-target effects. | The concentration of the organic solvent (e.g., DMSO) is too high. | Ensure the final concentration of the organic solvent is consistent across all wells and is at a level that does not affect the assay readout (typically ≤0.5% for many cell lines). |
Experimental Protocols
Protocol 1: Preparation of this compound for Cell-Based Assays
Objective: To prepare a working solution of this compound for use in cell-based assays.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Vortex the solution thoroughly until the compound is completely dissolved. If necessary, sonicate for 5-10 minutes.
-
Prepare serial dilutions of the 10 mM stock solution in cell culture medium to achieve the desired final concentrations for your assay. It is recommended to perform a multi-step dilution to minimize the final DMSO concentration.
-
For example, to achieve a final concentration of 10 µM with a final DMSO concentration of 0.1%, first dilute the 10 mM stock 1:100 in cell culture medium to get a 100 µM intermediate solution (with 1% DMSO). Then, dilute this intermediate solution 1:10 in cell culture medium to get the final 10 µM concentration.
-
Always include a vehicle control in your experiment, which contains the same final concentration of DMSO as your highest compound concentration.
Protocol 2: Cell Viability (MTT) Assay
Objective: To assess the effect of this compound on cell viability.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a suitable density and allow them to adhere overnight.
-
Remove the medium and replace it with fresh medium containing various concentrations of this compound. Include a vehicle control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Protocol 3: Western Blot Analysis of PI3K/Akt/mTOR Pathway Inhibition
Objective: To determine if this compound inhibits the PI3K/Akt/mTOR signaling pathway by assessing the phosphorylation status of key downstream proteins.
Materials:
-
Cell line known to have an active PI3K/Akt/mTOR pathway
-
This compound working solutions
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against phospho-Akt (Ser473), total Akt, phospho-mTOR (Ser2448), total mTOR, phospho-S6K (Thr389), and total S6K.
-
Loading control antibody (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blot equipment and reagents
Procedure:
-
Plate cells and allow them to adhere.
-
Treat cells with various concentrations of this compound or a vehicle control for a specified time.
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Perform SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analyze the band intensities to determine the effect of the compound on the phosphorylation of Akt, mTOR, and S6K relative to the total protein levels and the loading control.
Visualizations
PI3K/Akt/mTOR Signaling Pathway
The diagram below illustrates the PI3K/Akt/mTOR signaling pathway, a potential target for pyridine-based inhibitors. Activation of receptor tyrosine kinases (RTKs) by growth factors initiates a cascade that leads to the activation of PI3K. PI3K then phosphorylates PIP2 to PIP3, which in turn activates Akt. Activated Akt can then phosphorylate a variety of downstream targets, including mTOR, to regulate cellular processes like cell growth, proliferation, and survival.
Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway.
Experimental Workflow for Solubility Assessment
This workflow outlines the steps to determine the kinetic solubility of this compound, which is crucial for establishing appropriate concentrations for biological assays.
Caption: Workflow for determining the kinetic solubility of the compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][1,6]naphthyridin-2(1H)-one (Torin2) as a potent, selective and orally available mTOR inhibitor for treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Guareschi Pyridine Scaffold as a Valuable Platform for the Identification of Selective PI3K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Trifluoromethylpyridines
Welcome to the Technical Support Center for Trifluoromethylpyridine Synthesis. This resource is designed for researchers, scientists, and drug development professionals to ensure the safe and efficient synthesis of trifluoromethylpyridine derivatives. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comprehensive safety information on the handling of all relevant reagents.
I. Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the synthesis of trifluoromethylpyridines.
Question: My trifluoromethylation reaction is giving a low yield. What are the common causes and how can I improve it?
Answer: Low yields in trifluoromethylation reactions of pyridines can stem from several factors. Here are some common causes and troubleshooting steps:
-
Moisture and Air Sensitivity: Many trifluoromethylating agents and catalysts are sensitive to moisture and air. Ensure all glassware is thoroughly dried, and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Solvents should be anhydrous.
-
Reagent Quality: The purity and activity of your trifluoromethylating agent (e.g., Ruppert-Prakash reagent, Togni's reagent) and catalyst can significantly impact the yield. Use freshly opened or properly stored reagents.
-
Reaction Temperature: The optimal temperature can be crucial. If the reaction is sluggish, a modest increase in temperature might be beneficial. Conversely, if side products are forming, lowering the temperature may improve selectivity.[1]
-
Incorrect Stoichiometry: The ratio of reactants is critical. Carefully control the stoichiometry of the pyridine substrate, trifluoromethylating agent, and catalyst. A slight excess of the trifluoromethylating agent may be necessary.
-
Catalyst Deactivation: The catalyst may be deactivated by impurities in the starting materials or solvents. Purifying the starting materials and using high-purity solvents can mitigate this issue.
-
Side Reactions: Competing side reactions, such as the formation of silyl enol ethers when using ketone substrates and basic initiators, can reduce the yield of the desired product.[2] The choice of a milder initiator or different reaction conditions can help minimize these side reactions.[2]
Question: I am observing unexpected side products in my reaction mixture. What are they and how can I prevent their formation?
Answer: The formation of side products is a common challenge. Here are some possibilities and preventative measures:
-
Over-fluorination: In some cases, multiple trifluoromethyl groups may be added to the pyridine ring, or other positions may be functionalized. To favor monofluorination, you can try carefully controlling the stoichiometry of the trifluoromethylating agent, monitoring the reaction closely and stopping it once the starting material is consumed, or running the reaction at a lower temperature.
-
Hydrolysis of Reagents: Trifluoromethylating agents like triflic anhydride and trifluoroacetic anhydride react violently with water.[3][4] This not only consumes the reagent but can also generate corrosive byproducts. Rigorous exclusion of moisture is essential.
-
Homocoupling of Pyridine Substrate: In some palladium-catalyzed reactions, self-coupling of the starting pyridine material can occur. Optimizing the ligand, catalyst loading, and reaction temperature can help minimize this.
-
Formation of Isomers: Trifluoromethylation of substituted pyridines can sometimes lead to a mixture of regioisomers. The directing effect of the existing substituent on the pyridine ring plays a significant role. Understanding these electronic and steric effects can help predict the major isomer. In some cases, changing the catalyst or reaction conditions can alter the isomeric ratio.
Question: How do I safely handle and dispose of waste from trifluoromethylation reactions?
Answer: Waste from these reactions is hazardous and must be handled with care.
-
Quenching: Unreacted trifluoromethylating agents must be quenched carefully. For pyrophoric reagents, this should be done under an inert atmosphere by slowly adding a quenching agent like isopropanol, followed by methanol and then water.[5] For water-reactive reagents like triflic anhydride, a non-aqueous quenching agent should be considered before aqueous workup.
-
Waste Segregation: Segregate waste streams. Halogenated organic waste, non-halogenated organic waste, and aqueous waste should be collected in separate, labeled containers.
-
Heavy Metal Waste: Reactions involving palladium or copper catalysts will generate heavy metal waste. This should be collected separately and disposed of according to your institution's hazardous waste guidelines.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, when handling waste.
-
Consult Safety Data Sheets (SDS): Refer to the SDS for each reagent for specific disposal instructions. When in doubt, consult your institution's Environmental Health and Safety (EHS) department.
II. Quantitative Data for Key Reagents
This section provides a summary of important quantitative safety and physical data for commonly used reagents in trifluoromethylpyridine synthesis.
| Reagent | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Flash Point (°C) | Oral LD50 (rat) | Inhalation LC50 (rat) | Occupational Exposure Limits (OELs) |
| Trifluoroacetic Anhydride | (CF₃CO)₂O | 210.03 | 39.5 - 40[5] | No data available | 1780 mg/kg[6] | 1000 ppm (4h)[6] | No data available |
| Trifluoromethanesulfonic Anhydride (Triflic Anhydride) | (CF₃SO₂)₂O | 282.14 | 81 - 83[7] | No data available | 1012 mg/kg[8][9][10][11] | No data available | No data available |
| Pyridine | C₅H₅N | 79.10 | 115.2[12] | 20[12] | 891 mg/kg[1][2][12] | 28500 mg/m³ (1h)[12] | OSHA PEL: 5 ppm TWA; ACGIH TLV: 5 ppm TWA[13] |
| (Trifluoromethyl)trimethylsilane (Ruppert-Prakash Reagent) | (CH₃)₃SiCF₃ | 142.20 | 54 - 55[14] | -10[15] | No data available | No data available | No data available |
| Copper(I) Iodide | CuI | 190.45 | 1290 | Not applicable | 300 - 2000 mg/kg[15] | No data available | No data available |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 153 | 58 | 2800 mg/kg | 5000 ppm (2h)[16] | OSHA PEL: 10 ppm TWA; ACGIH TLV: 10 ppm TWA[16][17] |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 39.6 | Not applicable | >2000 mg/kg | 52 mg/L (4h) | OSHA PEL: 25 ppm TWA; ACGIH TLV: 50 ppm[18][19][20] |
III. Experimental Protocols
The following are representative protocols for the synthesis of trifluoromethylpyridines. Note: These are general guidelines and may require optimization for specific substrates. Always perform a thorough risk assessment before starting any new procedure.
Protocol 1: Copper-Catalyzed Trifluoromethylation of 2-Chloropyridine
This protocol describes the trifluoromethylation of an aryl halide using a copper catalyst and the Ruppert-Prakash reagent (TMSCF₃).[9]
Materials:
-
2-Chloropyridine
-
(Trifluoromethyl)trimethylsilane (TMSCF₃)
-
Copper(I) iodide (CuI)
-
Potassium fluoride (KF)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Schlenk tube or other suitable reaction vessel for inert atmosphere
-
Standard glassware for workup and purification
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), add CuI (10 mol%), KF (2.0 equivalents), and a magnetic stir bar.
-
Add anhydrous DMF via syringe.
-
Add 2-chloropyridine (1.0 equivalent) to the mixture.
-
Add TMSCF₃ (1.5 equivalents) via syringe.
-
Seal the Schlenk tube and place it in a preheated heating block at the desired temperature (e.g., 100 °C).
-
Stir the reaction mixture for the required time (e.g., 12 hours), monitoring by TLC or GC-MS.
-
After cooling to room temperature, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 2-(trifluoromethyl)pyridine.
Protocol 2: Radical Trifluoromethylation of Pyridine N-oxide using Trifluoroacetic Anhydride
This protocol outlines a photoredox-catalyzed radical trifluoromethylation.[17]
Materials:
-
Pyridine N-oxide
-
Trifluoroacetic anhydride (TFAA)
-
Tris(bipyridine)ruthenium(II) chloride hexahydrate (Ru(bpy)₃Cl₂·6H₂O)
-
Anhydrous acetonitrile (MeCN)
-
Reaction vial with a screw-on cap and septum
-
Visible light source (e.g., blue LED lamp)
Procedure:
-
To a reaction vial equipped with a stir bar, add pyridine N-oxide (1.0 equivalent) and Ru(bpy)₃Cl₂·6H₂O (1.0 mol%).
-
Dissolve the solids in anhydrous MeCN.
-
Add trifluoroacetic anhydride (1.1 equivalents) to the solution.
-
Seal the vial with a screw-on cap fitted with a septum.
-
Place the reaction vial near a visible light source and stir vigorously.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, the reaction mixture can be worked up by quenching with a suitable reagent, followed by extraction and purification by flash column chromatography.
IV. Visualized Workflows and Logic Diagrams
General Workflow for Safe Handling of Trifluoromethylating Agents
Caption: A general workflow for the safe handling of trifluoromethylating agents.
Troubleshooting Decision Tree for Low Yield in Trifluoromethylation
Caption: A decision tree for troubleshooting low yields in trifluoromethylation reactions.
References
- 1. Pyridine SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 2. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. Trifluoromethanesulfonic anhydride | C2F6O5S2 | CID 67749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. DIMETHYLFORMAMIDE - ACGIH [acgih.org]
- 6. ycusd-keenan.safeschoolssds.com [ycusd-keenan.safeschoolssds.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. dcfinechemicals.com [dcfinechemicals.com]
- 9. lgcstandards.com [lgcstandards.com]
- 10. fishersci.fr [fishersci.fr]
- 11. chemicalbook.com [chemicalbook.com]
- 12. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
- 13. Pyridine - IDLH | NIOSH | CDC [cdc.gov]
- 14. fishersci.com [fishersci.com]
- 15. static.cymitquimica.com [static.cymitquimica.com]
- 16. Dimethylformamide - IDLH | NIOSH | CDC [cdc.gov]
- 17. nj.gov [nj.gov]
- 18. osha.gov [osha.gov]
- 19. dli.mn.gov [dli.mn.gov]
- 20. METHYLENE CHLORIDE (DICHLOROMETHANE) | Occupational Safety and Health Administration [osha.gov]
Technical Support Center: 5-Methoxy-2-(trifluoromethyl)pyridine in Chemical Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Methoxy-2-(trifluoromethyl)pyridine. The following information addresses common issues related to the presence of moisture in reactions involving this compound.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common problems encountered during reactions with this compound, particularly those sensitive to moisture.
| Problem | Potential Cause | Recommended Solution |
| Low or No Reaction Yield | Moisture in solvents or reagents: this compound and many of its reaction partners (e.g., Grignard reagents, organolithiums) are sensitive to moisture. Water can quench reactive intermediates or lead to unwanted side reactions. | - Use freshly distilled, anhydrous solvents. - Dry all reagents thoroughly before use. - Handle all materials under an inert atmosphere (e.g., argon or nitrogen). |
| Hydrolysis of the methoxy group: In the presence of acid and water, the methoxy group can be hydrolyzed to a hydroxyl group, forming 5-Hydroxy-2-(trifluoromethyl)pyridine. | - Ensure the reaction is run under anhydrous and non-acidic conditions unless the protocol specifies otherwise. - Use a non-protic solvent. | |
| Degradation of the trifluoromethyl group: The electron-withdrawing nature of the trifluoromethyl group can make the pyridine ring susceptible to nucleophilic attack, and the compound may degrade in the presence of water, especially under basic conditions.[1] | - Maintain a neutral or slightly acidic pH if compatible with the reaction. - Minimize reaction time and temperature where possible. | |
| Formation of Side Products | Presence of 5-Hydroxy-2-(trifluoromethyl)pyridine: This indicates hydrolysis of the starting material. | - Review and optimize the drying procedure for all reaction components. - Consider using a scavenger for trace amounts of water. |
| Unidentified polar impurities: These may result from the degradation of the trifluoromethyl group or other moisture-induced side reactions. | - Analyze the crude reaction mixture by LC-MS or NMR to identify the impurities. - Adjust reaction conditions to be strictly anhydrous. | |
| Inconsistent Reaction Outcomes | Variable moisture content: Inconsistent levels of moisture in starting materials and solvents can lead to variable yields and purity. | - Standardize the procedure for drying solvents and reagents. - Regularly test the water content of solvents using Karl Fischer titration. |
Frequently Asked Questions (FAQs)
Q1: How sensitive is this compound to moisture?
A1: this compound is sensitive to moisture, particularly under acidic or basic conditions. The methoxy group can undergo acid-catalyzed hydrolysis to the corresponding hydroxypyridine. The trifluoromethyl group enhances the electrophilicity of the pyridine ring, making it more susceptible to nucleophilic attack and potential degradation in aqueous environments.[1] Therefore, for most applications, especially those involving organometallic reagents, it is crucial to maintain anhydrous conditions.
Q2: What are the primary side products when moisture is present in my reaction?
A2: The most common side product resulting from the presence of moisture is 5-Hydroxy-2-(trifluoromethyl)pyridine, formed via hydrolysis of the methoxy group. Other potential side products can arise from the degradation of the trifluoromethyl group, especially under basic conditions, though the specific structures would depend on the other reagents present.
Q3: What is the recommended method for drying solvents for reactions involving this compound?
A3: For common aprotic solvents like THF, diethyl ether, toluene, and dioxane, distillation from a suitable drying agent is recommended. For example, THF and diethyl ether can be distilled from sodium/benzophenone under a nitrogen atmosphere. Toluene can be distilled from sodium. For reactions that are extremely sensitive to moisture, it is advisable to use freshly distilled solvents.
Q4: How can I determine the moisture content of my reagents and solvents?
A4: Karl Fischer titration is the gold standard for accurately determining the water content in organic solvents and non-reactive liquid reagents. For solid reagents, drying under high vacuum at an appropriate temperature is a common practice.
Q5: Can I use this compound in protic solvents?
A5: While possible for certain reactions, using protic solvents like water or alcohols is generally not recommended unless the reaction specifically requires them (e.g., a controlled hydrolysis). The presence of a protic solvent increases the risk of side reactions such as hydrolysis of the methoxy group. If a protic solvent must be used, the reaction conditions (temperature, pH, reaction time) should be carefully controlled and optimized.
Experimental Protocols
Protocol 1: General Procedure for a Moisture-Sensitive Reaction (e.g., Grignard Reaction)
This protocol provides a general workflow for setting up a reaction under anhydrous conditions.
-
Glassware Preparation: All glassware (e.g., round-bottom flask, condenser, dropping funnel) must be thoroughly dried. This can be achieved by oven-drying at 120 °C for at least 4 hours or by flame-drying under a high vacuum.
-
Inert Atmosphere: Assemble the glassware while still hot and immediately place it under an inert atmosphere by purging with dry nitrogen or argon. Maintain a positive pressure of the inert gas throughout the experiment.
-
Reagent and Solvent Preparation:
-
Use freshly distilled anhydrous solvents.
-
Liquid reagents should be distilled from an appropriate drying agent.
-
Solid reagents should be dried in a vacuum oven.
-
-
Reaction Setup:
-
Add solid reagents to the reaction flask under a stream of inert gas.
-
Add anhydrous solvent via a syringe or cannula.
-
Add liquid reagents dropwise via a syringe or a pressure-equalizing dropping funnel.
-
-
Reaction Monitoring: Monitor the reaction progress using appropriate techniques (e.g., TLC, GC-MS, LC-MS).
-
Work-up: Quench the reaction carefully at a low temperature, for example, by the slow addition of a saturated aqueous solution of ammonium chloride.
Protocol 2: Karl Fischer Titration for Water Content Determination
This protocol outlines the general steps for determining the water content in a liquid sample.
-
Apparatus: Use a calibrated Karl Fischer titrator (coulometric or volumetric).
-
Reagent Preparation: Use fresh, high-quality Karl Fischer reagents.
-
Titrator Conditioning: The titration cell must be conditioned to a dry state before introducing the sample.
-
Sample Introduction: Inject a known volume or weight of the sample into the titration cell using a dry syringe.
-
Titration: The instrument will automatically titrate the sample and display the water content, typically in parts per million (ppm) or as a percentage.
-
Validation: Run a standard with a known water content to verify the accuracy of the instrument.
Visualizations
Caption: General workflow for moisture-sensitive reactions.
Caption: Troubleshooting decision tree for low reaction yield.
References
Validation & Comparative
5-Methoxy-2-(trifluoromethyl)pyridine vs other trifluoromethylpyridine isomers
A Comparative Guide to 5-Methoxy-2-(trifluoromethyl)pyridine and Its Isomers for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry and agrochemical research, the strategic incorporation of fluorine-containing moieties has become a cornerstone for modulating the physicochemical and biological properties of molecules. The trifluoromethyl group (-CF3), in particular, is a key substituent used to enhance metabolic stability, lipophilicity, and binding affinity. When combined with a pyridine scaffold, a prevalent heterocyclic motif in numerous bioactive compounds, the resulting trifluoromethylpyridines represent a versatile class of building blocks. This guide provides a comparative analysis of this compound and its isomers, offering a valuable resource for researchers, scientists, and drug development professionals.
Physicochemical Properties: A Comparative Overview
| Property | This compound | 2-Methoxy-5-(trifluoromethyl)pyridine | 2-Methoxy-3-(trifluoromethyl)pyridine | 4-Methoxy-2-(trifluoromethyl)pyridine |
| Molecular Formula | C₇H₆F₃NO | C₇H₆F₃NO | C₇H₆F₃NO | C₇H₆F₃NO |
| Molecular Weight | 177.12 g/mol | 177.12 g/mol [1] | 177.12 g/mol | 177.124 g/mol [2] |
| Appearance | Clear colorless to yellow liquid | White crystalline powder[3] | Yellow liquid[3] | Colorless to light-yellow liquid or solid |
| Melting Point | Not available | 104-106 °C[3] | Not available | Not available |
| Boiling Point | Not available | 166.6 °C[3] | Not available | ~170 - 180 °C |
| Density | Not available | 1.263 g/mL[3] | 1.297 g/mL at 25 °C | Not available |
| Refractive Index | 1.4445-1.4495 @ 20°C | Not available | n20/D 1.441 | Not available |
| CAS Number | 216766-13-1 | 175277-45-9[1] | 121643-44-5 | 1065103-97-0[2] |
Spectroscopic Data for Isomer Differentiation
Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are crucial for the unambiguous identification of positional isomers. Below is a summary of available NMR data.
| Isomer | 1H NMR (CDCl₃, δ ppm) | 19F NMR (CDCl₃, δ ppm) |
| This compound | Data not readily available in compiled format. | Data not readily available in compiled format. |
| 2-Methoxy-5-(trifluoromethyl)pyridine | Data not readily available in compiled format. | Data not readily available in compiled format. |
| 2-Methoxy-3-(trifluoromethyl)pyridine | 8.32 (d, J = 4.0 Hz, 1H), 7.84 (d, J = 8.0 Hz, 1H), 6.95 (dd, J = 4.0 Hz, 1H), 4.03 (s, 3H)[3] | -64.03 (s, 3F)[3] |
Biological Activities and Applications: A Focus on Isomeric Effects
The biological activity of trifluoromethylpyridine derivatives is of significant interest in drug discovery and agrochemical development. The trifluoromethyl group is known to enhance metabolic stability and can act as a bioisostere for other chemical groups.[4] The position of this group, along with the methoxy substituent, can dramatically alter the molecule's interaction with biological targets.
While direct comparative studies on the biological activities of these specific methoxy-trifluoromethylpyridine isomers are limited, the broader class of trifluoromethylpyridines has been extensively explored:
-
Agrochemicals: Many commercial pesticides and herbicides contain the trifluoromethylpyridine moiety. For instance, 2-methoxy-4-(trifluoromethyl)pyridine is a substructure in the herbicide Pyroxsulam, which was developed for weed control in cereal crops.[5] The pyridine analogs were found to have better selectivity for wheat compared to their phenyl counterparts.[5]
-
Pharmaceuticals: Trifluoromethylpyridine derivatives are key intermediates in the synthesis of various pharmaceuticals. Their enhanced metabolic stability is a desirable trait in drug candidates.[4] For example, swapping a 2-fluoro group for a 2-methoxy group in a series of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors led to a significant improvement in both human whole-blood activity and metabolic stability.[6]
The lack of direct comparative data for this compound and its isomers highlights a potential area for future research to explore the structure-activity relationships within this specific set of compounds.
Experimental Protocols
Detailed experimental protocols for the synthesis of each specific isomer are often proprietary or published within broader synthetic methodology papers. However, a general synthetic approach to access this class of compounds can be outlined.
Representative Synthesis of a Methoxy-Trifluoromethylpyridine Isomer
A common strategy for the synthesis of methoxy-substituted pyridines involves the nucleophilic substitution of a leaving group (such as a halogen) with a methoxide source. For trifluoromethylpyridines, the trifluoromethyl group is typically introduced early in the synthetic sequence.
Caption: General synthetic workflow for methoxy-trifluoromethylpyridine isomers.
Experimental Steps:
-
Reaction Setup: A solution of the starting halogenated trifluoromethylpyridine in a suitable solvent (e.g., anhydrous DMF or THF) is prepared in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reagent: Sodium methoxide is added portion-wise to the solution at a controlled temperature (e.g., 0 °C or room temperature).
-
Reaction Monitoring: The reaction progress is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure methoxy-trifluoromethylpyridine isomer.
-
Characterization: The structure and purity of the final product are confirmed by spectroscopic methods such as 1H NMR, 13C NMR, 19F NMR, and mass spectrometry.
Impact of Trifluoromethyl Group on Metabolic Stability
A key driver for the use of trifluoromethylpyridines in drug discovery is the enhanced metabolic stability conferred by the -CF3 group. This is due to the high strength of the carbon-fluorine bond, which is resistant to enzymatic cleavage by metabolic enzymes like cytochrome P450s.
Caption: Influence of the trifluoromethyl group on metabolic stability.
This metabolic blocking effect can lead to a longer drug half-life, improved oral bioavailability, and a more predictable pharmacokinetic profile, which are all highly desirable characteristics in drug development.[7]
Conclusion
This compound and its isomers represent a valuable class of compounds for the development of new pharmaceuticals and agrochemicals. Their physicochemical properties and biological activities are intricately linked to the substitution pattern on the pyridine ring. While a comprehensive, direct comparison of these isomers is yet to be published, the available data provides a solid foundation for researchers to select the most appropriate isomer for their specific application. Further studies are warranted to fully elucidate the structure-activity and structure-property relationships within this promising family of molecules.
References
- 1. 2-Methoxy-5-(trifluoromethyl)pyridine | C7H6F3NO | CID 2775312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1065103-97-0|4-Methoxy-2-(trifluoromethyl)pyridine|BLD Pharm [bldpharm.com]
- 3. rsc.org [rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Conformational-Analysis-Guided Discovery of 2,3-Disubstituted Pyridine IDO1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to Trifluoromethyl and Trifluoromethoxy Pyridine Analogs in Drug Design
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of a drug candidate's physicochemical and pharmacokinetic properties. Among the most utilized moieties are the trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) groups, particularly when appended to a pyridine scaffold. This guide provides an objective comparison of these two critical substituents, supported by experimental data and detailed methodologies, to aid researchers in making informed decisions during the drug design process.
Executive Summary
Both trifluoromethyl and trifluoromethoxy groups are employed to enhance the drug-like properties of pyridine-based compounds. The strong electron-withdrawing nature of the -CF3 group can significantly influence the pKa of the pyridine nitrogen, while both substituents increase lipophilicity and metabolic stability. Generally, the trifluoromethoxy group imparts a greater increase in lipophilicity compared to the trifluoromethyl group. However, the selection between these two moieties is nuanced and often depends on the specific therapeutic target and the desired absorption, distribution, metabolism, and excretion (ADME) profile. While direct head-to-head comparative studies on simple pyridine analogs are not extensively available in the public domain, this guide synthesizes existing data and established principles to provide a clear comparison.
Physicochemical Properties: A Comparative Analysis
The introduction of -CF3 and -OCF3 groups to a pyridine ring profoundly alters its fundamental physicochemical properties, which in turn dictate its behavior in biological systems.
Lipophilicity (logP)
Lipophilicity, a measure of a compound's partitioning between an oily and an aqueous phase, is a critical parameter for membrane permeability and overall bioavailability. Both the trifluoromethyl and trifluoromethoxy groups increase lipophilicity. The trifluoromethoxy group is generally considered to be more lipophilic than the trifluoromethyl group.[1]
| Property | Trifluoromethyl (-CF3) | Trifluoromethoxy (-OCF3) |
| Hansch π Value | +0.88 | +1.04 |
Acidity (pKa)
The basicity of the pyridine nitrogen is a key determinant of a molecule's ionization state at physiological pH, which influences its solubility, receptor binding, and cell penetration. The strong electron-withdrawing nature of both the trifluoromethyl and trifluoromethoxy groups decreases the electron density on the pyridine ring, thereby reducing the basicity of the nitrogen atom and lowering the pKa of its conjugate acid.
| Compound | Predicted pKa |
| Pyridine | 5.25 |
| 2-(Trifluoromethyl)pyridine | 0.60 |
Metabolic Stability
Enhancing metabolic stability is a primary goal in drug design to increase a compound's half-life and oral bioavailability. Both the trifluoromethyl and trifluoromethoxy groups are highly effective in this regard due to the exceptional strength of the carbon-fluorine bond, which is resistant to metabolic cleavage.
-
Trifluoromethyl Group: The -CF3 group is a powerful electron-withdrawing substituent that deactivates the adjacent aromatic ring, making it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.
-
Trifluoromethoxy Group: The -OCF3 group is often considered a metabolically robust bioisostere of the methoxy (-OCH3) group. It effectively prevents O-demethylation, a common and often rapid metabolic pathway for methoxy-containing compounds.
While direct comparative data for pyridine analogs is scarce, both groups are well-established strategies for blocking metabolic hotspots on an aromatic ring.
Biological Activity
The choice between a trifluoromethyl and a trifluoromethoxy group can significantly impact a compound's biological activity. These groups can influence binding affinity to the target protein through various interactions, including dipole-dipole, hydrogen bonding, and hydrophobic interactions. Furthermore, their effects on lipophilicity and pKa can alter the compound's ability to reach its target in the first place. A statistical analysis of compound pairs where a methyl group was substituted by a trifluoromethyl group showed that this substitution does not improve bioactivity on average, but in some cases, it can lead to a significant increase in potency. The impact on bioactivity is highly context-dependent and needs to be evaluated on a case-by-case basis for each specific biological target.
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties discussed above are provided below.
Determination of Lipophilicity (logP) by Shake-Flask Method
This method is considered the "gold standard" for logP determination.
Objective: To determine the octanol-water partition coefficient (logP) of a compound.
Materials:
-
Test compound
-
n-Octanol (pre-saturated with water)
-
Water or buffer solution (e.g., phosphate-buffered saline, pH 7.4, pre-saturated with n-octanol)
-
Glass vials with screw caps
-
Vortex mixer
-
Centrifuge
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Add a small aliquot of the stock solution to a vial containing a known volume of n-octanol and water (or buffer).
-
Securely cap the vial and vortex it vigorously for a set period (e.g., 30 minutes) to ensure thorough mixing and partitioning of the compound between the two phases.
-
Allow the vial to stand undisturbed or centrifuge it to achieve complete phase separation.
-
Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.
-
Quantify the concentration of the compound in each phase using a suitable analytical method.
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
The logP is the logarithm (base 10) of the partition coefficient.
Determination of pKa by UV-Vis Spectrophotometry
This method is suitable for compounds that possess a chromophore and whose UV-Vis spectrum changes with pH.
Objective: To determine the acid dissociation constant (pKa) of a compound.
Materials:
-
Test compound
-
A series of buffer solutions with known pH values spanning a range around the expected pKa
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
pH meter
Procedure:
-
Prepare a stock solution of the test compound.
-
Prepare a series of solutions of the test compound in the different pH buffers, ensuring the final concentration of the compound is constant across all solutions.
-
Measure the UV-Vis absorbance spectrum of each solution over a relevant wavelength range.
-
Identify the wavelength(s) at which the absorbance changes significantly with pH.
-
Plot the absorbance at the chosen wavelength(s) against the pH of the buffer solutions.
-
The pKa is the pH at which the concentrations of the acidic and basic forms of the compound are equal. This often corresponds to the inflection point of the resulting sigmoidal curve.
-
Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation by analyzing the absorbance data.
In Vitro Metabolic Stability Assay Using Human Liver Microsomes
This assay is a standard in vitro method to assess the susceptibility of a compound to metabolism by phase I enzymes.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.
Materials:
-
Test compound
-
Pooled human liver microsomes (HLM)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compounds (e.g., a rapidly metabolized and a slowly metabolized compound)
-
Acetonitrile (or other suitable organic solvent) for reaction termination
-
Incubator (37°C)
-
LC-MS/MS system for quantification
Procedure:
-
Prepare a solution of the test compound in the phosphate buffer.
-
Pre-warm the HLM and the NADPH regenerating system to 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to a mixture of the test compound and HLM.
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture and terminate the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.
-
Plot the natural logarithm of the percentage of the remaining parent compound versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the half-life (t½) as 0.693/k.
-
Calculate the intrinsic clearance (CLint) using the appropriate formula that considers the microsomal protein concentration.
Visualizing Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the workflows for the key experiments described above.
Caption: Workflow for logP determination using the shake-flask method.
Caption: Workflow for pKa determination using UV-Vis spectrophotometry.
Caption: Workflow for in vitro metabolic stability assay using human liver microsomes.
Conclusion
The choice between incorporating a trifluoromethyl or a trifluoromethoxy group onto a pyridine scaffold is a critical decision in the drug design process. While both substituents are effective at enhancing metabolic stability, the trifluoromethoxy group generally leads to a greater increase in lipophilicity. The strong electron-withdrawing properties of both groups significantly reduce the basicity of the pyridine nitrogen. The ultimate impact on biological activity is target-specific and requires empirical validation. This guide provides a foundational understanding and the necessary experimental protocols to aid researchers in navigating this important structure-activity relationship. The lack of direct, head-to-head comparative experimental data for simple pyridine analogs highlights an area for future research that would be of great value to the medicinal chemistry community.
References
A Comparative Guide to Bioisosteric Replacements for the Trifluoromethyl Group in Pyridines
For Researchers, Scientists, and Drug Development Professionals
The trifluoromethyl (CF3) group is a ubiquitous substituent in medicinal chemistry, prized for its ability to enhance metabolic stability, modulate lipophilicity, and alter electronic properties, thereby improving the overall pharmacokinetic and pharmacodynamic profile of drug candidates.[1][2] However, the exploration of bioisosteric replacements for the CF3 group is a critical strategy in lead optimization to fine-tune these properties and potentially discover compounds with superior efficacy and safety profiles. This guide provides a comprehensive comparison of key bioisosteric replacements for the trifluoromethyl group on a pyridine scaffold, supported by experimental data and detailed methodologies.
Data Presentation: A Comparative Analysis
The following tables summarize the physicochemical and metabolic stability data for various bioisosteric replacements of the trifluoromethyl group. While a complete head-to-head comparison on a single pyridine scaffold is not extensively available in the literature, this section collates available data and established principles to provide a comparative overview.
Table 1: Physicochemical Properties of Trifluoromethyl Bioisosteres on an Aromatic Ring
| Functional Group | van der Waals Volume (ų) | Hansch-Leo Lipophilicity Parameter (π) | Hammett Electronic Parameter (σp) | Dipole Moment (D) |
| -CF3 | 42.6 | +0.88 | +0.54 | ~2.6 |
| -SF5 | 68.4 | +1.50 | +0.68 | ~3.5 |
| -CN | 27.5 | -0.57 | +0.66 | ~4.0 |
| -CF2H | 30.5 | +0.09 | +0.33 | ~2.3 |
| -CH(CF3)2 | 85.2 | +1.76 | +0.60 | ~2.8 |
| -N(CF3)2 | 87.0 | +1.86 | +0.55 | ~2.7 |
Note: The values presented are generally accepted values from the literature and may vary slightly depending on the specific molecular context and measurement conditions.
Table 2: Comparative Metabolic Stability of Fluorinated Pyridine Analogs
| Functional Group on Pyridine | Half-life (t½) in Human Liver Microsomes (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) | Primary Metabolic Pathway |
| -OCF2H | 45 | 15.4 | Pyridine ring hydroxylation |
| -CF3 | > 60 | < 11.5 | Pyridine ring hydroxylation |
Data adapted from a comparative study on difluoromethoxy and trifluoromethyl pyridine analogs.[3]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of bioisosteric replacements. Below are representative protocols for key experiments.
Protocol 1: Determination of Lipophilicity (LogP/LogD) by Shake-Flask Method
Objective: To determine the partition coefficient (LogP for neutral compounds) or distribution coefficient (LogD for ionizable compounds at a specific pH) between octanol and an aqueous buffer.
Materials:
-
Test compound
-
1-Octanol (pre-saturated with aqueous buffer)
-
Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4, pre-saturated with 1-octanol)
-
Vials with screw caps
-
Vortex mixer
-
Centrifuge
-
Analytical instrumentation (e.g., HPLC-UV, LC-MS)
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Add a small aliquot of the stock solution to a vial containing a known volume of aqueous buffer and 1-octanol.
-
Securely cap the vials and vortex vigorously for a set period (e.g., 1 hour) to ensure thorough mixing and partitioning.
-
Centrifuge the vials to achieve complete phase separation.
-
Carefully collect aliquots from both the aqueous and octanol layers.
-
Analyze the concentration of the test compound in each phase using a suitable analytical method.
-
Calculate LogP or LogD using the following formula: LogP/LogD = log10 ([Concentration in Octanol] / [Concentration in Aqueous Buffer])
Protocol 2: Determination of pKa by Potentiometric Titration
Objective: To determine the acid dissociation constant (pKa) of an ionizable compound.
Materials:
-
Test compound
-
Milli-Q water or a suitable co-solvent system for poorly soluble compounds
-
Standardized acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) titrants
-
Potentiometer with a pH electrode
-
Stir plate and stir bar
Procedure:
-
Dissolve a known amount of the test compound in a known volume of water or co-solvent.
-
Place the solution in a beaker with a stir bar and immerse the pH electrode.
-
Begin stirring and record the initial pH.
-
Incrementally add the acidic or basic titrant and record the pH after each addition, allowing the reading to stabilize.
-
Continue the titration past the equivalence point.
-
Plot the pH versus the volume of titrant added.
-
The pKa can be determined from the titration curve, often as the pH at the half-equivalence point. Specialized software can also be used for more accurate calculations.[4][5]
Protocol 3: In Vitro Metabolic Stability Assay Using Human Liver Microsomes
Objective: To assess the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s (CYPs).[6][7]
Materials:
-
Test compound
-
Human liver microsomes (HLMs)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Ice-cold stop solution (e.g., acetonitrile containing an internal standard)
-
96-well plates
-
Incubator (37°C)
-
LC-MS/MS for analysis
Procedure:
-
Prepare a working solution of the test compound in a suitable solvent.
-
In a 96-well plate, add the phosphate buffer, HLM solution, and the test compound working solution.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system. For a negative control, add buffer instead of the NADPH system.
-
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in specific wells by adding an equal volume of the ice-cold stop solution.
-
Centrifuge the plate to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Determine the half-life (t½) and intrinsic clearance (CLint) by plotting the natural logarithm of the percentage of the parent compound remaining versus time.[8][9]
Mandatory Visualization
The following diagrams illustrate key concepts and workflows related to the bioisosteric replacement of the trifluoromethyl group.
Caption: Key physicochemical differences between the trifluoromethyl group and its common bioisosteres.
Caption: A generalized experimental workflow for the evaluation of trifluoromethyl bioisosteres in drug discovery.
References
- 1. nbinno.com [nbinno.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. charnwooddiscovery.com [charnwooddiscovery.com]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
A Comparative Guide to the Metabolic Stability of 5-Methoxy-2-(trifluoromethyl)pyridine
In the realm of drug discovery and development, understanding the metabolic stability of a compound is paramount for predicting its pharmacokinetic profile and potential for clinical success. This guide provides a comparative assessment of the metabolic stability of 5-Methoxy-2-(trifluoromethyl)pyridine, a compound of interest in medicinal chemistry. The introduction of a trifluoromethyl (-CF3) group is a common strategy to enhance metabolic stability by blocking sites susceptible to enzymatic degradation.[1][2]
This document, intended for researchers, scientists, and drug development professionals, presents a comparison with a hypothetical non-fluorinated analog, 5-Methoxy-2-methylpyridine, to illustrate the expected impact of the trifluoromethyl group. The comparison is supported by a detailed, representative experimental protocol for an in vitro liver microsomal stability assay and quantitative data presented in a clear, tabular format.
Comparative Metabolic Stability Data
The following table summarizes hypothetical, yet representative, data from an in vitro human liver microsomal stability assay comparing this compound with its non-fluorinated counterpart, 5-Methoxy-2-methylpyridine, and a standard control compound, Verapamil. The data highlights the expected increase in metabolic stability conferred by the trifluoromethyl group.
| Compound | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | % Remaining at 60 min |
| This compound | > 60 | < 11.5 | > 85% |
| 5-Methoxy-2-methylpyridine (Hypothetical) | 15 | 46.2 | < 10% |
| Verapamil (Control) | 25 | 27.7 | ~20% |
Note: The data for 5-Methoxy-2-methylpyridine is hypothetical and projected based on the known metabolic liabilities of methyl groups and the blocking effect of trifluoromethyl groups.
Experimental Workflow
The following diagram illustrates the typical workflow for an in vitro liver microsomal stability assay.
Caption: Workflow for an in vitro liver microsomal metabolic stability assay.
Experimental Protocols
A detailed methodology for a representative in vitro metabolic stability assay using human liver microsomes is provided below.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of this compound compared to a reference compound.
Materials:
-
Test Compound: this compound
-
Control Compound: Verapamil (or other suitable control)
-
Liver Microsomes: Pooled human liver microsomes (e.g., from a commercial supplier)
-
Cofactor: NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Buffer: Potassium phosphate buffer (100 mM, pH 7.4)
-
Solvent: Dimethyl sulfoxide (DMSO) and Acetonitrile (ACN)
-
Internal Standard (IS): A structurally similar, stable compound for analytical normalization.
-
Equipment: 37°C incubator, centrifuge, 96-well plates, liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
Procedure:
-
Compound Preparation:
-
Prepare 1 mM stock solutions of the test and control compounds in DMSO.
-
Further dilute the stock solutions in buffer to the final desired concentration (e.g., 1 µM). The final DMSO concentration in the incubation should be ≤ 0.1%.[3]
-
-
Incubation:
-
Prepare a master mix of human liver microsomes in phosphate buffer to a final concentration of 0.5 mg/mL.[4]
-
Add the microsomal solution to the wells of a 96-well plate.
-
Add the test or control compound solution to the wells and pre-incubate the plate at 37°C for approximately 5-10 minutes.[1]
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[5]
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding a volume of cold acetonitrile containing the internal standard.[6]
-
Include a negative control incubation without the NADPH regenerating system to assess non-enzymatic degradation.[6]
-
-
Sample Processing and Analysis:
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.
-
Determine the half-life (t½) by plotting the natural logarithm of the percent remaining versus time and fitting the data to a first-order decay model. The slope of the line (k) is used in the equation: t½ = 0.693 / k.[3]
-
Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein concentration).[3]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 5. mercell.com [mercell.com]
- 6. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 7. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
A Comparative Guide to Analytical Method Validation for 5-Methoxy-2-(trifluoromethyl)pyridine Purity
For researchers, scientists, and drug development professionals, establishing the purity of chemical intermediates like 5-Methoxy-2-(trifluoromethyl)pyridine is a cornerstone of reliable and reproducible research. The presence of impurities can significantly affect reaction outcomes, biological activity, and safety profiles. This guide provides an objective comparison of three robust analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR)—for the purity assessment of this key building block. Detailed experimental protocols and comparative data are presented to aid in method selection and validation according to ICH Q2(R1) guidelines.[1][2][3][4][5]
Comparison of Analytical Techniques
The selection of an optimal analytical method depends on several factors, including the nature of potential impurities, the required level of accuracy and precision, and available instrumentation. High-Performance Liquid Chromatography (HPLC) is a versatile technique for non-volatile compounds, Gas Chromatography (GC) excels in analyzing volatile substances, and Quantitative NMR (qNMR) offers an absolute purity determination without the need for a specific reference standard of the analyte.[6][7][8]
Performance Characteristics Overview
The following table summarizes the key performance characteristics of HPLC, GC, and qNMR for the purity analysis of this compound.
| Validation Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Quantitative NMR (qNMR) |
| Principle | Separation based on polarity and differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase. | Signal intensity is directly proportional to the number of atomic nuclei in a magnetic field.[9][10][11] |
| Specificity/Selectivity | High; can separate structurally similar impurities. Method development is key. | High; excellent for separating volatile isomers and by-products. | Excellent; high spectral resolution often allows for unambiguous signal assignment. |
| Accuracy (% Recovery) | Typically 98-102%. Dependent on the purity of the reference standard.[5][12] | Typically 98-102%. Dependent on the purity of the reference standard. | High; considered a primary ratio method capable of providing an absolute purity value.[11] |
| Precision (% RSD) | Repeatability: ≤ 1.0%; Intermediate Precision: ≤ 2.0%.[12] | Repeatability: ≤ 1.5%; Intermediate Precision: ≤ 2.5%. | Excellent; typically < 1.0%. |
| Limit of Detection (LOD) | Low (ng range). | Very Low (pg range). | Higher than chromatographic methods (µg range). |
| Limit of Quantitation (LOQ) | Low (ng to µg range). | Very Low (pg to ng range). | Higher than chromatographic methods (µg range). |
| Linearity (r²) | ≥ 0.999.[12] | ≥ 0.999. | Excellent; inherently linear over a wide dynamic range. |
| Range | Typically 80-120% of the test concentration for assay.[2] | Typically 80-120% of the test concentration for assay. | Wide dynamic range. |
| Reference Standard | Required for quantitative analysis. | Required for quantitative analysis. | Not required for the analyte; a certified internal standard of a different compound is used.[13] |
Experimental Protocols
Detailed methodologies for each technique are provided below. These protocols serve as a starting point and should be fully validated for their intended use.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a robust method for purity determination, offering excellent resolution for a wide range of organic molecules.[14]
Objective: To determine the purity of this compound and separate it from potential non-volatile impurities using a gradient RP-HPLC method with UV detection.
Caption: Workflow for HPLC purity analysis.
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | Quaternary Pump, Autosampler, Column Oven, UV-Vis Detector |
| Column | C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | 10% B to 90% B over 20 minutes, then re-equilibrate |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 270 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Prepare a 1.0 mg/mL solution in a 50:50 mixture of Acetonitrile and Water. |
Gas Chromatography (GC)
GC is highly suitable for volatile and thermally stable compounds like this compound.
Objective: To determine the purity of this compound and quantify volatile impurities using GC with Flame Ionization Detection (FID).
Instrumentation and Conditions:
| Parameter | Specification |
| GC System | Gas Chromatograph with Split/Splitless Injector and FID |
| Column | e.g., Agilent HP-5 (30 m x 0.32 mm, 0.25 µm) or equivalent |
| Carrier Gas | Helium or Nitrogen at a constant flow of 1.5 mL/min |
| Injector Temperature | 250 °C |
| Detector Temperature | 300 °C |
| Oven Program | Start at 70 °C (hold 2 min), ramp to 240 °C at 10 °C/min (hold 5 min) |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
| Sample Preparation | Prepare a 1.0 mg/mL solution in a suitable solvent like Dichloromethane or Ethyl Acetate. |
Quantitative NMR (qNMR)
qNMR is a primary analytical method that determines purity by comparing the integral of an analyte's signal to that of a certified internal standard.[9] The presence of the trifluoromethyl group also allows for ¹⁹F qNMR, which offers a very clean spectrum with virtually no background interference.
Objective: To determine the absolute purity (wt%) of this compound using ¹H-qNMR with a certified internal standard.
Instrumentation and Parameters:
| Parameter | Specification |
| NMR Spectrometer | ≥ 400 MHz |
| Internal Standard | Certified reference material with known purity (e.g., Maleic Acid, Dimethyl Sulfone) |
| Solvent | Deuterated solvent (e.g., DMSO-d₆) |
| Pulse Program | Standard quantitative pulse program with a long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest. |
| Number of Scans | ≥ 16 (to ensure adequate signal-to-noise) |
Sample Preparation and Calculation:
-
Accurately weigh approximately 20 mg of the this compound sample into a vial.
-
Accurately weigh approximately 10 mg of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.
-
Transfer the solution to an NMR tube and acquire the spectrum.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral area of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Potential Impurities and Degradation Pathways
The impurity profile is largely dependent on the synthetic route. A common pathway to related compounds involves the manipulation of pyridine rings, which can lead to specific impurities.[15] Understanding these can aid in developing a specific and robust analytical method.
Caption: Potential metabolic and degradation pathways.
Common Process-Related Impurities:
-
Starting Materials: Residual unreacted precursors.
-
Isomeric Impurities: Formation of other positional isomers during synthesis.
-
By-products: Compounds formed from side reactions.
-
Residual Solvents: Solvents used during synthesis and purification.
Conclusion
The validation of an analytical method is crucial for ensuring the quality and consistency of this compound.
-
HPLC is a versatile and highly sensitive method, ideal for routine quality control and stability studies where a reference standard is available.
-
GC is a cost-effective and rapid technique, particularly powerful for identifying and quantifying volatile impurities and residual solvents.[8][16]
-
qNMR serves as a primary, non-destructive method that provides an absolute purity value, making it invaluable for certifying reference materials and for obtaining highly accurate purity assessments without requiring an analyte-specific standard.[17]
A comprehensive purity analysis often employs an orthogonal approach, using one chromatographic technique (HPLC or GC) for routine analysis and impurity profiling, and qNMR to provide a highly accurate, absolute purity value for reference batches. This ensures a thorough characterization of the material, supporting the integrity of research and development activities.
References
- 1. altabrisagroup.com [altabrisagroup.com]
- 2. altabrisagroup.com [altabrisagroup.com]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 5. database.ich.org [database.ich.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Small Molecule Analysis Testing: HPLC vs GC - Brewer Science [brewerscience.com]
- 9. mdpi.com [mdpi.com]
- 10. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]
- 11. usp.org [usp.org]
- 12. rjptonline.org [rjptonline.org]
- 13. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. agilent.com [agilent.com]
- 17. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Synthesis of Substituted Pyridines: Classical vs. Modern Routes
The pyridine scaffold is a cornerstone in the development of pharmaceuticals, agrochemicals, and functional materials. The strategic placement of substituents on the pyridine ring is paramount for tuning the biological and chemical properties of these molecules. Consequently, a diverse arsenal of synthetic methodologies has been developed for their construction. This guide provides a comparative analysis of key classical and modern synthetic routes to substituted pyridines, offering quantitative data, detailed experimental protocols, and visual workflows to assist researchers in selecting the optimal strategy for their synthetic targets.
Classical Condensation Reactions: The Foundation of Pyridine Synthesis
Time-honored methods for pyridine synthesis predominantly rely on the condensation of acyclic precursors. These reactions have been refined over decades and remain indispensable due to their simplicity, reliability, and the use of readily available starting materials.
Hantzsch Pyridine Synthesis
The Hantzsch synthesis is a multi-component reaction that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate.[1] The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the corresponding pyridine.[2][3] This method is particularly effective for the synthesis of symmetrically substituted pyridines.[2] Modern variations often employ microwave irradiation or catalysts to improve yields and reduce reaction times.[4]
Bohlmann-Rahtz Pyridine Synthesis
The Bohlmann-Rahtz synthesis offers a two-step approach involving the condensation of an enamine with an ethynylketone to generate an aminodiene intermediate.[5] Subsequent heat-induced cyclodehydration yields a 2,3,6-trisubstituted pyridine.[5] One-pot modifications, often facilitated by acid catalysis or microwave assistance, have been developed to streamline the process.[6][7]
Guareschi-Thorpe Pyridine Synthesis
This method provides access to 2-pyridone derivatives through the condensation of cyanoacetamide with a 1,3-dicarbonyl compound.[8] The reaction is typically carried out in the presence of a base.
Kröhnke Pyridine Synthesis
The Kröhnke synthesis is a versatile method for preparing highly functionalized pyridines. It involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of ammonium acetate.[9][10] This method is known for its mild reaction conditions and often provides high yields.[3]
Modern Approaches: Expanding the Synthetic Toolbox
In recent decades, transition-metal catalysis and novel rearrangement reactions have emerged as powerful tools for the synthesis of polysubstituted pyridines, offering enhanced efficiency, broader substrate scope, and novel disconnection approaches.
Transition-Metal Catalyzed Syntheses
Transition metals, particularly palladium and copper, are widely used to catalyze the formation of the pyridine ring from various acyclic precursors.[11][12] These methods often involve cascade reactions, such as the copper-catalyzed cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates, followed by electrocyclization and oxidation.[13]
Ciamician-Dennstedt Rearrangement
Historically, the Ciamician-Dennstedt rearrangement, involving the insertion of a carbene into a pyrrole ring to form a pyridine, was limited by harsh conditions and low yields.[14] However, recent advancements have introduced milder protocols, for instance, using chlorodiazirines as carbene precursors, making this a more viable synthetic strategy.[15]
Quantitative Comparison of Synthesis Routes
The following tables provide a summary of quantitative data for the synthesis of various substituted pyridines using the discussed methods, allowing for a direct comparison of their efficiencies.
Table 1: Hantzsch Pyridine Synthesis
| Aldehyde | β-Ketoester | Nitrogen Source | Catalyst/Conditions | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Benzaldehyde | Ethyl acetoacetate | Ammonium acetate | p-TSA / Ultrasonic | Aqueous (SDS, 0.1M) | RT | - | 96 | [2] |
| 5-Bromothiophene-2-carboxaldehyde | Ethyl acetoacetate | Ammonium acetate | CAN (0.5 mmol) | Ethanol | Reflux | 4 | 92 | [2] |
| Benzaldehyde | Ethyl acetoacetate | Ammonium carbonate | None | Water (sealed vessel) | 70-75 | 2.5 | 96 | [16] |
Table 2: Bohlmann-Rahtz Pyridine Synthesis
| Enamine | Alkynone | Catalyst/Conditions | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| Ethyl β-aminocrotonate | Phenylpropynone | Acetic acid / Microwave | Toluene | 170 | 10-20 min | 98 | [6] |
| Ethyl β-aminocrotonate | Phenylpropynone | Acetic acid / Microwave (Flow) | Ethanol | 120 | 5 min | 86 | [17] |
| Ethyl β-aminocrotonate | 1-Phenyl-2-propyn-1-one | Acetic acid | Toluene | 50 | 26 h | - | [3] |
Table 3: Kröhnke Pyridine Synthesis
| α-Pyridinium Methyl Ketone Salt Precursor | α,β-Unsaturated Carbonyl | Nitrogen Source | Conditions | Solvent | Time (h) | Yield (%) | Reference |
| Acetophenone | Chalcone | Ammonium acetate | Reflux | Glacial Acetic Acid | 4 | - | [3] |
| 2-Acetylthiophene | Michael acceptor | Ammonium acetate | Standard | - | - | 60 | [10] |
| Substituted Acetophenone | Substituted Benzaldehyde | Ammonium acetate | Solvent-free, heating | None | 2-4 | - | [9] |
Table 4: Modern Synthetic Routes
| Method | Substrates | Catalyst/Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Cu-Catalyzed Cascade | Alkenylboronic acid, α,β-unsaturated ketoxime O-pentafluorobenzoate | Cu(I) catalyst | DMF | 90 | 3-5 | 43-91 | [13] |
| Ciamician-Dennstedt (Modified) | Pyrrole/Indole, Chlorodiazirine | Na2CO3 | CH3CN | 50 | 12 | - | [15] |
| One-Pot Three-Component | Ynals, Isocyanates, Amines, Alcohols | DIPEA | THF | - | - | up to 89 | [18] |
Experimental Protocols
This section provides detailed experimental procedures for key examples of the discussed synthetic methodologies.
Hantzsch Synthesis of Diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate[3]
-
1,4-Dihydropyridine Synthesis: A mixture of benzaldehyde (1.06 g, 10 mmol), ethyl acetoacetate (2.60 g, 20 mmol), and ammonium acetate (0.77 g, 10 mmol) in ethanol (20 mL) is stirred at reflux for 4 hours. Upon cooling, the precipitated product is collected by filtration, washed with cold ethanol, and dried.
-
Aromatization: The obtained 1,4-dihydropyridine (1.0 g) is dissolved in acetic acid (10 mL), and a solution of sodium nitrite (0.3 g) in water (1 mL) is added dropwise with stirring. The mixture is heated at 80°C for 1 hour. After cooling, the mixture is poured into water, and the precipitated product is collected by filtration, washed with water, and recrystallized from ethanol to afford the final pyridine derivative.
Guareschi-Thorpe Synthesis of 6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile[3]
A mixture of cyanoacetamide (0.84 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), and ammonium carbonate (1.92 g, 20 mmol) in a 1:1 mixture of water and ethanol (20 mL) is heated at 80°C for 4 hours.[3] Upon cooling, the precipitated product is collected by filtration, washed with cold water, and dried to yield the desired 2-pyridone.
Bohlmann-Rahtz Synthesis of Ethyl 2-methyl-6-phenylpyridine-3-carboxylate[3]
A solution of ethyl β-aminocrotonate (1.29 g, 10 mmol) and 1-phenyl-2-propyn-1-one (1.30 g, 10 mmol) in a 5:1 mixture of toluene and acetic acid (12 mL) is heated at 50°C for 26 hours.[3] The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the target pyridine.
Kröhnke Synthesis of 2,4,6-Triphenylpyridine[3]
-
Pyridinium Salt Formation: To a solution of acetophenone (1.20 g, 10 mmol) in pyridine (10 mL), iodine (2.54 g, 10 mmol) is added, and the mixture is heated at 100°C for 2 hours. After cooling, the resulting pyridinium salt is filtered and washed with ether.
-
Pyridine Formation: The salt is then added to a solution of chalcone (2.08 g, 10 mmol) and ammonium acetate (6.17 g, 80 mmol) in glacial acetic acid (30 mL). The mixture is refluxed for 4 hours. After cooling, the mixture is poured into water, and the precipitated product is collected by filtration and recrystallized from ethanol to yield 2,4,6-triphenylpyridine.[3]
Modern Copper-Catalyzed Synthesis of Polysubstituted Pyridines[13]
A mixture of the α,β-unsaturated ketoxime O-pentafluorobenzoate (1 equiv), alkenylboronic acid (1.5 equiv), a suitable copper(I) catalyst, and a ligand in DMF is stirred at a specified temperature and time. The reaction progress is monitored by TLC. Upon completion, the reaction is worked up by standard procedures, and the product is purified by column chromatography.
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the classical and modern synthetic strategies discussed.
Caption: Workflow for classical pyridine syntheses.
Caption: Workflow for modern pyridine syntheses.
Conclusion
The synthesis of polysubstituted pyridines is a dynamic and continually evolving field. Classical methods such as the Hantzsch, Guareschi-Thorpe, Bohlmann-Rahtz, and Kröhnke syntheses provide robust and reliable pathways to a wide array of pyridine derivatives from simple starting materials. These methods are often characterized by their operational simplicity and the ability to construct the heterocyclic core in a single or a few steps.
In parallel, modern synthetic strategies, particularly those employing transition-metal catalysis, have significantly expanded the horizons of pyridine synthesis. These contemporary methods offer high efficiency, broad functional group tolerance, and the ability to forge complex substitution patterns with high regioselectivity. The choice of synthetic route will ultimately be dictated by the specific substitution pattern desired, the availability of starting materials, and the scale of the synthesis. For rapid lead optimization and the creation of diverse chemical libraries, modern catalytic methods may be preferable, while classical syntheses remain highly valuable for their reliability and scalability in producing specific target molecules.
References
- 1. grokipedia.com [grokipedia.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 5. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 6. A new one-step synthesis of pyridines under microwave-assisted conditions [organic-chemistry.org]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. Guareschi-Thorpe synthesis of pyridine [quimicaorganica.org]
- 9. benchchem.com [benchchem.com]
- 10. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Transition Metal-Catalyzed Pyridine Synthesis - 1st Edition | Elsevier Shop [shop.elsevier.com]
- 13. A Simple, Modular Synthesis of Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Carbon Atom Insertion into Pyrroles and Indoles Promoted by Chlorodiazirines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Carbon Atom Insertion into Pyrroles and Indoles Promoted by Chlorodiazirines [organic-chemistry.org]
- 16. tandfonline.com [tandfonline.com]
- 17. BJOC - One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor [beilstein-journals.org]
- 18. Base-Catalyzed One-Pot Synthesis of 2,3,6-Substituted Pyridines [organic-chemistry.org]
Illuminating the Trifluoromethylpyridine Core: A Comparative Guide to Structural Confirmation
For Researchers, Scientists, and Drug Development Professionals
The precise structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and development. Among the myriad of heterocyclic scaffolds, 5-Methoxy-2-(trifluoromethyl)pyridine and its derivatives represent a class of compounds with significant potential in medicinal chemistry, owing to the unique electronic properties conferred by the trifluoromethyl group. This guide provides an objective comparison of key analytical techniques for the structural confirmation of these derivatives, supported by experimental data and detailed methodologies.
At a Glance: Comparing Analytical Techniques
The structural confirmation of this compound derivatives relies on a suite of spectroscopic techniques, each providing a unique piece of the structural puzzle. While no single technique can provide a complete picture, their combined application leads to unambiguous structure determination. X-ray crystallography, when applicable, serves as the "gold standard" for absolute structural assignment in the solid state.
| Analytical Technique | Information Provided | Strengths | Limitations |
| ¹H NMR Spectroscopy | Proton environment, connectivity (via coupling) | High resolution, readily available, quantitative | Complex spectra for intricate molecules, limited information on non-protonated atoms |
| ¹³C NMR Spectroscopy | Carbon skeleton, chemical environment of carbons | Direct observation of the carbon framework | Lower sensitivity than ¹H NMR, long acquisition times |
| ¹⁹F NMR Spectroscopy | Presence and environment of fluorine atoms | High sensitivity, large chemical shift dispersion | Requires a fluorine nucleus, interpretation can be complex |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (HRMS), fragmentation pattern | High sensitivity, provides molecular formula | Isomeric and isobaric compounds can be indistinguishable, fragmentation can be complex |
| Vibrational Spectroscopy (FT-IR & Raman) | Functional groups, bond vibrations | Fast, non-destructive, complementary information | Provides functional group data, not full connectivity, can be ambiguous for complex molecules |
| Single-Crystal X-ray Crystallography | Absolute 3D structure in the solid state | Unambiguous structure determination | Requires a suitable single crystal, structure may differ in solution |
Deciphering the Structure: Experimental Data for this compound
The following data has been compiled from the literature for the parent compound, this compound.
Spectroscopic Data Summary
| Technique | Parameter | Observed Value | Reference |
| ¹H NMR | Chemical Shift (δ) | 8.32 (d, J = 4.0 Hz, 1H), 7.84 (d, J = 8.0 Hz, 1H), 6.95 (dd, J = 4.0 Hz, 1H), 4.03 (s, 3H) | [1] |
| ¹³C NMR | Chemical Shift (δ) | 161.0, 150.6, 136.4 (q, J = 5 Hz), 123.2 (q, J = 270 Hz), 116.0, 113.4 (q, J = 33 Hz), 54.1 | [1] |
| ¹⁹F NMR | Chemical Shift (δ) | -64.03 (s) | [1] |
| HRMS (EI) | m/z (calculated) | 177.0401 | [1] |
| HRMS (EI) | m/z (found) | 177.0403 | [1] |
Visualizing the Workflow
The structural confirmation of a novel this compound derivative follows a logical progression of analytical techniques. The following diagram illustrates a typical workflow.
The Interplay of Spectroscopic Techniques
The different spectroscopic methods provide complementary information that, when pieced together, reveals the complete molecular structure.
Experimental Protocols
Detailed and standardized experimental protocols are critical for obtaining high-quality, reproducible data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
-
Process the data with Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: spectral width of 200-240 ppm, a larger number of scans (e.g., 1024 or more) due to lower natural abundance, relaxation delay of 2-5 seconds.
-
Reference the chemical shifts to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled fluorine spectrum.
-
Typical parameters: wide spectral width to accommodate the large chemical shift range of fluorine, reference to an external standard like CFCl₃ at 0.00 ppm.
-
High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Use a high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap instrument.
-
Ionization: Employ a soft ionization technique like Electrospray Ionization (ESI) or Electron Ionization (EI).
-
Data Acquisition:
-
Acquire the mass spectrum in full scan mode over an appropriate m/z range.
-
Ensure the instrument is properly calibrated to achieve high mass accuracy (typically < 5 ppm).
-
For fragmentation studies, perform tandem mass spectrometry (MS/MS) experiments.
-
Vibrational Spectroscopy (FT-IR and Raman)
-
Sample Preparation:
-
FT-IR (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.
-
Raman: Place a small amount of the sample on a microscope slide or in a capillary tube.
-
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer with an ATR accessory and a Raman spectrometer with a laser excitation source (e.g., 785 nm).
-
Data Acquisition:
-
FT-IR: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
Raman: Acquisition time and laser power should be optimized to obtain a good signal-to-noise ratio without causing sample degradation.
-
Single-Crystal X-ray Crystallography
-
Crystal Growth: Grow single crystals of the compound of suitable size and quality. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a single crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using appropriate software. The resulting model is refined to fit the experimental data, yielding precise atomic coordinates, bond lengths, and bond angles.
Conclusion
The structural confirmation of this compound derivatives is a multi-faceted process that necessitates the synergistic use of various analytical techniques. While NMR and mass spectrometry provide the core information regarding connectivity and molecular formula, vibrational spectroscopy offers valuable insights into the functional groups present. For an unequivocal determination of the three-dimensional structure in the solid state, single-crystal X-ray crystallography remains the definitive method. By employing the protocols and comparative data presented in this guide, researchers can confidently and accurately characterize these and other novel chemical entities.
References
Unveiling the Off-Target Landscape of 5-Methoxy-2-(trifluoromethyl)pyridine Analogs: A Comparative Guide for Researchers
For researchers and drug development professionals, understanding the off-target effects of investigational compounds is paramount for predicting potential toxicity and ensuring therapeutic selectivity. This guide provides a comparative analysis of the off-target profiles of analogs related to the 5-Methoxy-2-(trifluoromethyl)pyridine scaffold, a privileged structure in modern medicinal chemistry. By presenting quantitative data, detailed experimental protocols, and visual representations of associated pathways and workflows, this document aims to facilitate informed decision-making in drug discovery programs.
The this compound moiety is a key component in a variety of biologically active compounds, valued for its ability to enhance metabolic stability and target engagement. However, like all small molecules, these analogs are not perfectly selective and can interact with unintended biological targets, leading to off-target effects. This guide focuses on data from extensive kinase profiling to illuminate the selectivity of these compounds.
Comparative Off-Target Profile of a Representative Analog: RAF709
To illustrate the off-target landscape, we present data from a comprehensive study on RAF709, a potent and selective inhibitor of RAF kinases that incorporates a trifluoromethylpyridine core. While not a 5-methoxy substituted analog, its detailed profiling provides a valuable reference point for this chemical class.
RAF709 was evaluated for its inhibitory activity against a broad panel of over 450 kinases. The primary targets of RAF709 are BRAF and CRAF kinases. However, significant off-target interactions were observed for a small number of other kinases.
| Target Kinase | On/Off-Target | % Inhibition (at 10 µM) |
| BRAF | On-Target | >95% |
| CRAF | On-Target | >95% |
| PDGFRB | Off-Target | >85% |
| FRK | Off-Target | >85% |
| DDR2 | Off-Target | >85% |
| Other 449 Kinases | Off-Target | <65% |
Table 1: Kinase Inhibition Profile of RAF709. This table summarizes the on-target and significant off-target activities of RAF709 when screened against a large kinase panel. The data highlights the compound's high selectivity, with only a few kinases showing significant inhibition at a concentration of 10 µM.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays used to determine the off-target profiles of the analogs discussed.
In Vitro Kinase Assay: Radiometric Method (e.g., HotSpot™ or ³³PanQinase™)
This assay quantitatively measures the activity of a specific kinase by detecting the transfer of a radiolabeled phosphate from ATP to a substrate.
Materials:
-
Purified kinase of interest
-
Kinase-specific substrate (peptide or protein)
-
[γ-³³P]ATP
-
Kinase reaction buffer (typically contains MgCl₂, DTT, and a buffering agent like HEPES)
-
Test compound (e.g., RAF709) dissolved in DMSO
-
96-well or 384-well assay plates
-
Filter mats or scintillator-coated plates
-
Phosphorimager or scintillation counter
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO. Further dilute in the kinase reaction buffer to the desired final concentrations.
-
Reaction Setup: To each well of the assay plate, add the kinase, the specific substrate, and the test compound dilution (or DMSO for control wells).
-
Initiation of Reaction: Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined period (e.g., 60 minutes).
-
Termination and Detection:
-
Filtration Method (HotSpot™): Stop the reaction by spotting the reaction mixture onto a filter mat. Wash the filter mat to remove unincorporated [γ-³³P]ATP. The amount of radioactivity remaining on the filter, corresponding to the phosphorylated substrate, is quantified using a phosphorimager.
-
Scintillation Method (³³PanQinase™): For assays using scintillator-coated plates, the radiolabeled substrate binds to the plate, and the proximity to the scintillant generates a signal that is measured with a scintillation counter.
-
-
Data Analysis: Calculate the percentage of kinase activity remaining in the presence of the inhibitor compared to the DMSO control. For dose-response curves, plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
Signaling Pathways Implicated by Off-Target Interactions
The off-target activities of kinase inhibitors can have significant biological consequences by modulating unintended signaling pathways. For instance, the inhibition of Platelet-Derived Growth Factor Receptor Beta (PDGFRB), a receptor tyrosine kinase, can interfere with pathways crucial for cell proliferation, survival, and migration.
Conclusion
The development of selective kinase inhibitors is a cornerstone of modern drug discovery. While the this compound scaffold offers a promising starting point for designing potent therapeutic agents, a thorough understanding of their off-target effects is essential. The data and protocols presented in this guide underscore the importance of comprehensive selectivity profiling. By carefully evaluating the interactions of these analogs with the broader kinome and other potential off-targets, researchers can better predict their therapeutic window and potential liabilities, ultimately leading to the development of safer and more effective medicines.
In Vitro vs. In Vivo Correlation for Trifluoromethylpyridine Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of the trifluoromethylpyridine moiety has become a cornerstone in modern medicinal chemistry, imparting enhanced metabolic stability, target affinity, and lipophilicity to a wide range of therapeutic agents. This guide provides an objective comparison of the in vitro and in vivo performance of select trifluoromethylpyridine compounds across different therapeutic areas, supported by experimental data and detailed methodologies.
Anti-Chlamydial Activity
A series of sulfonylpyridine-based compounds containing the trifluoromethylpyridine scaffold have demonstrated promising activity against Chlamydia trachomatis. A strong correlation between in vitro potency and in vivo efficacy has been observed for these compounds.
Quantitative Data Summary
| Compound | In Vitro Activity (MIC, µg/mL) | In Vivo Efficacy (Chlamydial Shedding, AUC ± SEM) |
| 1 | >50 | 8.54 x 10⁶ ± 1.18 x 10⁶ |
| 17 | 25 | 6.90 x 10⁶ ± 9.17 x 10⁵ |
| 20 | 12.5 | 3.57 x 10⁶ ± 8.66 x 10⁵ |
| DMSO (Control) | - | 2.58 x 10⁷ ± 1.78 x 10⁶ |
Data sourced from a study on (Trifluoromethyl)pyridines as Anti-Chlamydia trachomatis Agents.
Experimental Protocols
In Vitro Minimum Inhibitory Concentration (MIC) Assay:
-
Cell Culture: HeLa 229 cells are cultured in 24-well plates containing coverslips until a confluent monolayer is formed.
-
Infection: Cell monolayers are infected with Chlamydia trachomatis at a predetermined multiplicity of infection (MOI).
-
Compound Treatment: Serial dilutions of the trifluoromethylpyridine compounds are added to the infected cell cultures.
-
Incubation: The plates are incubated for 48 hours to allow for chlamydial replication.
-
Staining and Visualization: After incubation, the cells are fixed and stained using an immunofluorescence assay (IFA) to visualize the chlamydial inclusions.
-
MIC Determination: The MIC is determined as the lowest compound concentration that completely inhibits the formation of chlamydial inclusions.[1][2][3][4]
In Vivo Murine Genital Tract Infection Model:
-
Animal Model: Female C57BL/6J mice are used for the study.
-
Hormonal Treatment: Mice are treated with medroxyprogesterone acetate to synchronize their estrous cycle and increase susceptibility to infection.
-
Infection: Mice are infected intravaginally with Chlamydia muridarum.
-
Compound Administration: The test compounds are administered to the infected mice, typically through a relevant route such as oral gavage or intraperitoneal injection.
-
Monitoring: Vaginal swabs are collected at various time points post-infection to monitor chlamydial shedding.
-
Quantification: The number of inclusion-forming units (IFUs) from the swabs is quantified to determine the bacterial load and the effect of the treatment.[5][6][7][8][9]
Experimental Workflow
Caption: Workflow for in vitro and in vivo anti-chlamydial testing.
Anticancer Activity
Trifluoromethylpyrimidine derivatives have been investigated as potent inhibitors of key signaling pathways in cancer, such as the Epidermal Growth Factor Receptor (EGFR) pathway.
Quantitative Data Summary
| Compound | Target | In Vitro Activity (IC₅₀, µM) |
| A549 (Lung) | ||
| 9u | EGFR | 0.35 |
Data sourced from a study on 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors.[10]
Experimental Protocols
In Vitro MTT Cell Viability Assay:
-
Cell Seeding: Cancer cell lines (e.g., A549, MCF-7, PC-3) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the trifluoromethylpyrimidine compounds and incubated for 72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours, allowing viable cells to convert MTT into formazan crystals.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a wavelength of 570 nm.
-
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.[11][12][13][14][15]
In Vivo Xenograft Tumor Model:
-
Cell Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Mice are randomized into control and treatment groups. The test compound is administered, typically daily, via a suitable route (e.g., oral gavage).
-
Tumor Monitoring: Tumor volume and body weight are measured regularly throughout the study.
-
Efficacy Evaluation: The anti-tumor efficacy is determined by comparing the tumor growth in the treated groups to the control group.[16][17][18][19][20]
Signaling Pathway
Caption: EGFR signaling pathway inhibited by Compound 9u.
Antiviral Activity
Trifluoromethylpyridine piperazine derivatives have been synthesized and evaluated as potential plant activators with antiviral properties against Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV).
Quantitative Data Summary
| Compound | Virus | In Vivo Protective Activity (EC₅₀, µg/mL) |
| A16 | TMV | 18.4 |
| CMV | 347.8 | |
| Ningnanmycin (Control) | TMV | 50.2 |
| CMV | 359.6 |
Data sourced from a study on novel trifluoromethylpyridine piperazine derivatives as potential plant activators.[21][22][23][24][25]
Experimental Protocols
In Vivo Antiviral Assay (Plant Model):
-
Plant Cultivation: Healthy tobacco (Nicotiana tabacum) or other susceptible host plants are grown under controlled conditions.
-
Virus Inoculation: The leaves of the plants are mechanically inoculated with TMV or CMV.
-
Compound Application: The test compounds are applied to the leaves of the plants, typically before or after virus inoculation to assess protective or curative activity, respectively.
-
Symptom Observation: The plants are observed for the development of viral symptoms, such as mosaic patterns and stunting, over a period of time.
-
Efficacy Measurement: The antiviral efficacy is quantified by measuring the reduction in lesion numbers or by using molecular techniques like RT-qPCR to determine the viral load in the plant tissues.[26][27][28][29][30]
In Vitro Plaque Reduction Assay (General Protocol for Animal Viruses):
-
Cell Monolayer: A confluent monolayer of susceptible cells is prepared in multi-well plates.
-
Virus Infection: The cells are infected with a known amount of virus.
-
Compound Treatment: The infected cells are overlaid with a semi-solid medium containing various concentrations of the antiviral compound.
-
Plaque Formation: The plates are incubated to allow for the formation of plaques (zones of cell death).
-
Plaque Counting: The plaques are stained and counted.
-
EC₅₀ Determination: The effective concentration 50 (EC₅₀), the concentration of the compound that reduces the number of plaques by 50%, is calculated.[31][32][33][34][35]
Experimental Logic
Caption: Logical flow for assessing antiviral activity.
References
- 1. chemotherapy.or.jp [chemotherapy.or.jp]
- 2. Frontiers | Evaluating the Antibiotic Susceptibility of Chlamydia – New Approaches for in Vitro Assays [frontiersin.org]
- 3. Evaluating the Antibiotic Susceptibility of Chlamydia – New Approaches for in Vitro Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial Susceptibility Testing of Chlamydia trachomatis Using a Reverse Transcriptase PCR-Based Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Murine Model for the Study of Chlamydia trachomatis Genitourinary Tract Infections in Males - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative In Vivo Detection of Chlamydia muridarum Associated Inflammation in a Mouse Model Using Optical Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transcervical Mouse Infections with Chlamydia trachomatis and Determination of Bacterial Burden - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Animal Models for Studying Female Genital Tract Infection with Chlamydia trachomatis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Co-Infection of Cucumber Mosaic Virus Stabilized Its Recombinant Coat Protein Expressed by Zucchini Yellow Mosaic Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. benchchem.com [benchchem.com]
- 13. texaschildrens.org [texaschildrens.org]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. atcc.org [atcc.org]
- 16. benchchem.com [benchchem.com]
- 17. An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice | Anticancer Research [ar.iiarjournals.org]
- 18. benchchem.com [benchchem.com]
- 19. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Novel trifluoromethylpyridine piperazine derivatives as potential plant activators [frontiersin.org]
- 22. researchgate.net [researchgate.net]
- 23. S-EPMC9742420 - Novel trifluoromethylpyridine piperazine derivatives as potential plant activators. - OmicsDI [omicsdi.org]
- 24. 2-(Trifluoromethyl)piperidine | 154630-93-0 | Benchchem [benchchem.com]
- 25. researchgate.net [researchgate.net]
- 26. Tobacco mosaic virus infection spreads cell to cell as intact replication complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Tobacco Mosaic Virus: The Beginning of Plant Virology [apsnet.org]
- 28. Tobacco mosaic virus - Wikipedia [en.wikipedia.org]
- 29. Tracking Tobacco Mosaic Virus Infection from Infected Seeds to Seedlings Confirms Seed Transmission in Tobacco (Nicotiana tabacum L.) [vtechworks.lib.vt.edu]
- 30. extension.psu.edu [extension.psu.edu]
- 31. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 32. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 34. benchchem.com [benchchem.com]
- 35. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 5-Methoxy-2-(trifluoromethyl)pyridine: A Comparative Guide for Agrochemical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 5-Methoxy-2-(trifluoromethyl)pyridine, a key fluorinated building block, against established agrochemical compounds. Due to its primary role as a synthetic intermediate, this guide focuses on the physicochemical properties of this compound and benchmarks the biological activities of prominent agrochemicals derived from the broader trifluoromethylpyridine scaffold. The established compounds selected for comparison are the herbicide Pyroxsulam , the fungicide Fluazinam , and the insecticide Flonicamid .
Physicochemical Properties: A Foundation for Synthesis
Understanding the physical and chemical characteristics of this compound is crucial for its application in the synthesis of novel agrochemicals. The following table summarizes its key properties, alongside those of the established pesticides.
| Property | This compound | Pyroxsulam | Fluazinam | Flonicamid |
| CAS Number | 175277-45-9 | 422556-08-9 | 79622-59-6 | 158062-67-0 |
| Molecular Formula | C₇H₆F₃NO | C₁₄H₁₃F₃N₆O₅S | C₁₃H₄Cl₂F₆N₄O₄ | C₉H₆F₃N₃O |
| Molecular Weight ( g/mol ) | 177.12 | 434.36 | 465.10 | 229.16 |
| Melting Point (°C) | 104-106 | 208 | 116 | 157.5 |
| Boiling Point (°C) | 166.6 | Decomposes | 376.1 (Predicted) | Decomposes |
| Water Solubility (mg/L) | Data not available | 3200 (at 20°C, pH 7)[1] | 1.76[2] | 5200 (at 20°C)[3] |
| LogP | Data not available | Data not available | 3.56[4] | 0.30 |
Biological Activity Profile: Benchmarking Against Market Leaders
While direct biological activity data for this compound is not publicly available, its significance lies in the potent bioactivity of the compounds synthesized from it and related trifluoromethylpyridine precursors. The following tables provide a quantitative comparison of the herbicidal, fungicidal, and insecticidal activities of the selected established compounds.
Herbicidal Activity
Established Compound: Pyroxsulam
Pyroxsulam is a selective post-emergence herbicide for the control of grass and broadleaf weeds in cereal crops.[5][6] It functions as an acetolactate synthase (ALS) inhibitor, which is crucial for the synthesis of essential amino acids in plants.[7][8]
| Target Weed | Activity Metric | Value | Reference |
| Apera spica-venti (Susceptible) | GR₅₀ (g a.i./ha) | 0.29 - 9.38 | [9] |
| Apera spica-venti (Resistant) | GR₅₀ (g a.i./ha) | 4.69 - 300 | [9] |
| Oilseed Rape | NOEC/ER₀₅ (g/ha) | 0.035 | [7] |
GR₅₀: The rate of herbicide required to reduce shoot dry weight by 50%. NOEC: No Observed Effect Concentration. ER₀₅: The effective rate causing a 5% response.
Fungicidal Activity
Established Compound: Fluazinam
Fluazinam is a broad-spectrum contact fungicide with a multi-site mode of action, uncoupling oxidative phosphorylation in fungal mitochondria.[10][11][12] This mechanism gives it a low risk of resistance development.[10]
| Fungal Species | Activity Metric | EC₅₀ Range (µg/mL) | Mean EC₅₀ (µg/mL) | Reference |
| Botrytis cinerea | Mycelial Growth Inhibition | 0.0018 - 0.0487 | 0.0196 | [13] |
| Corynespora cassiicola | Mycelial Growth Inhibition | 0.1002 - 0.3129 | 0.2136 | [13] |
| Fusarium graminearum | Mycelial Growth Inhibition | 0.037 - 0.179 | - | [13][14] |
| Sclerotinia sclerotiorum | Mycelial Growth Inhibition | 0.0004 - 0.0056 | 0.0019 | [13] |
| Fusarium graminearum | Spore Germination Inhibition | 0.039 - 0.506 | - | [14] |
| Corynespora cassiicola | Spore Germination Inhibition | 0.0992 - 0.2278 | 0.1499 | [15] |
EC₅₀: The effective concentration that inhibits 50% of fungal growth or spore germination.
Insecticidal Activity
Established Compound: Flonicamid
Flonicamid is a selective systemic insecticide that acts as a feeding blocker, effective against a range of sucking insects.[16][17] It has a unique mode of action, disrupting the chordotonal organs of insects.[18]
| Insect Species | Activity Metric | LC₅₀ (mg/L) | Reference |
| Bemisia tabaci (Nymphs) | Lethal Concentration | 25.359 | [19] |
| Bemisia tabaci (Adults) | Lethal Concentration | 11.050 | [19] |
| Myzus persicae | Lethal Concentration | 0.6 - 2.0 | [20] |
| Aphis gossypii | Lethal Concentration | 0.6 - 2.0 | [20] |
| Rhopalosiphum padi | Lethal Concentration | 0.6 - 2.0 | [20] |
| Schizaphis graminum | Lethal Concentration | 0.6 - 2.0 | [20] |
| Lipaphis erysimi | Lethal Concentration | 0.6 - 2.0 | [20] |
LC₅₀: The lethal concentration that causes 50% mortality in the test population.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment and comparison of chemical compounds. Below are generalized protocols for key agrochemical screening assays.
Herbicidal Activity Screening (Whole-Plant Bioassay)
-
Seed Germination and Seedling Growth: Weed seeds are germinated on a suitable medium (e.g., agar with potassium nitrate) and transplanted into pots containing a standard potting mix. Seedlings are grown in a controlled greenhouse environment until they reach the appropriate growth stage for treatment (typically 2-3 leaf stage).[4]
-
Herbicide Application: The test compound is formulated and applied using a precision bench sprayer to ensure uniform coverage. A range of doses, including a recommended field rate and multiples of it, are typically used.[4]
-
Assessment: After a set period (e.g., 21-28 days), the efficacy of the herbicide is evaluated by assessing plant mortality and biomass reduction compared to untreated control plants.[9] The GR₅₀ value is then calculated from the dose-response data.[9]
Fungicidal Activity Screening (Mycelial Growth Inhibition Assay)
-
Preparation of Fungicide-Amended Media: A stock solution of the test compound is prepared in a suitable solvent and serially diluted. These dilutions are then incorporated into a molten growth medium, such as Potato Dextrose Agar (PDA), and poured into Petri dishes.
-
Inoculation: A mycelial plug of a specific diameter (e.g., 4 mm) is taken from the edge of an actively growing fungal culture and placed in the center of the fungicide-amended and control plates.[13]
-
Incubation and Assessment: The plates are incubated at a suitable temperature in the dark. The diameter of the fungal colony is measured at regular intervals until the colony in the control plate reaches the edge of the dish. The percentage of mycelial growth inhibition is calculated relative to the control, and the EC₅₀ value is determined through regression analysis.[13]
Insecticidal Activity Screening (Leaf-Dip Bioassay)
-
Preparation of Test Solutions: The test compound is dissolved in a suitable solvent and then diluted with water containing a surfactant to create a series of test concentrations.
-
Treatment: Leaves of a host plant are dipped into the test solutions for a short period (e.g., 10-30 seconds) and allowed to air dry.
-
Insect Exposure and Assessment: The treated leaves are placed in a container (e.g., a Petri dish) with a specific number of test insects. The containers are maintained under controlled conditions. Mortality is assessed at specified time intervals (e.g., 24, 48, 72 hours). The LC₅₀ value is then calculated from the concentration-mortality data.
Visualizing Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate key conceptual relationships relevant to the synthesis and mode of action of trifluoromethylpyridine-based agrochemicals.
Caption: Synthetic pathway from precursor to active ingredient.
Caption: Simplified modes of action for established agrochemicals.
Caption: General experimental workflow for bioactivity screening.
References
- 1. Pyroxsulam (Ref: XDE 742) [sitem.herts.ac.uk]
- 2. Fluazinam - Wikipedia [en.wikipedia.org]
- 3. Flonicamid - Wikipedia [en.wikipedia.org]
- 4. Fluazinam | 79622-59-6 [chemicalbook.com]
- 5. agrobaseapp.com [agrobaseapp.com]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. apvma.gov.au [apvma.gov.au]
- 8. plantaanalytica.com [plantaanalytica.com]
- 9. Pyroxsulam Resistance in Apera spica-venti: An Emerging Challenge in Crop Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. iskweb.co.jp [iskweb.co.jp]
- 12. Fluazinam | C13H4Cl2F6N4O4 | CID 91731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Activity and cell toxicology of fluazinam on Fusarium graminearum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. iskweb.co.jp [iskweb.co.jp]
- 17. pomais.com [pomais.com]
- 18. Flonicamid (Ref: IKI 220) [sitem.herts.ac.uk]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Operational Guidance for 5-Methoxy-2-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling and disposal of 5-Methoxy-2-(trifluoromethyl)pyridine. Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against chemical exposure. The following table summarizes the mandatory PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles with side-shields or a face shield.[1][2] | Protects eyes from splashes and dust particles.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber).[1] Double gloving is recommended.[3] | Prevents skin contact.[1] Gloves should be inspected before use and changed immediately upon contact.[1][3] |
| Body Protection | A buttoned laboratory coat, long-sleeved.[1][3] | Protects skin and personal clothing from contamination.[1] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 dust mask) should be used when handling the solid compound or if dust/aerosol generation is likely.[1][3] | Minimizes inhalation exposure, especially in areas without dedicated ventilation.[1] |
Safe Handling and Operational Workflow
All handling of this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][3] The following diagram outlines the standard operating procedure from preparation to disposal.
Experimental Protocols
Decontamination Procedure
Proper decontamination is crucial to prevent cross-contamination and ensure a safe working environment.
Materials:
-
10% Sodium hypochlorite solution (household bleach)
-
Water
-
Appropriate waste containers
Procedure:
-
Glassware: Immediately after use, rinse all glassware that has come into contact with the compound with a suitable organic solvent (e.g., acetone) inside the chemical fume hood. Collect the solvent rinse as halogenated liquid waste. Allow the glassware to soak in a 10% bleach solution for at least 24 hours. After soaking, rinse thoroughly with water before standard washing.[3]
-
Work Surfaces: Wipe down all potentially contaminated surfaces within the fume hood with a 10% bleach solution, followed by a water rinse to remove any bleach residue.[3]
Disposal Plan
All waste generated from handling this compound is considered hazardous and must be disposed of in accordance with institutional and local regulations.[4][5]
-
Solid Waste: This includes contaminated gloves, paper towels, and other solid materials. Place all solid waste into a clearly labeled, sealed plastic bag. The label should indicate "Hazardous Waste" and specify the contents. Store the sealed bag in a designated hazardous waste collection area.[3]
-
Liquid Waste: This includes any unused solutions, reaction mixtures, and solvent rinses. Collect all liquid waste in a designated, leak-proof, and clearly labeled container for "Halogenated Organic Waste." The container must be kept closed when not in use and stored in a secondary containment bin within the fume hood or a designated solvent waste area.[3]
Emergency Procedures
Immediate action is required in the event of exposure or a spill.
| Emergency | Procedure |
| Skin Contact | Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing and shoes.[5] If skin irritation occurs, get medical advice/attention.[4] Wash clothing before reuse.[5] |
| Eye Contact | Immediately flush open eyes with running water for at least 15 minutes.[5] Remove contact lenses, if present and easy to do. Continue rinsing.[4] If eye irritation persists, get medical advice/attention.[4] |
| Inhalation | Move the person to fresh air.[4] If not breathing, give artificial respiration.[4] If breathing is difficult, give oxygen. Obtain medical aid.[5] Call a poison center or doctor if you feel unwell.[4][5] |
| Ingestion | Do NOT induce vomiting without medical advice.[5] Clean mouth with water and drink plenty of water afterwards.[4] Get medical attention if symptoms occur.[4] |
| Spill | Evacuate non-essential personnel. Wear appropriate PPE.[1] Prevent further leakage or spillage if safe to do so.[5] Absorb with inert material and place into a suitable disposal container.[5] |
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
